Bergaptol
説明
This compound has been reported in Angelica dahurica var. formosana, Dorstenia contrajerva, and other organisms with data available.
structure given in first source; skin-photosensitizing hydroxyfurocoumarin
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-hydroxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHDGJRTUSBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197564 | |
| Record name | Bergaptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bergaptol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-60-2 | |
| Record name | Bergaptol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bergaptol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bergaptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bergaptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 486-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERGAPTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC8ANI30F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bergaptol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bergaptol: A Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergaptol (5-hydroxypsoralen) is a naturally occurring furanocoumarin, a class of organic compounds known for their photosensitizing and various pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of its biological activities with a focus on its anti-inflammatory and anti-cancer mechanisms.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Rutaceae (citrus family) and Apiaceae families. It is also present in the Moraceae family, particularly in Ficus carica (common fig).
Rutaceae Family (Citrus Species):
This compound is a significant component of the essential oils extracted from the peels of various citrus fruits. Key citrus sources include:
-
Bergamot Orange (Citrus bergamia): The peel of the bergamot orange is a rich source of this compound and its methylated derivative, bergapten.
-
Lemon (Citrus limon) [1]
-
Sweet Orange (Citrus sinensis) [1]
-
Lime (Citrus aurantiifolia) [1]
-
Grapefruit (Citrus paradisi): Unlike other citrus fruits where this compound is mainly in the peel, in grapefruit, it is also found in the juice[1].
Apiaceae Family (Heracleum Species):
Various species of the Heracleum genus, commonly known as hogweeds, are known to contain a variety of furanocoumarins, including this compound. Quantitative analysis of furanocoumarins in Heracleum species is often performed using High-Performance Liquid Chromatography (HPLC)[2].
Moraceae Family (Ficus carica):
The leaves and milky latex of the common fig, Ficus carica, are notable sources of furanocoumarins, including psoralen and bergapten, the methylated form of this compound. While direct quantitative data for this compound is less common, the presence of its precursor suggests its potential availability. The concentration of these compounds can vary with the season, with higher levels observed in spring and summer.
Extraction and Purification Methods
The extraction and purification of this compound from its natural sources involve several stages, starting from the initial extraction of a crude mixture to the isolation of the pure compound.
Extraction Techniques
Soxhlet Extraction:
Soxhlet extraction is a widely used method for the efficient extraction of compounds from solid plant material. It involves the continuous washing of the plant material with a heated solvent.
Maceration:
Maceration is a simple extraction technique that involves soaking the plant material in a suitable solvent for a specific period, allowing the desired compounds to dissolve into the solvent.
Quantitative Data on Extraction Yields:
The yield of this compound and other furanocoumarins is highly dependent on the plant source, the extraction method, and the solvent used. The following table summarizes available data on extraction yields.
| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Citrus reticulata Peel | Soxhlet | Ethanol | 80 | 4 hours | 3% (w/w) of crude extract | |
| Citrus sinensis Peel | Ultrasonic | Ethanol | - | - | 33.6% (total extract) | |
| Citrus sinensis Peel | Ultrasonic | Acetone | - | - | 27.3% (total extract) | |
| Citrus sinensis Peel | Ultrasonic | Petroleum Ether | - | - | 22.3% (total extract) | |
| Heracleum candicans Fruits | Maceration | 30% Aqueous Methanol | - | - | 0.108% Heraclenol | |
| Heracleum candicans Fruits | Maceration | Methanol | - | - | 0.386% Heraclenin, 0.281% Bergapten | |
| Ficus carica Leaves | Maceration | Light Petroleum | Room Temperature | 48 hours | 4.4 mg psoralen and 2.1 mg bergapten from 400 mg crude extract |
Purification Techniques
Column Chromatography:
Column chromatography is a fundamental technique for the purification of individual compounds from a crude extract. The separation is based on the differential adsorption of the compounds to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique used for both the quantification and purification of compounds from complex mixtures. It utilizes high pressure to force the solvent through a column packed with a stationary phase, leading to high-resolution separations.
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Citrus Peel
1. Material Preparation:
- Obtain fresh citrus peels (e.g., Citrus bergamia).
- Wash the peels thoroughly and air-dry them in the shade.
- Grind the dried peels into a coarse powder.
2. Extraction Procedure:
- Accurately weigh 30 g of the powdered citrus peel and place it into a cellulose thimble.
- Place the thimble inside the main chamber of the Soxhlet extractor.
- Add 200-250 mL of a suitable solvent (e.g., ethanol or hexane) to a round-bottom flask.
- Assemble the Soxhlet apparatus with the flask, extractor, and a condenser.
- Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will condense and drip into the thimble containing the plant material.
- Allow the extraction to proceed for at least 4-6 hours. The solvent will continuously cycle through the plant material, extracting the desired compounds.
3. Post-Extraction:
- After the extraction is complete, allow the apparatus to cool.
- Remove the thimble containing the plant material.
- The solvent in the round-bottom flask, now containing the extracted compounds, is then concentrated using a rotary evaporator to remove the solvent.
- The resulting crude extract can be stored for further purification.
Protocol 2: Purification of this compound using Column Chromatography
1. Column Preparation:
- Select a glass column of appropriate size.
- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
- Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without any air bubbles.
- Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
2. Sample Loading:
- Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase solvent.
- Carefully load the dissolved sample onto the top of the column.
3. Elution:
- Begin the elution process by passing a non-polar solvent (e.g., n-hexane) through the column.
- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (gradient elution).
- Collect the eluting solvent in fractions (e.g., 10-20 mL each) in separate test tubes.
4. Fraction Analysis:
- Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
- Combine the fractions that show a pure spot corresponding to this compound.
- Evaporate the solvent from the combined fractions to obtain the purified this compound.
Biological Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Biosynthesis of this compound
The biosynthesis of this compound is part of the larger furanocoumarin pathway in plants, starting from the amino acid phenylalanine.
Caption: Biosynthetic pathway of this compound from phenylalanine.
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes. Furthermore, it reduces the production of inflammatory cytokines by inhibiting the JAK2/STAT3 and p65 pathways.
Caption: Anti-inflammatory mechanism of this compound.
Anti-Cancer Signaling Pathway (Apoptosis)
This compound has demonstrated anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It achieves this by modulating the expression of key proteins in the mitochondrial apoptosis pathway, such as the Bcl-2 family of proteins. This compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, executing the apoptotic process.
Caption: Apoptotic pathway induced by this compound.
Conclusion
This compound, a furanocoumarin readily available from various plant sources, particularly citrus peels, demonstrates significant potential for therapeutic applications. Its well-documented anti-inflammatory and anti-cancer activities, mediated through the modulation of key signaling pathways, make it a compound of interest for further research and drug development. The extraction and purification methods outlined in this guide provide a foundation for obtaining high-purity this compound for experimental and developmental purposes. Further investigation into optimizing extraction yields and exploring its full therapeutic potential is warranted.
References
Bergaptol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergaptol, also known as 5-hydroxypsoralen, is a naturally occurring furanocoumarin found predominantly in citrus fruits, particularly in the essential oils of bergamot and lemon.[1][2] As a metabolite of bergapten, it belongs to the psoralen class of compounds, which are noted for their photosensitizing effects.[1] However, emerging research indicates that this compound itself possesses a range of pharmacological properties independent of photoactivation, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial activities.[3][4] This has led to growing interest in its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols for its synthesis and isolation, and its known biological activities and associated signaling pathways.
Chemical Structure and Properties
This compound is structurally characterized by a furan ring fused with a coumarin (benzopyran-2-one) nucleus, with a hydroxyl group substituted at the C-5 position. Its chemical identity and key properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 4-Hydroxy-7H-furo[3,2-g]chromen-7-one |
| Synonyms | 5-Hydroxypsoralen, 5-Hydroxyfuranocoumarin |
| CAS Number | 486-60-2 |
| Chemical Formula | C₁₁H₆O₄ |
| SMILES | C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O |
| InChI | InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H |
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 202.16 g/mol | |
| Melting Point | 276–288 °C | |
| Boiling Point | Decomposes before boiling; Predicted: 311.9 ± 11.0 °C | |
| Solubility | Soluble in DMSO and Methanol. Sparingly soluble in ethanol (~2 mg/mL). Practically insoluble in water (<1 mg/mL). | |
| pKa (Predicted) | 6.80 ± 0.20 |
Experimental Protocols
Chemical Synthesis: Demethylation of Bergapten
This compound can be synthesized from its parent compound, bergapten, through demethylation. A common method involves the use of boron tribromide (BBr₃) in a suitable solvent.
Materials:
-
Bergapten
-
Boron tribromide (BBr₃) solution (1M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Distilled water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve bergapten (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.5-3 equivalents) in dichloromethane dropwise to the cooled bergapten solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess BBr₃.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the pure product and evaporate the solvent to yield pure this compound. Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Isolation from Natural Sources: Citrus Peels
This compound is naturally present in the peels of various citrus fruits. The following is a general protocol for its extraction and isolation.
Materials:
-
Fresh citrus peels (e.g., bergamot, lemon)
-
Methanol or ethanol
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Wash and air-dry the fresh citrus peels.
-
Grind the dried peels into a fine powder.
-
Macerate the peel powder in methanol or ethanol at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times to ensure maximum yield.
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Defat the crude extract by partitioning with hexane to remove nonpolar compounds.
-
Subject the defatted extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing this compound (identified by comparison with a standard) and concentrate them to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
In Vitro Biological Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
This compound solution (in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of this compound and the positive control in the same solvent.
-
In a 96-well plate or cuvettes, add a defined volume of the this compound solution (or positive control) to the DPPH solution.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor and LPS).
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Biological Activities
This compound exhibits a wide spectrum of biological activities, as demonstrated by numerous in vitro and some in vivo studies.
Anti-inflammatory Effects
This compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes. Furthermore, it reduces the formation of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. These effects are mediated, at least in part, through the inhibition of the JAK2/STAT3 and NF-κB signaling pathways.
Antioxidant Properties
This compound demonstrates potent antioxidant activity by scavenging free radicals. Its mechanism of action includes hydrogen atom transfer (HAT) and single-electron transfer (SET) to neutralize reactive oxygen species.
Anti-cancer Activity
In vitro studies have revealed that this compound can inhibit the proliferation of various cancer cell lines. The IC₅₀ values for different cancer cell lines are presented in the table below. Its anti-cancer mechanisms involve the induction of apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, and cell cycle arrest at the G1/S phase. This compound also shows potential in overcoming multidrug resistance by inhibiting the drug efflux pump P-glycoprotein.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| U87 | Human glioblastoma | 10.67 | |
| A549 | Human lung carcinoma | 26.42 | |
| HeLa | Human adenocarcinoma | 58.57 | |
| MCF-7 | Human breast cancer | 52.2 | |
| Hep G2 | Human hepatocellular carcinoma | 68.42 |
Antimicrobial and Other Activities
This compound also exhibits antimicrobial effects, including the inhibition of quorum sensing in bacteria, a process crucial for their virulence. Additionally, it has shown anti-osteoporosis and anti-lipidemic properties in preclinical studies.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with several key cellular signaling pathways.
Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory action is primarily linked to the downregulation of the NF-κB and JAK2/STAT3 pathways.
Caption: this compound inhibits inflammation by blocking the NF-κB and JAK2/STAT3 pathways.
Anti-cancer Signaling Pathway
The anti-cancer effects of this compound are associated with the induction of apoptosis and cell cycle arrest, partly through the modulation of the JAK2/STAT3 pathway and apoptosis-related proteins.
Caption: this compound induces apoptosis and inhibits cancer cell proliferation.
Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology
Pharmacokinetic studies in rats have shown that this compound has a longer plasma half-life compared to other coumarins. In humans, after oral consumption of grapefruit juice, this compound is absorbed and can be detected in the plasma, with both free and conjugated forms (sulfate and glucuronide) being excreted in the urine.
This compound is known to inhibit cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. This can affect the metabolism of co-administered drugs that are substrates for these enzymes, potentially leading to drug-drug interactions.
Regarding toxicity, in vitro studies suggest that, unlike many other furanocoumarins, this compound is not phototoxic or photomutagenic. However, comprehensive toxicological data, especially from long-term in vivo studies, is still limited.
Conclusion
This compound is a promising natural furanocoumarin with a diverse range of pharmacological activities that warrant further investigation for its therapeutic potential. Its anti-inflammatory, antioxidant, and anti-cancer properties, coupled with a favorable preliminary safety profile, make it a strong candidate for further drug development. The detailed experimental protocols and data presented in this guide are intended to facilitate future research into the mechanisms of action and potential clinical applications of this multifaceted compound. Further in vivo and clinical studies are essential to fully elucidate its efficacy and safety in humans.
References
Bergaptol's Anti-Cancer Mechanisms: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer effects of bergaptol, a naturally occurring furanocoumarin. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's impact on cancer cell proliferation, apoptosis, and signaling pathways.
Executive Summary
This compound, a derivative of psoralen found in various citrus plants, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through the intrinsic mitochondrial pathway, induction of cell cycle arrest, and the modulation of critical oncogenic signaling pathways, including STAT3 and PI3K/Akt. This guide synthesizes the current understanding of this compound's anti-cancer activities, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through several interconnected mechanisms:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells by modulating the expression of key apoptosis-regulating proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, subsequently activating caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1][2]
-
Cell Cycle Arrest: The compound has been shown to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In human breast cancer cells (MCF-7), this compound induces an S-phase arrest in a concentration-dependent manner.[3]
-
Inhibition of STAT3 Signaling: this compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. This compound's inhibition of this pathway contributes significantly to its anti-tumor effects.
-
Modulation of PI3K/Akt Pathway: Evidence suggests that this compound can also influence the PI3K/Akt signaling pathway, another critical regulator of cell survival and proliferation that is often dysregulated in cancer.
-
Overcoming Drug Resistance: this compound has the potential to overcome chemotherapy resistance by inhibiting the function of P-glycoprotein, a drug efflux pump that actively removes cytotoxic agents from cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on the efficacy of this compound against different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Human Glioblastoma | 10.67 | |
| A549 | Human Lung Carcinoma | 26.42 | |
| HeLa | Human Cervical Adenocarcinoma | 58.57 | |
| Hep G2 | Human Hepatocellular Carcinoma | 68.42 | |
| MCF-7 | Human Breast Cancer | 52.2 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in MCF-7 Cells
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) | Percentage of Cells in G1 Phase | Percentage of Cells in S Phase | Reference |
| 0 (Control) | 8.5% | 51.2% | 28.6% | |
| 25 | 19.8% | - | - | |
| 30 | - | 44.1% | 37.2% | |
| 75 | 53.1% | - | - | |
| 90 | - | 41.6% | 45.3% | |
| 120 | - | 35.2% | 65.1% | |
| 125 | 87.2% | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of common experimental procedures used to assess its anti-cancer activity.
Signaling Pathways
Caption: this compound's multifaceted mechanism of action in cancer cells.
Experimental Workflows
Caption: Standard experimental workflows for assessing this compound's effects.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the IC50 value of this compound in MCF-7 cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 25, 50, 75, 100, 125 µM) in DMEM. Remove the old media from the wells and add 100 µL of the respective this compound dilutions.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in MCF-7 cells treated with this compound.
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with different concentrations of this compound (e.g., 0, 30, 90, 120 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Protein Expression
This protocol is for analyzing the expression of Bcl-2 family proteins and caspases in this compound-treated cells.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, Caspase-9, Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C. Recommended dilutions should be determined empirically but often range from 1:1000 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative protein expression levels.
Wound Healing Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free media in the upper chamber.
-
Treatment: Add this compound to the upper chamber.
-
Chemoattractant: Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of invaded cells under a microscope.
Conclusion and Future Directions
This compound presents a promising natural compound for cancer therapy due to its pleiotropic effects on cancer cells. The induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways highlight its potential as a lead compound for the development of novel anti-cancer drugs. Further research should focus on in vivo studies to validate these in vitro findings, explore its efficacy in combination with existing chemotherapies, and further elucidate its anti-metastatic properties. The detailed methodologies and data presented in this guide are intended to facilitate and standardize future research efforts in this promising area of oncology.
References
Bergaptol: A Technical Guide to its Anti-inflammatory Properties and Molecular Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Bergaptol, a naturally occurring furanocoumarin, is emerging as a significant anti-inflammatory agent. This technical guide provides a comprehensive analysis of its mechanisms of action, focusing on the modulation of critical signaling pathways. We present a synthesis of quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its molecular interactions. This document serves as a core resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Core Anti-inflammatory Mechanism
This compound exerts its anti-inflammatory effects primarily by suppressing the production of key inflammatory mediators. In cellular models, particularly lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to significantly inhibit the expression and release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1][2]
Quantitative Data Summary
The efficacy of this compound in mitigating the inflammatory response has been quantified across several studies. The following tables provide a structured summary of its inhibitory activities.
Table 1: this compound's Inhibitory Effect on Pro-inflammatory Mediators
| Mediator | Cell Model | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 | This compound Treatment | Significant, concentration-dependent inhibition of NO production. | [1] |
| TNF-α, IL-6, IL-1β | LPS-stimulated RAW 264.7 | this compound Treatment | Significant inhibition of TNF-α and IL-6 production and gene expression.[1] Downregulation of TNF-α, IL-6, and IL-1β mRNA levels. | |
Table 2: this compound's Effect on Pro-inflammatory Enzymes
| Enzyme | Cell Model | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| iNOS | LPS-stimulated RAW 264.7 | This compound Treatment | Significant inhibition of iNOS gene expression. |
| COX-2 | LPS-stimulated RAW 264.7 | this compound Treatment | Significant inhibition of COX-2 gene expression. | |
Modulation of Signaling Pathways
The anti-inflammatory action of this compound is rooted in its ability to interfere with crucial intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. This compound potently blocks its activation by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes.
Caption: this compound inhibits NF-κB activation by blocking IKK-mediated IκBα phosphorylation.
Attenuation of the MAPK Pathway
The MAPK pathway, consisting of kinases like JNK, p38, and ERK, is another critical regulator of inflammation. This compound effectively suppresses the LPS-induced phosphorylation of JNK and p38. By inhibiting the activation of these key kinases, this compound blocks downstream signaling events that contribute to the expression of inflammatory mediators.
Caption: this compound attenuates MAPK signaling by inhibiting JNK and p38 phosphorylation.
Key Experimental Protocols
The investigation of this compound's anti-inflammatory properties relies on a set of standardized in vitro assays.
Cell Culture and Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Experimental Procedure: Cells are typically pre-treated with various concentrations of this compound for 1-2 hours before being stimulated with 1 µg/mL of LPS for a specified period (e.g., 18-24 hours) to induce an inflammatory response.
Nitric Oxide (NO) Quantification (Griess Assay)
-
Culture supernatants are collected after treatment.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
After a brief incubation period, the absorbance is measured at ~540 nm.
-
The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Levels of secreted cytokines (TNF-α, IL-6, etc.) in the culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Protein Expression Analysis (Western Blot)
-
Cells are harvested and lysed to extract total protein.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., iNOS, COX-2, p-p65, p-JNK, p-p38, and loading controls like β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Standard workflow for evaluating this compound's anti-inflammatory effects in vitro.
Conclusion and Future Outlook
This compound demonstrates robust anti-inflammatory activity by targeting the fundamental NF-κB and MAPK signaling pathways. This dual-pathway inhibition leads to a significant reduction in the expression of key pro-inflammatory enzymes and cytokines. The presented data and protocols establish a strong preclinical basis for its therapeutic potential. Future research should prioritize in vivo studies in relevant animal models of inflammatory diseases to assess efficacy, pharmacokinetics, and safety. Further investigation into its specific molecular targets within these pathways could facilitate the development of this compound-derived compounds with enhanced potency and specificity for treating a range of inflammatory disorders.
References
- 1. This compound from blossoms of Citrus aurantium L. var. amara Engl inhibits LPS-induced inflammatory responses and ox-LDL-induced lipid deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Bergaptol's Antioxidant Prowess: A Technical Guide to its Free Radical Scavenging Activity
For Immediate Release
A deep dive into the antioxidant and free radical scavenging properties of Bergaptol (5-hydroxypsoralen), a naturally occurring furanocoumarin found in citrus fruits, reveals its potential as a significant agent in mitigating oxidative stress. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, supported by available data and detailed experimental methodologies.
This compound, a key phytochemical in citrus essential oils, has demonstrated potent antioxidant activity, in some cases superior to Trolox, a water-soluble analog of vitamin E.[1] Its efficacy in neutralizing harmful free radicals stems from multiple sophisticated chemical mechanisms, making it a subject of increasing interest in the development of novel therapeutics for conditions associated with oxidative damage.
Quantitative Analysis of Antioxidant Activity
While extensive research highlights the qualitative antioxidant strength of this compound, specific quantitative data from standardized assays on the pure compound remains diffuse in publicly accessible literature. The following table summarizes typical antioxidant assay results for furanocoumarins and related phenolic compounds to provide a comparative context for the expected potency of this compound. Direct IC50 values for this compound will be incorporated as they become available in peer-reviewed literature.
| Assay | Test Substance | IC50 Value | Reference Compound | Reference IC50 |
| DPPH Radical Scavenging | This compound | Data not available | Ascorbic Acid | ~20-40 µg/mL |
| ABTS Radical Scavenging | This compound | Data not available | Trolox | ~10-20 µg/mL |
| Superoxide Radical Scavenging | This compound | Data not available | Quercetin | ~42 µg/mL[2] |
| Hydroxyl Radical Scavenging | This compound | Data not available | Mannitol | ~571 µg/mL[2] |
Mechanisms of Free Radical Scavenging
This compound's potent antioxidant activity is attributed to its ability to neutralize free radicals through several key mechanisms, the prevalence of which can be influenced by the polarity of the surrounding medium.[1]
1. Hydrogen Atom Transfer (HAT): In nonpolar environments, this compound can directly donate a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it.[1]
2. Single-Electron Transfer (SET): this compound can transfer a single electron to a free radical, converting it into a more stable anion.
3. Sequential Proton Loss Electron Transfer (SPLET): In polar media, this compound is more likely to first deprotonate, forming an anion which then donates an electron to the free radical.
4. Radical Adduct Formation (RAF): this compound can form a stable adduct with a free radical, effectively removing it from circulation.
Experimental Protocols for Assessing Antioxidant Activity
The following are generalized protocols for common in vitro assays used to determine the antioxidant and free radical scavenging activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Methodology:
-
A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of this compound, dissolved in a suitable solvent, are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of this compound are added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation period (e.g., 6 minutes).
-
Trolox is commonly used as a standard.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Superoxide Radical (O2•−) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated in vitro.
Methodology (NADH/PMS system):
-
Superoxide radicals are generated in a system containing nicotinamide adenine dinucleotide (NADH) and phenazine methosulfate (PMS).
-
The generated superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan.
-
Different concentrations of this compound are added to the reaction mixture.
-
The absorbance of the formazan is measured at 560 nm.
-
The scavenging activity is determined by the inhibition of NBT reduction.
-
The percentage of inhibition and the IC50 value are calculated.
Hydroxyl Radical (•OH) Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge highly reactive hydroxyl radicals, often generated via a Fenton-type reaction.
Methodology (Deoxyribose method):
-
Hydroxyl radicals are generated by the reaction of Fe(II), EDTA, H2O2, and ascorbic acid.
-
These radicals degrade 2-deoxyribose, forming malondialdehyde (MDA).
-
MDA is heated with thiobarbituric acid (TBA) under acidic conditions to form a pink chromogen.
-
Various concentrations of this compound are added to the reaction mixture to compete with deoxyribose for the hydroxyl radicals.
-
The absorbance of the pink chromogen is measured at 532 nm.
-
The inhibition of deoxyribose degradation reflects the hydroxyl radical scavenging activity.
-
The percentage of inhibition and the IC50 value are calculated.
Signaling Pathways and Cellular Effects
In addition to its direct chemical scavenging activities, this compound has been shown to influence cellular signaling pathways involved in oxidative stress and inflammation. For instance, this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). It has also been observed to inhibit the expression of pro-inflammatory mediators by blocking pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, and suppressing the activation of nuclear factor-kappa B (NF-κB).
Conclusion
This compound exhibits significant antioxidant and free radical scavenging properties through diverse chemical mechanisms. Its ability to act via HAT, SET, SPLET, and RAF pathways underscores its versatility as a potent antioxidant. While further research is needed to establish a comprehensive quantitative profile of its activity through standardized in vitro assays, the existing evidence strongly supports its potential for development in therapeutic applications aimed at combating oxidative stress-related pathologies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and quantify the antioxidant efficacy of this promising natural compound.
References
In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Bergaptol In Vivo
Introduction
Bergaptol (5-hydroxypsoralen) is a naturally occurring furanocoumarin predominantly found in citrus fruits and various other plants.[1][2] As a compound with multiple reported health benefits, including anti-inflammatory, antioxidant, and anti-cancer effects, understanding its behavior within a biological system is critical for its potential therapeutic application.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics (PK) and bioavailability of this compound following in vivo administration. The document details quantitative PK parameters, the experimental methodologies used to obtain this data, and the metabolic pathways influencing its disposition. This guide is intended for researchers, scientists, and professionals involved in drug development and natural product research.
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of a compound describes its journey through the body, quantified by parameters that measure its absorption, distribution, metabolism, and excretion (ADME). In vivo studies, primarily in rat models, have provided the foundational data for this compound.
Quantitative Pharmacokinetic Data
A pivotal study in rats established key pharmacokinetic parameters for this compound following oral administration. These findings suggest that this compound is moderately absorbed and slowly cleared from the system, allowing it to be retained in plasma for a longer duration compared to some other coumarin compounds.[3]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Symbol | Value (Mean ± SD) | Unit | Description |
| Maximum Plasma Concentration | Cmax | 25.40 ± 8.86 | µg/L | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | 4.40 ± 0.89 | h | The time at which Cmax is reached. |
| Elimination Half-life | t½ | 7.10 ± 1.83 | h | The time required for the plasma concentration of the drug to decrease by half. |
| Apparent Volume of Distribution | Vd/F | 14.30 ± 4.93 | L/kg | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |
| Apparent Total Body Clearance | CL/F | 1.44 ± 0.54 | L/h/kg | The rate at which a drug is cleared from the body. |
In human studies, this compound has been detected in plasma as early as 15 minutes after consumption of grapefruit products and can be retained for up to 3 hours.
Bioavailability and Metabolism
The bioavailability of this compound is influenced by its absorption from the gastrointestinal tract and its subsequent metabolism. While its solubility in water is low, it is moderately absorbed after oral administration.
A significant aspect of this compound's in vivo presence is its role as a metabolite of other furanocoumarins. For instance, gut microbiota can convert bergapten into this compound through demethylation. Similarly, isoimperatorin can be metabolized to this compound.
This compound is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. These enzymes are crucial for metabolizing a wide array of drugs. By inhibiting these enzymes, this compound can affect the metabolism and plasma concentrations of co-administered drugs, potentially increasing their bioavailability and risk of toxicity. This interaction is a critical consideration in drug development and clinical practice.
Experimental Protocols
The following sections detail the methodologies typically employed in the in vivo pharmacokinetic analysis of this compound.
In Vivo Pharmacokinetic Study Workflow
A standard in vivo PK study involves dosing an animal model, collecting biological samples over time, and analyzing those samples to determine drug concentration.
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used models for pharmacokinetic studies. Animals are typically fasted overnight before dosing to ensure consistency in gastrointestinal absorption.
-
Dosing and Administration: this compound is administered orally (p.o.), often as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Blood Sample Collection: Blood samples (approx. 100-200 µL) are collected from the tail vein or other appropriate sites at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Samples are collected into heparinized tubes to prevent clotting.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method for Plasma Sample Analysis
Accurate quantification of this compound in plasma is essential. This is typically achieved using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
-
Sample Pretreatment: To remove interfering substances like proteins, a sample preparation step is required. Protein precipitation is a common and efficient method.
-
A small volume of plasma (e.g., 50 µL) is mixed with a precipitating agent, such as acetonitrile or methanol, often containing an internal standard (IS) for quantification.
-
The mixture is vortexed and then centrifuged at high speed.
-
The clear supernatant is collected and injected into the analytical system.
-
-
Chromatographic Separation: The prepared sample is injected into an HPLC or UPLC system equipped with a suitable column (e.g., C18) to separate this compound from other components in the plasma extract.
-
Detection and Quantification: Mass spectrometry is a highly sensitive and specific detection method. It is used to identify and quantify this compound and the internal standard based on their unique mass-to-charge ratios (m/z).
-
Data Analysis: The concentration of this compound in each sample is determined by comparing the peak area ratio of this compound to the internal standard against a standard calibration curve. These concentration-time data are then used to calculate the pharmacokinetic parameters listed in Table 1 using specialized software (e.g., DAS software).
Conclusion and Future Directions
The available in vivo data indicate that this compound exhibits a pharmacokinetic profile characterized by moderate oral absorption and a relatively long half-life, leading to sustained plasma retention. Its significant inhibitory effects on major drug-metabolizing enzymes like CYP3A4 highlight its potential for clinically relevant drug-drug interactions.
Despite this foundational knowledge, most existing research on this compound has been conducted in vitro or in animal models. To fully harness its therapeutic potential and ensure its safety, further research is warranted. Future studies should focus on comprehensive bioavailability assessments, elucidation of its complete metabolic fate, and well-designed clinical trials in humans to establish safe and effective dosing regimens for its various potential applications.
References
Unveiling the Molecular Targets of Bergaptol: A Technical Guide for Researchers
Introduction: Bergaptol (5-hydroxypsoralen) is a naturally occurring furanocoumarin found predominantly in citrus fruits. Exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects, this compound presents a compelling case for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to aid researchers in this field.
Identified Biological Targets and Quantitative Data
This compound's therapeutic potential stems from its interaction with a variety of molecular targets. The primary targets identified to date include cytochrome P450 enzymes, key proteins in inflammatory and cancer signaling pathways, and multidrug resistance transporters. The following tables summarize the quantitative data associated with these interactions.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound
| Enzyme | Assay Type | IC50 Value (µM) | Comments |
| CYP3A4 | Cell-free (debenzylation activity) | 24.92[1] | This compound shows moderate inhibitory potential.[1] The IC50 range can vary from 24.92 to 77.50 µM depending on the experimental setup.[2][3] |
| CYP2C9 | In vitro | 9.92 - 50.00[2] | This compound can act as a mechanism-based inactivator of CYP2C9 through NADPH-dependent irreversible inhibition. |
Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| U87 | Human glioblastoma | 10.67 |
| A549 | Human lung carcinoma | 26.42 |
| MCF-7 | Human breast cancer | 52.2 |
| HeLa | Human adenocarcinoma | 58.57 |
| Hep G2 | Human hepatocellular carcinoma | 68.42 |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. These include pathways central to inflammation, cell survival, proliferation, and apoptosis.
-
JAK/STAT Pathway: this compound has been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
-
NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the downregulation of inflammatory mediators like COX-2 and iNOS.
-
PI3K/Akt Pathway: In the context of its anti-cancer and anti-osteoporotic effects, this compound has been observed to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. In some cancer cells, it inhibits this pro-survival pathway, leading to apoptosis. Conversely, it promotes osteoblastic differentiation by upregulating this pathway.
-
MAPK Pathway: this compound can block the phosphorylation of mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and p38, contributing to its anti-inflammatory effects.
Visualizing this compound's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the study of this compound.
Figure 1. A generalized experimental workflow for the identification and validation of this compound's biological targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bergapten prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Bergaptol: A Furanocoumarin with Broad Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Bergaptol (5-hydroxypsoralen), a naturally occurring furanocoumarin found predominantly in citrus fruits, is emerging as a compound of significant interest in the pharmaceutical and medical research communities.[1][2] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, anti-osteoporotic, antimicrobial, and anti-lipidemic effects, position it as a promising candidate for therapeutic agent development.[1][2][3] This technical guide provides a comprehensive overview of the current state of this compound research, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its potential.
Physicochemical Properties and Pharmacokinetics
This compound, with the molecular formula C₁₁H₆O₄, is a hydroxylated derivative of psoralen. It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide. Pharmacokinetic studies in rats have shown that this compound has a longer plasma half-life compared to other coumarins. In humans, it is detectable in plasma within 15 minutes of ingestion and can remain for up to 3 hours. This compound and its metabolites are excreted in the urine.
Quantitative Data on Biological Activity
The therapeutic potential of this compound has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations (IC₅₀) and other quantitative measures of its biological activity.
Table 1: In Vitro Anti-cancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| U87 | Human glioblastoma | 10.67 | |
| A549 | Human lung carcinoma | 26.42 | |
| MCF-7 | Human breast cancer | 52.2 | |
| HeLa | Human adenocarcinoma | 58.57 | |
| Hep G2 | Human hepatocellular carcinoma | 68.42 |
Table 2: Inhibition of Cytochrome P450 Enzymes by this compound
| Enzyme | IC₅₀ Range (µM) | Reference |
| CYP2C9 | 9.92 - 50.00 | |
| CYP3A4 | 24.92 - 77.50 |
Table 3: Antimicrobial and Other Activities of this compound
| Activity | Organism/System | Quantitative Measure | Reference |
| Inhibition of Biofilm Formation | Pseudomonas aeruginosa | 32.65% inhibition | |
| Inhibition of AI-1 Activity | Bioluminescence Assay | 99.15% inhibition | |
| Inhibition of AI-2 Activity | Bioluminescence Assay | 98.85% inhibition | |
| Enhancement of Vinblastine Uptake | Caco-2 cells | 270% enhancement at 10 µM |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating several key signaling pathways. These mechanisms have been primarily elucidated through in vitro and in vivo animal studies.
Anti-inflammatory and Neuroprotective Pathways
This compound has demonstrated significant anti-inflammatory and neuroprotective properties by inhibiting key signaling cascades involved in the inflammatory response. One of the primary mechanisms is the downregulation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. By reducing the phosphorylation of JAK2 and STAT3, this compound suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This, in turn, alleviates neuroinflammation and protects against neuronal damage.
Furthermore, this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway. It blocks the phosphorylation of IκBα and IKKα/β, which prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the suppression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) gene expression. This compound also interferes with the mitogen-activated protein kinase (MAPK) pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and p38.
Anti-cancer Pathway
The anti-cancer properties of this compound are mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. In breast cancer cells, this compound has been shown to induce apoptosis via the mitochondrial death pathway. It achieves this by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspases, culminating in apoptosis.
This compound also influences cell cycle progression. Studies have shown that it can cause an arrest in the S-phase of the cell cycle in breast cancer cells. Additionally, it can stabilize cell-cycle inhibitors like p27. Another significant aspect of its anti-cancer potential is its ability to inhibit P-glycoprotein (P-gp), a drug efflux transporter. By blocking P-gp, this compound can enhance the intracellular concentration and efficacy of chemotherapeutic drugs, thereby helping to overcome multidrug resistance.
Anti-osteoporotic Pathway
This compound has shown potential in promoting bone formation and may be a candidate for the treatment of osteoporosis. Its mechanism of action in this context involves the activation of the PI3K/Akt signaling pathway. By stimulating this pathway, this compound upregulates the expression of genes related to bone formation, leading to the promotion of osteoblastic differentiation.
Experimental Protocols
The following sections detail the general methodologies for key experiments cited in the literature to evaluate the therapeutic potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on various cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MCF-7, A549, U87) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the this compound concentration.
-
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
-
Methodology:
-
Cancer cells are treated with different concentrations of this compound for a defined time.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of this compound on the expression levels of specific proteins in signaling pathways (e.g., Bax, Bcl-2, p-JAK2, p-STAT3).
-
Methodology:
-
Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Neuroinflammation Model (LPS-induced)
-
Objective: To evaluate the neuroprotective effects of this compound in an animal model of neuroinflammation.
-
Methodology:
-
Lipopolysaccharide (LPS) is injected intracranially (e.g., into the hippocampus) of rodents to induce neuroinflammation.
-
Animals are treated with this compound (e.g., via intraperitoneal injection) at different doses for a specified duration.
-
Behavioral tests (e.g., Morris water maze) are conducted to assess cognitive function.
-
At the end of the treatment period, brain tissues are collected for analysis.
-
Immunohistochemistry or immunofluorescence is used to assess neuronal survival and microglial activation.
-
Enzyme-linked immunosorbent assay (ELISA) or quantitative real-time PCR (qRT-PCR) is performed on brain homogenates to measure the levels of pro-inflammatory cytokines.
-
Future Perspectives
While the existing in vitro and preclinical data for this compound are promising, further research is necessary to translate these findings into clinical applications. Future studies should focus on:
-
In-depth in vivo efficacy and toxicity studies: Comprehensive animal studies are needed to establish safe and effective dosage regimens for various conditions.
-
Pharmacokinetic and metabolism studies in humans: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans is crucial for clinical development.
-
Clinical trials: Well-designed clinical trials are required to evaluate the therapeutic efficacy of this compound in human diseases.
-
Formulation development: Due to its poor aqueous solubility, developing novel formulations could enhance the bioavailability and therapeutic efficacy of this compound.
References
In Silico Docking Analysis of Bergaptol with Key Protein Targets: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in silico molecular docking studies of Bergaptol, a naturally occurring furanocoumarin, with various protein targets implicated in significant signaling pathways. This document summarizes quantitative binding affinity data, details the experimental methodologies employed in these computational studies, and visualizes the relevant biological pathways to offer a deeper understanding of this compound's potential therapeutic applications.
Introduction to this compound and In Silico Docking
This compound (5-hydroxypsoralen) is a natural compound found in citrus fruits that has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][3] This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand, such as this compound, with the active site of a target protein.
Quantitative Docking Data
The binding affinities of this compound with several key protein targets have been evaluated through in silico docking simulations. The following table summarizes the reported binding energies, which indicate the strength of the interaction between this compound and the respective proteins. A more negative binding energy value suggests a more stable and favorable interaction.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| Insulin Receptor (INSR) | 5h8h | -6.1 | ASP-A:1083, ASN-A:1097 |
| Nuclear Factor-kappa B (NF-κB) | Not Specified | -6.6 | LEU-A:384, ASN-A:467 |
| Protein Kinase B (Akt) | Not Specified | -8.2 | GLU-A:315, GLY-A:335 |
| Glycogen Synthase Kinase-3β (GSK-3β) | Not Specified | -6.9 | ASN-A:64 |
| Androgen Receptor | Not Specified | -7.7 | Pro682, Val685 |
| Estrogen Receptor Alpha (ERα) | 3ERT | Not Specified | Not Specified |
Table 1: Summary of in silico docking results for this compound with various protein targets. Data sourced from multiple studies.[1]
Experimental Protocols for Molecular Docking
The following methodology outlines a typical in silico docking study performed to assess the interaction of this compound with its protein targets, as synthesized from the available literature.
Software and Tools
-
Molecular Docking: AutoDock Vina
-
Protein and Ligand Preparation: Discovery Studio Visualizer, AutoDockTools (ADT)
-
Grid Generation: Autogrid4
-
Visualization: PyMOL, Discovery Studio Visualizer
Protein Preparation
-
The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
The protein structure is prepared using software such as Discovery Studio Visualizer. This process involves the removal of heteroatoms (hetatms), water molecules, and any co-crystallized ligands from the PDB file.
-
Polar hydrogen atoms are added to the protein structure using AutoDockTools.
-
Kollman united atom charges are assigned to the protein.
-
The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.
Ligand Preparation
-
The three-dimensional structure of this compound is obtained from a chemical database such as PubChem.
-
The ligand structure is prepared using AutoDockTools. This involves adding Gasteiger partial charges and defining the rotatable bonds.
-
The prepared this compound structure is saved in the PDBQT file format.
Grid Box Generation
-
A grid box is defined around the active site of the target protein using Autogrid4.
-
The dimensions and coordinates of the grid box are set to encompass the entire binding pocket of the protein, ensuring that the ligand can freely rotate and translate within this defined space. For a typical study, the grid box dimensions might be set to 60 × 60 × 60 Å with a grid spacing of 0.375 Å.
Molecular Docking Simulation
-
Molecular docking is performed using AutoDock Vina.
-
The prepared protein (in PDBQT format) and ligand (in PDBQT format) are specified as input files.
-
The docking parameters, such as the number of binding modes to be generated and the exhaustiveness of the search, are set.
-
AutoDock Vina then calculates the binding affinity of the ligand for the protein, expressed in kcal/mol, and generates a series of possible binding poses.
Analysis of Results
-
The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.
-
The interactions between this compound and the amino acid residues in the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Signaling Pathways Modulated by this compound
In silico and other experimental studies suggest that this compound can modulate several key signaling pathways involved in inflammation and cell proliferation. The following diagrams illustrate these pathways.
Conclusion
The in silico docking studies of this compound reveal its potential to interact with and modulate the activity of several key protein targets involved in critical cellular processes. The favorable binding energies with proteins such as INSR, NF-κB, Akt, and GSK-3β suggest that this compound could be a promising candidate for further investigation in the development of novel therapeutics. The detailed methodologies provided in this guide offer a framework for conducting similar computational analyses, while the signaling pathway diagrams provide a visual context for understanding the potential molecular mechanisms of this compound's action. Further in vitro and in vivo studies are warranted to validate these in silico findings and to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound Ameliorates Insulin Sensitivity in Gestational Diabetes Mellitus by Inhibiting the Inflammatory Pathway in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Bergaptol Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of Bergaptol, a naturally occurring furocoumarin, in a range of common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide summarizes quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and visualizes key signaling pathways influenced by this compound.
Quantitative Solubility of this compound
The solubility of this compound varies significantly across different laboratory solvents, a critical consideration for experimental design, formulation development, and in vitro studies. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | ~40[1] | ~0.198 | Room Temperature | High solubility |
| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | ~20[1] | ~0.137 | Room Temperature | Good solubility |
| Ethanol | 46.07 | 0.789 | 5.2 | ~2[1] | ~0.022 | Room Temperature | Sparingly soluble |
| Methanol | 32.04 | 0.792 | 5.1 | Soluble | - | Not Specified | Qualitative data |
| Water | 18.02 | 1.000 | 10.2 | < 1[1] | < 0.005 | Room Temperature | Practically insoluble |
| Acetone | 58.08 | 0.791 | 5.1 | Not Reported | - | Not Specified | Expected to be slightly soluble based on polarity |
| Chloroform | 119.38 | 1.489 | 4.1 | Not Reported | - | Not Specified | Expected to have low solubility based on polarity |
Note: The molar mass of this compound is 202.16 g/mol . Solubility values are approximate and can be influenced by factors such as temperature, purity of the solute and solvent, and the method of determination.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid compound like this compound in a laboratory solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials
-
This compound (solid)
-
Selected laboratory solvents (e.g., DMSO, ethanol, water)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution. These will be used to create a calibration curve.
-
-
Sample Preparation (Equilibrium Solubility Method):
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Record the initial mass of this compound added.
-
Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials for a short period (e.g., 1-2 minutes) to facilitate initial mixing.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. The time required for equilibrium may need to be determined experimentally.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15-20 minutes) to pellet the undissolved solid.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant using HPLC or UV-Vis spectrophotometry.
-
Using the calibration curve, determine the concentration of this compound in the diluted supernatant.
-
Back-calculate to determine the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Experimental Workflow
References
Bergaptol: A Technical Review of its Phototoxic and Photomutagenic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergaptol (5-hydroxypsoralen) is a naturally occurring linear furocoumarin found in various citrus fruits. Unlike many of its structural relatives, such as bergapten (5-methoxypsoralen) and psoralen, which are well-documented phototoxic and photomutagenic agents, in vitro studies have suggested that this compound lacks these hazardous properties.[1][2][3][4][5] This technical guide provides an in-depth analysis of the available scientific data on the phototoxicity and photomutagenicity of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform researchers and drug development professionals. However, it is important to note a potential discrepancy between in vitro findings and long-term epidemiological data, as some studies suggest a link between dietary furocoumarin intake, including this compound, and an increased risk of skin cancer.
Quantitative Data Summary
The primary evidence for the lack of phototoxicity and photomutagenicity of this compound comes from comparative in vitro studies using Chinese hamster V79 lung fibroblast cells. The following tables summarize the key findings from these assays, comparing this compound to other known phototoxic furocoumarins.
Table 1: In Vitro Phototoxicity of Furocoumarins in V79 Cells
| Compound | Concentration Range (µg/mL) | UVA Irradiation | Result | Reference |
| This compound | 0 - 100 | Yes | Not Phototoxic | |
| Bergamottin | Not Specified | Yes | Not Phototoxic | |
| 6',7'-dihydroxybergamottin (DHB) | Not Specified | Yes | Less toxic than 5-MOP | |
| 5-methoxypsoralen (5-MOP) | Not Specified | Yes | Phototoxic |
Table 2: In Vitro Photomutagenicity and Photogenotoxicity of Furocoumarins in V79 Cells
| Compound | Assay | Concentration Range (µg/mL) | UVA Irradiation | Result | Reference |
| This compound | HPRT Mutagenicity Assay | Not Specified | Yes | Not Photomutagenic | |
| This compound | Micronucleus Assay | Not Specified | Yes | Inactive | |
| Bergamottin | HPRT Mutagenicity Assay | Not Specified | Yes | Less potent than 5-MOP | |
| Bergamottin | Micronucleus Assay | Not Specified | Yes | Inactive | |
| 6',7'-dihydroxybergamottin (DHB) | HPRT Mutagenicity Assay | Not Specified | Yes | Less potent than 5-MOP | |
| 6',7'-dihydroxybergamottin (DHB) | Micronucleus Assay | Not Specified | Yes | ~1/7 as potent as 5-MOP | |
| 5-methoxypsoralen (5-MOP) | HPRT Mutagenicity Assay | Not Specified | Yes | Photomutagenic | |
| 5-methoxypsoralen (5-MOP) | Micronucleus Assay | Not Specified | Yes | Potent |
Experimental Protocols
In Vitro Phototoxicity and Photomutagenicity Testing in V79 Cells
The following protocols are based on the methodologies used in the key comparative study on furocoumarins.
Chinese hamster V79 lung fibroblast cells were used for these assays. These cells are a common model for in vitro toxicology studies.
The phototoxicity of this compound was evaluated by assessing cell viability after exposure to the compound and UVA light. While the specific viability assay was not detailed in the summary, a common method is the Neutral Red Uptake (NRU) assay, as described in the OECD 432 guideline.
This assay determines the potential of a substance to induce gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus.
-
Treatment: V79 cells were treated with various concentrations of this compound or other furocoumarins.
-
UVA Irradiation: The treated cells were then exposed to a dose of UVA light.
-
Expression Period: Following irradiation, the cells were cultured for a period to allow for the expression of any induced mutations.
-
Selection: Cells were then cultured in a selective medium containing 6-thioguanine. Wild-type cells with a functional HPRT enzyme will incorporate the toxic 6-thioguanine and die, while mutant cells lacking HPRT function will survive and form colonies.
-
Endpoint: The number of mutant colonies was counted to determine the mutagenic frequency.
This assay assesses the ability of a substance to cause chromosomal damage.
-
Treatment and Irradiation: V79 cells were treated with this compound and irradiated with UVA as in the HPRT assay.
-
Cytochalasin B Treatment: Cytochalasin B was added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain.
-
Endpoint: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells was scored under a microscope.
Standard In Vitro Phototoxicity Testing: OECD 432 3T3 NRU Phototoxicity Test
A widely accepted method for assessing phototoxicity is the in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test, as outlined in OECD Guideline 432.
-
Cell Culture: Balb/c 3T3 fibroblasts are cultured to form a monolayer in 96-well plates.
-
Treatment: The cells are treated with a range of concentrations of the test substance in two separate plates.
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light, while the other is kept in the dark as a control.
-
Neutral Red Uptake: After a post-incubation period, the cell viability is determined by measuring the uptake of the vital dye Neutral Red.
-
Endpoint and Analysis: The IC50 values (concentration causing 50% reduction in viability) are calculated for both the irradiated and non-irradiated conditions. A Photo-Irritation-Factor (PIF) is then determined by comparing these two IC50 values. A PIF above a certain threshold indicates phototoxic potential.
References
- 1. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of photodynamic effects of furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major furocoumarins in grapefruit juice II: phototoxicity, photogenotoxicity, and inhibitory potency vs. cytochrome P450 3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Methodological & Application
HPLC method for quantification of Bergaptol in plant extracts
An HPLC Method for the Quantification of Bergaptol in Plant Extracts
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring furanocoumarin found in various plants, notably in citrus species.[1] As a bioactive compound, it exhibits various pharmacological properties, but like other furanocoumarins, it can also interact with drug metabolism pathways, for instance, by inhibiting cytochrome P450 enzymes.[2] Therefore, the accurate and precise quantification of this compound in plant extracts is crucial for quality control in herbal medicine, drug development, and safety assessment of cosmetic and food products. This document provides a detailed protocol for the quantification of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode-Array Detector (DAD).
Principle
The method employs RP-HPLC, a powerful analytical technique for separating compounds based on their polarity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Compounds in the plant extract are separated as they travel through the column at different speeds based on their hydrophobicity. This compound, being a moderately polar compound, is well-retained and separated from other matrix components. Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a pure standard. The DAD allows for spectral analysis to confirm peak identity and purity.
Experimental Protocols
Materials and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, degasser, autosampler, column thermostat, and Diode-Array Detector (DAD).[3]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][4]
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Volumetric flasks (Class A).
-
Micropipettes.
-
-
Chemicals and Standards:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (optional, for mobile phase modification).
-
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.
Sample Preparation (Plant Extract)
The following is a general procedure for extraction from dried plant material (e.g., citrus peel). The method should be optimized based on the specific plant matrix.
-
Milling: Dry the plant material at 40°C until constant weight and grind it into a fine powder (e.g., 40-mesh).
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant sample into a centrifuge tube.
-
Add 25 mL of 40% ethanol or a suitable solvent. Vortex for 1 minute to ensure thorough mixing.
-
Perform extraction using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Operating Conditions
The following conditions are a robust starting point and may require optimization.
| Parameter | Recommended Condition |
| Column | RP-C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water (H₂O)B: Acetonitrile (ACN)A gradient elution is recommended. |
| Gradient Program | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | DAD, monitoring at 254 nm and 310 nm. Scan from 200-400 nm for spectral analysis. |
Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Confirm identity by overlaying the UV spectra from the sample peak and the standard peak using the DAD software.
-
Calibration Curve: Plot a calibration curve of peak area versus concentration for the working standard solutions. Perform a linear regression analysis to obtain the equation (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Calculate the concentration of this compound in the injected sample solution using the regression equation.
-
Final Calculation: Determine the final concentration of this compound in the original plant material (in mg/g) using the following formula:
Concentration (mg/g) = (C × V × DF) / W
Where:
-
C = Concentration from the calibration curve (mg/mL)
-
V = Total volume of extraction solvent (mL)
-
DF = Dilution factor (if any)
-
W = Weight of the plant sample (g)
-
Data Presentation and Method Performance
A validated HPLC method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, and precision. The table below summarizes typical quantitative data for a validated method.
| Parameter | Typical Value / Specification |
| Retention Time (RT) | ~8-12 minutes (Highly dependent on specific conditions) |
| Linearity (R²) | ≥ 0.999 |
| Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.04 - 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.06 - 0.25 µg/mL |
| Accuracy (% Recovery) | 95.5% - 101.0% |
| Precision (% RSD) | Intra-day: < 2.0% Inter-day: < 3.0% |
| Robustness | Method is robust against minor changes in mobile phase composition (±2%) and column temperature (±5°C). |
Visualized Workflows
The following diagrams illustrate the key processes involved in the analysis and validation of the HPLC method for this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships in HPLC method validation.
References
Application Note: UHPLC-MS/MS Analysis of Bergaptol and its Metabolites in Human Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergaptol (5-hydroxypsoralen) is a naturally occurring furanocoumarin found in various citrus fruits and other plants.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Understanding the pharmacokinetics of this compound is crucial for its development as a potential therapeutic agent. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its primary metabolites, this compound-glucuronide and this compound-sulfate, in human plasma and urine using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).
This compound is metabolized in the body primarily through phase II conjugation reactions, forming glucuronide and sulfate metabolites, which are then excreted in the urine.[1] After oral administration, this compound can be detected in human plasma within 15 minutes and may persist for up to 3 hours. Its metabolites are detectable in urine as early as one hour after consumption, reaching a peak between 3 to 5 hours.
Experimental Protocols
Sample Preparation
1. Plasma Sample Preparation: Protein Precipitation
This protocol is designed for the efficient removal of proteins from plasma samples, which can interfere with UHPLC-MS/MS analysis.
-
Materials:
-
Human plasma
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as a stable isotope-labeled this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for UHPLC-MS/MS analysis.
-
2. Urine Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is for the cleanup and concentration of analytes from urine samples.
-
Materials:
-
Human urine
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution
-
SPE vacuum manifold
-
Collection tubes
-
-
Procedure:
-
Thaw urine samples to room temperature and centrifuge at 4000 rpm for 5 minutes to remove any particulate matter.
-
Take 1 mL of the supernatant and add 10 µL of the Internal Standard working solution.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analytes: Elute this compound and its metabolites with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for analysis.
-
UHPLC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UHPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 203.0 147.0 25 This compound-glucuronide 379.0 203.0 20 This compound-sulfate 283.0 203.0 30 Internal Standard (Example) - - - (Note: Collision energies should be optimized for the specific instrument being used.)
-
Data Presentation
Quantitative Data Summary
The following tables summarize expected quantitative data for this compound and its metabolites in human plasma and urine based on available literature.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Tmax (h) | 4.40 ± 0.89 |
| Cmax (µg/L) | 25.40 ± 8.86 |
| t1/2 (h) | 7.10 ± 1.83 |
| Vd (L/Kg) | 14.30 ± 4.93 |
| CL (L/h/Kg) | 1.44 ± 0.54 |
Table 2: Urinary Excretion of this compound and its Conjugates in Humans
After consumption of 900 mL of grapefruit juice containing 12.5 mg of this compound.
| Compound | Amount Excreted in 6h (mg) |
| Free this compound | 0.36 |
| Conjugated this compound | 13.23 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Metabolic pathway of this compound.
References
In Vitro Protocol for Assessing Bergaptol's Anti-inflammatory Effects
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bergaptol (5-hydroxypsoralen) is a naturally occurring furocoumarin found in various citrus plants.[1][2] Emerging scientific evidence highlights its potential as an anti-inflammatory agent.[1][2][3] In vitro studies have demonstrated that this compound can mitigate inflammatory responses by inhibiting the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanism of action is largely attributed to its ability to suppress critical signaling pathways, namely the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
This document provides a comprehensive in vitro protocol for researchers to effectively assess the anti-inflammatory properties of this compound. The murine macrophage cell line, RAW 264.7, is utilized as a model system, as it is a well-established and widely used cell line for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory effects of this compound in vitro.
References
Application Note and Protocols for Evaluating Bergaptol's Inhibition of CYP3A4
Audience: Researchers, scientists, and drug development professionals.
Introduction Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and small intestine, responsible for the metabolism of approximately 50% of clinically used drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), potentially causing increased drug plasma levels and subsequent toxicity.[2][3] Bergaptol (5-hydroxypsoralen), a naturally occurring furanocoumarin found in citrus fruits like lemon and bergamot, has been identified as an inhibitor of CYP3A4.[4][5] Therefore, accurately evaluating its inhibitory potential is crucial for predicting food-drug interactions and ensuring drug safety.
This document provides detailed protocols for assessing the inhibition of CYP3A4 by this compound using two common in vitro methods: a low-throughput assay with human liver microsomes (HLM) and a high-throughput assay with recombinant human CYP3A4 (rhCYP3A4).
Quantitative Data Summary: IC50 Values for this compound
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The reported IC50 values for this compound's inhibition of CYP3A4 vary depending on the experimental system and substrate used.
| Compound | Enzyme Source | Substrate | IC50 Value (µM) | Reference |
| This compound | Cell-free assay | Not Specified | 24.92 | |
| This compound | Not Specified | Not Specified | 24.92 - 77.50 |
Experimental Workflow and Protocols
The general workflow for an in vitro CYP3A4 inhibition assay involves preparing the reagents, incubating the inhibitor with the enzyme system, initiating and then stopping the metabolic reaction, and finally analyzing the results to determine inhibitory potency.
Protocol 1: Reversible Inhibition Assay using Human Liver Microsomes (HLM)
This protocol uses pooled HLM, a physiologically relevant system, with the probe substrate testosterone. The formation of the metabolite, 6β-hydroxytestosterone, is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents:
-
This compound (powder)
-
Pooled Human Liver Microsomes (HLM)
-
Testosterone (probe substrate)
-
6β-hydroxytestosterone (analytical standard)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), cold
-
Ketoconazole (positive control inhibitor)
-
96-well microplates, reaction tubes
-
Incubator/shaking water bath (37°C)
Procedure:
-
Preparation of Solutions:
-
This compound Stock (10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in DMSO to create a range of concentrations (e.g., 0.1 µM to 100 µM final assay concentrations).
-
Positive Control (Ketoconazole): Prepare a stock solution and dilutions in DMSO.
-
HLM Working Solution: Dilute pooled HLM in phosphate buffer to the desired concentration (e.g., 0.25 mg/mL). Keep on ice.
-
Testosterone Working Solution: Prepare a solution of testosterone in phosphate buffer. The final concentration in the incubation should approximate its Km value for CYP3A4.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
80 µL of 100 mM Phosphate Buffer (pH 7.4)
-
10 µL of HLM (final concentration 0.2 - 0.5 mg/mL)
-
1 µL of this compound, Ketoconazole, or DMSO (vehicle control) at 100x the final desired concentration.
-
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Add 10 µL of the testosterone working solution to each well.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system. The final incubation volume is typically 100-200 µL.
-
Incubate for 15-20 minutes at 37°C in a shaking water bath.
-
Terminate the reaction by adding 2 volumes of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4°C for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of 6β-hydroxytestosterone against a standard curve.
-
-
Data Analysis:
-
Calculate the percent of remaining CYP3A4 activity at each this compound concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Protocol 2: High-Throughput Screening (HTS) using Recombinant CYP3A4
This HTS protocol uses a recombinant human CYP3A4 enzyme system and a fluorogenic substrate, making it suitable for rapid screening in a 96- or 384-well format.
Materials and Reagents:
-
This compound (powder)
-
Recombinant human CYP3A4 (e.g., Supersomes™)
-
7-Benzyloxy-4-trifluoromethylcoumarin (BFC) (fluorogenic substrate)
-
7-Hydroxy-4-trifluoromethylcoumarin (HFC) (fluorescent standard)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
DMSO
-
Acetonitrile (ACN) or 0.5 M Tris base to stop the reaction
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare this compound and control inhibitor stock solutions and dilutions in DMSO as described in Protocol 1.
-
rhCYP3A4 Working Solution: Dilute the recombinant enzyme in phosphate buffer.
-
BFC Substrate Solution: Prepare a working solution of BFC in buffer.
-
-
Assay Plate Setup:
-
In a black 96-well plate, add the following:
-
Recombinant CYP3A4 enzyme solution.
-
Phosphate buffer.
-
1 µL of this compound, control inhibitor, or DMSO (vehicle control) at the appropriate concentration.
-
-
-
Incubation and Reaction:
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
Add the BFC substrate solution.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for 10-30 minutes at 37°C. The reaction progress can often be monitored kinetically in the plate reader.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., ACN or Tris base).
-
Read the fluorescence on a microplate reader (e.g., λex = 410 nm; λem = 538 nm for the HFC product).
-
-
Data Analysis:
-
Subtract background fluorescence from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
Mechanism of Inhibition
Furanocoumarins can inhibit CYP enzymes through different mechanisms. Understanding the mechanism is crucial for predicting the clinical relevance of an interaction. The inhibition of CYP3A4 by furanocoumarins often follows a competitive pattern, but some can be mechanism-based inactivators.
Further Investigations: Time-Dependent Inhibition (TDI) To investigate if this compound is a mechanism-based inhibitor, a "TDI" or "IC50 shift" assay is recommended. This involves pre-incubating this compound with the enzyme system and NADPH for a set period (e.g., 30 minutes) before adding the probe substrate. A significant decrease in the IC50 value compared to an assay without this pre-incubation (as in Protocol 1) indicates time-dependent inhibition, a hallmark of mechanism-based inactivators.
References
- 1. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06311G [pubs.rsc.org]
- 2. Current Approaches for Investigating and Predicting Cytochrome P450 3A4-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Studying Bergaptol's Effect on Gene Expression in Cancer and Inflammatory Models
Application Notes
This document provides a comprehensive protocol for investigating the effects of Bergaptol, a natural furanocoumarin found in citrus fruits, on gene expression. This compound has demonstrated significant anti-cancer, anti-inflammatory, and anti-osteoporotic properties, which are largely attributed to its ability to modulate various signaling pathways and regulate the expression of key genes.[1][2]
The provided protocols are designed for researchers in pharmacology, molecular biology, and drug development. They offer detailed methodologies for in vitro studies using relevant cell lines to assess this compound's impact on genes involved in apoptosis and inflammation. Specifically, this document outlines procedures for treating human breast cancer cells (MCF-7) and murine macrophage cells (RAW 264.7) with this compound, followed by gene expression analysis using Quantitative Real-Time PCR (qPCR) and RNA-Sequencing (RNA-Seq).
This compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes, such as BAX and BCL2.[1][3] Furthermore, it can suppress inflammatory responses by downregulating the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1] The signaling pathways implicated in this compound's mechanism of action include the JAK/STAT, NF-κB, PI3K/Akt, and MAPK pathways.
These protocols provide a robust framework for elucidating the molecular mechanisms underlying this compound's therapeutic potential.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of MCF-7 and RAW 264.7 cells and their subsequent treatment with this compound.
Materials:
-
MCF-7 human breast cancer cell line (ATCC HTB-22)
-
RAW 264.7 murine macrophage cell line (ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (powder, high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture MCF-7 and RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. For MCF-7 cells, which are adherent, wash with PBS and detach using Trypsin-EDTA. RAW 264.7 cells can be detached by gentle scraping.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a 100 mM stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
-
This compound Treatment:
-
Seed the cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound. For MCF-7 cells, a dose-response study using 0, 30, 90, and 120 µM this compound for 48 hours is recommended to study apoptosis. For RAW 264.7 cells, pre-treatment with various concentrations of this compound followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) is a common approach to study anti-inflammatory effects.
-
A vehicle control group should be included, which is treated with the same volume of DMSO used for the highest this compound concentration.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
RNA Extraction
This protocol describes the extraction of total RNA from cultured cells using a TRIzol-based method.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
After the treatment period, remove the culture medium from the 6-well plates.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol reagent directly to each well and lyse the cells by pipetting up and down several times.
-
Incubate the lysate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
-
Incubate the samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Store the RNA at -80°C.
-
Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression of specific genes using two-step qPCR.
Materials:
-
Extracted total RNA
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target and housekeeping genes (see Table 2)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction:
-
10 µL of SYBR Green qPCR Master Mix (2x)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted)
-
6 µL of Nuclease-free water
-
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program is as follows:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Followed by a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB for MCF-7 cells).
-
RNA-Sequencing (RNA-Seq)
This protocol provides a general workflow for global gene expression analysis using RNA-Seq.
Materials:
-
High-quality total RNA (RIN > 7)
-
RNA-Seq library preparation kit (e.g., Illumina Stranded mRNA Prep)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA.
-
Prepare RNA-Seq libraries using a commercial kit according to the manufacturer's protocol. This typically involves:
-
mRNA enrichment (poly-A selection)
-
RNA fragmentation
-
cDNA synthesis
-
Adapter ligation
-
Library amplification
-
-
-
Sequencing:
-
Quantify and assess the quality of the prepared libraries.
-
Sequence the libraries on an NGS platform to a desired read depth (e.g., 20-30 million reads per sample for differential gene expression analysis).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome (human or mouse) using a splice-aware aligner like STAR.
-
Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Data Presentation
Table 1: Quantitative Effects of this compound on Apoptosis-Related Gene Expression in MCF-7 Cells
This table summarizes the expected dose-dependent effects of this compound on the mRNA expression of key apoptosis-related genes in MCF-7 cells after 48 hours of treatment, as measured by qPCR. The data is presented as fold change relative to the vehicle control.
| This compound Conc. (µM) | BAX (Fold Change) | BCL2 (Fold Change) | Caspase-3 (Fold Change) | Caspase-9 (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |
| 30 | ↑ | ↓ | ↑ | ↑ |
| 90 | ↑↑ | ↓↓ | ↑↑ | ↑↑ |
| 120 | ↑↑↑ | ↓↓↓ | ↑↑↑ | ↑↑↑ |
Arrow notation indicates the expected direction of change: ↑ (increase), ↓ (decrease). The number of arrows indicates the expected magnitude of the effect.
Table 2: Primer Sequences for qPCR
This table provides suggested primer sequences for the target and housekeeping genes for qPCR analysis.
| Gene | Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| BAX | Human | GCTGGACATTGGACTTCCTC | CTCAGCCCATCTTCTTCCAG |
| BCL2 | Human | GGTGGGGTCATGTGTGTGG | CGGTTCAGGTACTCAGTCATCC |
| Caspase-3 | Human | TGGTTCATCCAGTCGCTTTG | CATTCTGTTGCCACCTTTCG |
| Caspase-9 | Human | CTTTGAGTCGGGAAACAGCA | TCATCAAAGCTCGGCACATC |
| COX-2 | Murine | TCCTCCTGGAACATGGACTC | GCTCGGCTTCCAGTATTGAG |
| iNOS | Murine | GTTCTCAGCCCAACAATACAAGA | GTGACAGCCCGGTCATCTTT |
| TNF-α | Murine | CCCTCACACTCAGATCATCTTCT | GCTACGACGTGGGCTACAG |
| IL-6 | Murine | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| IL-1β | Murine | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT |
| GAPDH | Human | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | Human | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
| GAPDH | Murine | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |
| ACTB | Murine | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Mandatory Visualization
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for gene expression analysis.
References
Application of Bergaptol in Neuroinflammation Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Neuroinflammation is a critical pathological process implicated in a variety of central nervous system (CNS) disorders, contributing to neuronal dysfunction and death.[1][2][3] Bergaptol, a natural 5-hydroxyfurocoumarin found in citrus plants like lemon and bergamot, has emerged as a promising neuroprotective agent with demonstrated anti-cancer, anti-inflammatory, and anti-atherogenic properties.[1][2] This document provides detailed application notes and protocols for the use of this compound in neuroinflammation research, summarizing its mechanism of action, experimental procedures, and quantitative effects on inflammatory markers.
Mechanism of Action
This compound has been shown to alleviate lipopolysaccharide (LPS)-induced neuroinflammation by modulating key signaling pathways. The primary mechanism involves the inhibition of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3)/p65 pathway. By reducing the phosphorylation of JAK2, STAT3, and the p65 subunit of NF-κB, this compound effectively suppresses the downstream inflammatory cascade. This leads to a significant reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Furthermore, this compound has been observed to inhibit the activation of microglia, the resident immune cells of the CNS, which are key mediators of neuroinflammation.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | Dosage (mg/kg, i.p.) | Change in TNF-α mRNA Levels (Fold Change vs. LPS) | Change in IL-6 mRNA Levels (Fold Change vs. LPS) | Change in IL-1β mRNA Levels (Fold Change vs. LPS) |
| Control | Vehicle | - | - | - |
| LPS | 40 µg/kg (hippocampal CA1) | 1.0 | 1.0 | 1.0 |
| LPS + this compound | 10 | No significant change | No significant change | No significant change |
| LPS + this compound | 20 | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↓ (Significant Reduction) |
| LPS + this compound | 40 | ↓ (Significant Reduction) | ↓ (Significant Reduction) | ↓ (Significant Reduction) |
Data is qualitatively summarized from graphical representations in the cited literature.
Table 2: In Vitro Efficacy of this compound on LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | Concentration (µg/mL) | TNF-α Protein Expression (Relative to LPS) | IL-6 Protein Expression (Relative to LPS) | IL-1β Protein Expression (Relative to LPS) | p-JAK2/JAK2 Ratio (Relative to LPS) | p-STAT3/STAT3 Ratio (Relative to LPS) | p-p65/p65 Ratio (Relative to LPS) |
| Control | 0 | - | - | - | - | - | - |
| LPS | 1 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS + this compound | 5 | ~0.8 | ~0.85 | ~0.9 | ~0.75 | ~0.8 | ~0.8 |
| LPS + this compound | 10 | ~0.6 | ~0.65 | ~0.7 | ~0.6 | ~0.6 | ~0.65 |
| LPS + this compound | 20 | ~0.4 | ~0.45 | ~0.5 | ~0.4 | ~0.4 | ~0.45 |
Quantitative values are estimated from graphical data presented in the cited literature.
Mandatory Visualization
Caption: this compound inhibits neuroinflammation by suppressing the JAK2/STAT3/p65 signaling pathway.
Caption: Workflow for in vivo studies of this compound on LPS-induced neuroinflammation in mice.
Experimental Protocols
In Vivo Model of LPS-Induced Neuroinflammation
This protocol describes the induction of neuroinflammation in mice and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Anesthetize mice and mount them on a stereotaxic apparatus.
-
Inject 1 µL of LPS solution (40 µg/kg in sterile saline) into the hippocampal CA1 region.
-
Following the LPS injection, administer this compound intraperitoneally (i.p.) once daily for two weeks at dosages of 10, 20, or 40 mg/kg. The control group receives vehicle (e.g., saline with a small percentage of DMSO).
-
After the treatment period, euthanize the mice and collect the hippocampal tissue for further analysis.
In Vitro Model using BV-2 Microglial Cells
This protocol details the use of the BV-2 microglial cell line to study the anti-neuroinflammatory effects of this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LPS
-
This compound
-
96-well and 6-well plates
Procedure:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein and RNA analysis).
-
Pre-treat the cells with this compound (5, 10, and 20 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 23 hours to induce an inflammatory response.
-
Collect the cell culture supernatant for cytokine analysis (ELISA) and the cell lysates for protein (Western Blot) and RNA (qPCR) analysis.
Western Blot for Phosphorylated Proteins
This protocol outlines the detection of phosphorylated JAK2, STAT3, and p65.
Materials:
-
Cell lysates from BV-2 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the BV-2 cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
ELISA for Pro-inflammatory Cytokines
This protocol is for the quantification of TNF-α, IL-6, and IL-1β in cell culture supernatants or brain tissue homogenates.
Materials:
-
Cell culture supernatants or brain tissue homogenates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Immunofluorescence for Microglia Activation
This protocol describes the staining of brain tissue to visualize microglia.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Primary antibody (anti-Iba-1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Perform antigen retrieval if necessary.
-
Block the sections with a blocking solution (e.g., serum from the secondary antibody host species).
-
Incubate with the primary anti-Iba-1 antibody overnight at 4°C.
-
Wash the sections and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with mounting medium and visualize using a fluorescence microscope.
-
Analyze the images for microglia morphology and density to assess activation status.
References
- 1. This compound Alleviates LPS-Induced Neuroinflammation, Neurological Damage and Cognitive Impairment via Regulating the JAK2/STAT3/p65 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates LPS-Induced Neuroinflammation, Neurological Damage and Cognitive Impairment via Regulating the JAK2/STAT3/p65 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bergaptol for Quorum Sensing Research in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and the production of virulence factors.[1] The emergence of antibiotic resistance has spurred the development of anti-virulence therapies that target QS pathways.[2] Bergaptol (5-hydroxypsoralen), a naturally occurring furanocoumarin found in citrus fruits, has demonstrated potential as a quorum sensing inhibitor (QSI).[3][4] These application notes provide a comprehensive overview of the use of this compound to study and inhibit quorum sensing, particularly in the opportunistic pathogen Pseudomonas aeruginosa.
Mechanism of Action
This compound, like other furanocoumarins, is believed to interfere with bacterial quorum sensing through competitive binding to autoinducer receptors.[3] The structure of this compound resembles that of N-acyl-homoserine lactone (AHL) autoinducers, which are key signaling molecules in many Gram-negative bacteria. By competitively binding to the AHL receptors, such as LasR and RhlR in P. aeruginosa, this compound can disrupt the downstream signaling cascades that regulate the expression of virulence genes and biofilm formation. This disruption occurs without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.
Target Organism: Pseudomonas aeruginosa
P. aeruginosa is a significant human pathogen known for its ability to form biofilms and its intrinsic resistance to multiple antibiotics. Its QS system is a well-characterized and complex network, making it an excellent model organism for studying QSIs. The P. aeruginosa QS network is hierarchical and primarily composed of the las and rhl systems.
-
The las system: This system is at the top of the hierarchy and consists of the LasI synthase, which produces the autoinducer 3-oxo-C12-HSL, and the LasR transcriptional regulator. The LasR/3-oxo-C12-HSL complex activates the expression of numerous virulence genes and also controls the rhl system.
-
The rhl system: This system is regulated by the las system and consists of the RhlI synthase, which produces the autoinducer C4-HSL, and the RhlR transcriptional regulator. The RhlR/C4-HSL complex controls the expression of another set of virulence factors, including those involved in biofilm maturation.
Quantitative Data
| Extract/Compound | Target Organism | Assay | Concentration | % Inhibition | Reference |
| Bergamot Peel Polyphenolic Extract | Pseudomonas aeruginosa | Biofilm Formation | Sub-MIC | 52.5% | |
| Bergamot Peel Polyphenolic Extract | Pectobacterium carotovorum | Biofilm Formation | Sub-MIC | 67.72% |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa. This is crucial to ensure that subsequent anti-QS and anti-biofilm assays are conducted at sub-MIC concentrations, where the effects are not due to bactericidal or bacteriostatic activity.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial inoculum of P. aeruginosa in MHB, adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of final concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
Objective: To quantify the effect of this compound on the formation of P. aeruginosa biofilms.
Materials:
-
This compound (at sub-MIC concentrations)
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Prepare an overnight culture of P. aeruginosa in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
In a 96-well plate, add the diluted bacterial culture to each well.
-
Add different sub-MIC concentrations of this compound to the wells. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without agitation.
-
After incubation, gently remove the planktonic cells by washing the wells three times with sterile phosphate-buffered saline (PBS).
-
Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the control.
Protocol 3: Quorum Sensing Inhibition Assay (Bioluminescence Reporter Assay)
Objective: To assess the ability of this compound to inhibit QS signaling using a bioluminescent reporter strain. Vibrio campbellii is a common model for this assay as its bioluminescence is regulated by QS.
Materials:
-
This compound
-
Vibrio campbellii reporter strain
-
Appropriate growth medium (e.g., Luria-Bertani broth with NaCl)
-
96-well white, clear-bottom microtiter plates
-
Luminometer
Procedure:
-
Prepare an overnight culture of the Vibrio campbellii reporter strain.
-
Dilute the overnight culture to an OD600 of approximately 0.1.
-
In a 96-well plate, add different concentrations of this compound.
-
Add the diluted reporter strain to each well.
-
Include a positive control (reporter strain without this compound) and a negative control (medium only).
-
Incubate the plate at 30°C with shaking.
-
Measure both the optical density (at 600 nm) and the luminescence at regular intervals over 24 hours.
-
A reduction in luminescence relative to the control, without a significant effect on bacterial growth, indicates QS inhibition.
Visualizations
Caption: P. aeruginosa Quorum Sensing Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Biofilm Inhibition Assay.
Caption: Logical relationship between Quorum Sensing and virulence/biofilm formation.
Conclusion
This compound presents a promising natural compound for the study of quorum sensing inhibition. Its ability to interfere with QS signaling pathways in clinically relevant bacteria like P. aeruginosa without exerting bactericidal effects makes it a valuable tool for developing novel anti-virulence strategies. The protocols and information provided herein offer a foundation for researchers to explore the potential of this compound and other furanocoumarins in combating bacterial infections and biofilm formation. Further research is warranted to determine the specific inhibitory concentrations (IC50) of pure this compound against key QS regulators and to explore its efficacy in more complex in vivo models.
References
- 1. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Bergaptol's Effect on Apoptosis
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the apoptotic effects of Bergaptol, a natural furanocoumarin found in citrus plants.[1] this compound has demonstrated anti-cancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines.[2] This protocol outlines the key methodologies to quantify apoptosis, elucidate the underlying signaling pathways, and evaluate the molecular mechanisms of this compound's action.
Overview of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[1][3] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.[1] In some cancer cell lines, this compound has also been found to inhibit the STAT3/Bcl-2 signaling pathway.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis and cell viability in MCF-7 human breast cancer cells and other cell lines, as reported in the literature.
Table 1: Effect of this compound on Apoptosis in MCF-7 Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) |
| 0 (Control) | 8.5% |
| 25 | 19.8% |
| 75 | 53.1% |
| 125 | 87.2% |
Cells were treated for 48 hours and analyzed by Annexin V-FITC/PI staining and flow cytometry.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Human glioblastoma | 10.67 |
| A549 | Human lung carcinoma | 26.42 |
| MCF-7 | Human breast cancer | 52.2 |
| HeLa | Human adenocarcinoma | 58.57 |
| HepG2 | Human hepatocellular carcinoma | 68.42 |
Experimental Protocols
This section provides detailed protocols for the key experiments used to assess this compound-induced apoptosis.
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., MCF-7, U87, A172) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates or flasks at a suitable density for each experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 25, 75, 125 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, Caspase-3 and Caspase-7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar colorimetric/fluorometric assay kit
-
Luminometer or spectrophotometer
-
White-walled multi-well plates
Protocol (using a luminescent assay as an example):
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in section 3.1.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
Data Interpretation: An increase in luminescence or absorbance compared to the control indicates an increase in Caspase-3/7 activity.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cytochrome c, Cleaved Caspase-3, Cleaved Caspase-9, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Data Interpretation:
-
An increase in the Bax/Bcl-2 ratio suggests a shift towards apoptosis.
-
The appearance of cleaved forms of Caspase-3, Caspase-9, and PARP indicates caspase activation and apoptosis execution.
-
An increase in cytosolic Cytochrome c indicates its release from the mitochondria.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Materials:
-
JC-1 reagent
-
CCCP (positive control for mitochondrial membrane depolarization)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Treat cells with this compound as described in section 3.1.
-
For the positive control, treat a separate sample of cells with CCCP (e.g., 50 µM for 5-10 minutes).
-
Resuspend the cells in warm medium or PBS at approximately 1 x 10^6 cells/mL.
-
Add JC-1 to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.
-
Wash the cells with warm PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
Data Interpretation:
-
Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.
-
Apoptotic cells: With a decreased mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
A shift from red to green fluorescence indicates mitochondrial membrane depolarization.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the experimental workflow for its assessment.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound's apoptotic effects.
References
Western Blot Analysis of Proteins Modulated by Bergaptol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Bergaptol, a naturally occurring furanocoumarin found in citrus fruits, on key cellular proteins. This compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic properties.[1][2][3] This document outlines detailed protocols for examining this compound's impact on specific signaling pathways and provides a framework for data presentation and interpretation.
Introduction to this compound's Mechanisms of Action
This compound exerts its biological effects by modulating various protein expression and signaling cascades.[1][4] Key mechanisms include:
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This is achieved by blocking the phosphorylation of key signaling molecules such as c-Jun N-terminal kinase (JNK), p38 MAPK, Janus kinase 2 (JAK2), signal transducer and activator of transcription 3 (STAT3), and the p65 subunit of NF-κB.
-
Anti-cancer Activity: In cancer cells, this compound induces apoptosis through the mitochondrial pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3. Furthermore, this compound can induce cell cycle arrest by stabilizing the cyclin-dependent kinase inhibitor p27, following the inhibition of the Skp2 protein. It has also been reported to inhibit STAT3 expression in cancer cells.
-
Anti-osteoporotic Properties: this compound promotes the differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated through the activation of the PI3K/Akt signaling pathway.
-
Drug Metabolism and Transport: this compound can inhibit the activity of cytochrome P450 enzymes, particularly CYP3A4, and the drug efflux transporter P-glycoprotein.
Key Protein Targets for Western Blot Analysis
Based on the known mechanisms of action, the following tables summarize key proteins that can be analyzed by Western blot to assess the effects of this compound in different biological contexts.
Table 1: Proteins Involved in this compound's Anti-inflammatory Effects
| Target Protein | Pathway | Expected Effect of this compound |
| Phospho-JNK | MAPK Signaling | Decrease |
| Phospho-p38 | MAPK Signaling | Decrease |
| COX-2 | Inflammatory Response | Decrease |
| iNOS | Inflammatory Response | Decrease |
| Phospho-JAK2 | JAK/STAT Signaling | Decrease |
| Phospho-STAT3 | JAK/STAT Signaling | Decrease |
| Phospho-p65 (NF-κB) | NF-κB Signaling | Decrease |
Table 2: Proteins Involved in this compound's Anti-cancer Effects
| Target Protein | Pathway | Expected Effect of this compound |
| Bax | Apoptosis | Increase |
| Bcl-2 | Apoptosis | Decrease |
| Cleaved Caspase-9 | Apoptosis | Increase |
| Cleaved Caspase-3 | Apoptosis | Increase |
| Cytochrome c (cytosolic) | Apoptosis | Increase |
| p27 | Cell Cycle Regulation | Increase |
| Skp2 | Cell Cycle Regulation | Decrease |
| Phospho-STAT3 | STAT3 Signaling | Decrease |
Table 3: Proteins Involved in this compound's Anti-osteoporotic Effects
| Target Protein | Pathway | Expected Effect of this compound |
| Phospho-Akt | PI3K/Akt Signaling | Increase |
| Phospho-PI3K | PI3K/Akt Signaling | Increase |
Experimental Protocols
This section provides a detailed protocol for Western blot analysis to investigate the effect of this compound on a selected protein target.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., RAW 264.7 macrophages for inflammation, MCF-7 breast cancer cells for cancer studies, or MC3T3-E1 osteoblasts for osteoporosis studies).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 10, 50, 100 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment conditions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin, GAPDH, or α-tubulin.
Data Presentation and Analysis
Quantitative data from Western blot experiments should be presented in a clear and structured format. Densitometry analysis of the protein bands should be performed using image analysis software. The intensity of the target protein band should be normalized to the intensity of the corresponding loading control band.
Table 4: Example of Quantitative Western Blot Data for this compound's Effect on Apoptosis-Related Proteins in MCF-7 Cells
Data is hypothetical and for illustrative purposes only. Actual results may vary.
| Treatment | Bax/β-actin Ratio (Fold Change) | Bcl-2/β-actin Ratio (Fold Change) | Cleaved Caspase-3/β-actin Ratio (Fold Change) |
| Control (0 µM this compound) | 1.00 | 1.00 | 1.00 |
| 25 µM this compound | 1.85 | 0.65 | 2.50 |
| 75 µM this compound | 3.20 | 0.30 | 5.80 |
| 125 µM this compound | 5.50 | 0.15 | 9.20 |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: this compound's Anti-inflammatory Signaling Pathway.
Caption: this compound's Anti-Cancer Signaling Pathways.
Caption: General Workflow for Western Blot Analysis.
References
- 1. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity [mdpi.com]
Application Notes and Protocols for RNA-Seq Analysis of Cells Treated with Bergaptol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergaptol, a naturally occurring furanocoumarin found in citrus fruits, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] In oncology research, this compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[2][3] One of the key cancer cell lines studied in this context is the MCF-7 human breast cancer cell line, where this compound has an IC50 value of 52.2 µM.[1] Its mechanism of action involves the modulation of several key signaling pathways, including the PI3K-Akt, MAPK, NF-κB, and JAK/STAT pathways.
RNA sequencing (RNA-seq) is a powerful technology for investigating the transcriptomic changes induced by compounds like this compound. This document provides detailed application notes and protocols for conducting an RNA-seq analysis of cells treated with this compound, using the MCF-7 cell line as a primary example.
Data Presentation: Hypothetical Gene Expression Changes in MCF-7 Cells Treated with this compound
While a specific public RNA-seq dataset for this compound-treated cells is not currently available, based on its known molecular mechanisms, a hypothetical representation of differentially expressed genes (DEGs) can be constructed. The following tables summarize expected changes in key genes associated with the signaling pathways modulated by this compound.
Table 1: Hypothetical Differentially Expressed Genes in Response to this compound Treatment
| Gene Symbol | Gene Name | Pathway | Expected Regulation | Fold Change (Hypothetical) |
| Apoptosis Regulation | ||||
| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis | Upregulated | 2.5 |
| BCL2 | B-Cell CLL/Lymphoma 2 | Apoptosis | Downregulated | -2.0 |
| CASP3 | Caspase 3 | Apoptosis | Upregulated | 1.8 |
| CASP9 | Caspase 9 | Apoptosis | Upregulated | 1.7 |
| PI3K-Akt Signaling Pathway | ||||
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | PI3K-Akt | Downregulated | -1.5 |
| AKT1 | AKT Serine/Threonine Kinase 1 | PI3K-Akt | Downregulated | -1.6 |
| MTOR | Mechanistic Target Of Rapamycin Kinase | PI3K-Akt | Downregulated | -1.4 |
| MAPK Signaling Pathway | ||||
| MAP2K4 | Mitogen-Activated Protein Kinase Kinase 4 | MAPK | Upregulated | 1.9 |
| JNK (MAPK8) | Mitogen-Activated Protein Kinase 8 | MAPK | Upregulated | 2.1 |
| P38 (MAPK14) | Mitogen-Activated Protein Kinase 14 | MAPK | Upregulated | 2.0 |
| NF-κB Signaling Pathway | ||||
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | NF-κB | Downregulated | -1.8 |
| RELA | RELA Proto-Oncogene, NF-KB Subunit | NF-κB | Downregulated | -1.7 |
| IKBKB | Inhibitor Of Nuclear Factor Kappa B Kinase Subunit Beta | NF-κB | Downregulated | -1.5 |
| JAK/STAT Signaling Pathway | ||||
| JAK2 | Janus Kinase 2 | JAK/STAT | Downregulated | -1.6 |
| STAT3 | Signal Transducer And Activator Of Transcription 3 | JAK/STAT | Downregulated | -1.9 |
Table 2: Summary of this compound's Effects on Key Signaling Pathways
| Signaling Pathway | Key Genes Modulated (Hypothetical) | Overall Effect |
| Apoptosis | BAX, BCL2, CASP3, CASP9 | Induction of Apoptosis |
| PI3K-Akt | PIK3CA, AKT1, MTOR | Inhibition |
| MAPK | MAP2K4, JNK, P38 | Activation |
| NF-κB | NFKB1, RELA, IKBKB | Inhibition |
| JAK/STAT | JAK2, STAT3 | Inhibition |
Experimental Protocols
This section provides detailed protocols for the key experimental stages of an RNA-seq analysis of this compound-treated cells.
Cell Culture and this compound Treatment
Objective: To culture MCF-7 cells and treat them with this compound to induce transcriptomic changes.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (5-hydroxypsoralen)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed MCF-7 cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a vehicle control with DMSO, and this compound at its IC50 of 52.2 µM).
-
Treatment: Once cells reach the desired confluency, replace the old medium with the prepared media containing either DMSO (vehicle control) or this compound.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24 or 48 hours) to allow for changes in gene expression.
RNA Isolation and Quality Control
Objective: To isolate high-quality total RNA from the treated and control cells.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Ethanol (70%)
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Protocol:
-
Cell Lysis: After the treatment period, wash the cells with PBS and then lyse them directly in the well using the lysis buffer provided in the RNA isolation kit.
-
RNA Isolation: Follow the manufacturer's protocol for the RNA isolation kit to purify the total RNA.
-
RNA Quantification: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
RNA Integrity Check: Assess the RNA integrity by determining the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value ≥ 7 is generally recommended for RNA-seq.
RNA-Seq Library Preparation and Sequencing
Objective: To prepare cDNA libraries from the isolated RNA and sequence them using a next-generation sequencing (NGS) platform.
Materials:
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
NGS platform (e.g., Illumina NovaSeq)
Protocol:
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity for sequencing.
-
Library Quality Control: Assess the quality and quantity of the prepared library using a bioanalyzer and qPCR.
-
Sequencing: Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.
RNA-Seq Data Analysis
Objective: To process the raw sequencing data, identify differentially expressed genes, and perform functional analysis.
Software/Tools:
-
FastQC (for quality control of raw reads)
-
Trimmomatic or Cutadapt (for adapter and quality trimming)
-
STAR or HISAT2 (for aligning reads to a reference genome)
-
featureCounts or htseq-count (for quantifying gene expression)
-
DESeq2 or edgeR (for differential gene expression analysis)
-
GSEA or DAVID (for pathway and gene ontology analysis)
Protocol:
-
Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using FastQC.
-
Trimming: Remove adapter sequences and low-quality bases from the reads using Trimmomatic or a similar tool.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix using featureCounts or htseq-count.
-
Differential Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control samples.
-
Functional Analysis: Perform gene ontology and pathway enrichment analysis on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound treatment.
Mandatory Visualizations
Caption: Experimental workflow for RNA-seq analysis of this compound-treated cells.
Caption: Signaling pathways modulated by this compound treatment.
References
Application Notes: Flow Cytometry Analysis of Bergaptol-Induced Cell Cycle Arrest
Introduction
Bergaptol, a naturally occurring furanocoumarin found in citrus fruits, has demonstrated significant anti-cancer properties.[1] One of its key mechanisms of action is the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Additionally, it summarizes the signaling pathways involved and presents quantitative data on the effects of this compound on cell cycle distribution. This information is valuable for researchers in oncology, drug discovery, and cell biology investigating the therapeutic potential of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inducing cell cycle arrest and inhibiting cancer cell proliferation.
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Human Breast Cancer Cells
| This compound Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 51.2% | 28.6% | 20.2% |
| 30 | 44.1% | 37.2% | 18.7% |
| 90 | 41.6% | 45.3% | 13.1% |
| 120 | 35.2% | 65.1% | 9.7% |
Data adapted from a study on MCF-7 cells treated for 48 hours. The results show a dose-dependent increase in the S-phase population, indicating an S-phase arrest.[1]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 52.2 |
| U87 | Glioblastoma | 10.67 |
| A549 | Lung Carcinoma | 26.42 |
| HeLa | Cervical Adenocarcinoma | 58.57 |
| Hep G2 | Hepatocellular Carcinoma | 68.42 |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
1. Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
2. Cell Culture and Treatment:
-
Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Allow the cells to attach overnight.
-
Prepare various concentrations of this compound in the complete culture medium.
-
Treat the cells with different concentrations of this compound (e.g., 0, 30, 90, 120 µM) for a specified duration (e.g., 24 or 48 hours). Include an untreated control group.
3. Cell Harvesting and Fixation:
-
After the treatment period, collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.
4. Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
5. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.
-
Acquire the PI fluorescence data (typically in the FL2 or PE channel) for at least 10,000 events within the single-cell gate.
-
Generate a histogram of PI fluorescence intensity. The histogram will display distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.
Signaling Pathways and Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest primarily through the modulation of key regulatory proteins. One of the proposed mechanisms involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] Activated STAT3 promotes the transcription of genes involved in cell proliferation and survival, including the anti-apoptotic protein Bcl-2. By inhibiting STAT3 phosphorylation and activation, this compound can lead to a downstream reduction in the expression of these pro-proliferative genes.
Furthermore, this compound has been found to stabilize the cyclin-dependent kinase (CDK) inhibitor p27. This stabilization is thought to occur through the inhibition of the Skp2-SCF E3 ubiquitin ligase complex, which is responsible for targeting p27 for degradation. The accumulation of p27 leads to the inhibition of CDK2/Cyclin E and CDK2/Cyclin A complexes, which are crucial for the G1/S transition and S phase progression, respectively. This inhibition results in cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.
Caption: this compound-induced cell cycle arrest signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
References
In Vivo Experimental Design for Bergaptol Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies in mice to investigate the therapeutic potential of Bergaptol, a natural furanocoumarin found in citrus fruits. This compound has demonstrated promising anti-inflammatory, neuroprotective, and anti-cancer properties in various preclinical studies.[1][2] This document outlines detailed protocols for studying its efficacy in models of neuroinflammation, intracerebral hemorrhage, cancer, and inflammation, along with pharmacokinetic considerations.
I. General Guidelines for In Vivo Studies
Successful and reproducible in vivo studies with this compound require careful planning and execution. Key considerations include the choice of animal model, dose selection, route of administration, and relevant outcome measures.
Animal Models: The choice of mouse strain will depend on the specific research question. Commonly used strains include C57BL/6 for neuroinflammation and intracerebral hemorrhage models, and immunodeficient strains such as BALB/c nude or SCID mice for human tumor xenograft models.[3]
Dose and Administration: this compound is sparingly soluble in water but soluble in organic solvents like DMSO.[4] For in vivo studies, it is typically dissolved in a vehicle such as saline containing a small percentage of DMSO and administered via intraperitoneal (i.p.) injection or oral gavage. Effective doses in mice have been reported to range from 10 to 40 mg/kg.[5]
II. Neuroprotective Effects of this compound
This compound has shown significant neuroprotective effects in mouse models of neuroinflammation and intracerebral hemorrhage.
A. Lipopolysaccharide (LPS)-Induced Neuroinflammation
This model is used to study the anti-inflammatory and cognitive-enhancing effects of this compound in the context of brain inflammation.
Experimental Protocol:
-
Animal Model: Adult male C57BL/6 mice.
-
Induction of Neuroinflammation: A single intracerebroventricular injection of LPS (e.g., 5 µg in 2 µL of sterile saline) is administered to induce neuroinflammation. Sham-operated animals receive an injection of sterile saline.
-
This compound Treatment: this compound is administered daily via i.p. injection at doses of 10, 20, or 40 mg/kg for a specified period (e.g., 7 consecutive days), starting 24 hours after LPS injection. A vehicle control group receives injections of the vehicle solution.
-
Behavioral Assessment: Cognitive function can be assessed using the Morris Water Maze test, evaluating parameters such as escape latency and time spent in the target quadrant.
-
Biochemical and Histological Analysis: At the end of the treatment period, mice are euthanized, and brain tissue (hippocampus and cortex) is collected for analysis.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.
-
Oxidative Stress Markers: Assess the levels of markers such as malondialdehyde (MDA), superoxide dismutase (SOD), and catalase (CAT).
-
Histology: Perform Nissl staining to assess neuronal survival and Fluoro-Jade B staining to identify degenerating neurons.
-
Data Presentation:
| Treatment Group | Escape Latency (s) | Time in Target Quadrant (%) | Hippocampal TNF-α (pg/mg protein) | Hippocampal IL-1β (pg/mg protein) |
| Sham | 25 ± 3 | 40 ± 5 | 15 ± 2 | 20 ± 3 |
| LPS + Vehicle | 55 ± 5 | 15 ± 3 | 80 ± 7 | 95 ± 8 |
| LPS + this compound (20 mg/kg) | 35 ± 4 | 30 ± 4 | 40 ± 5 | 50 ± 6 |
| LPS + this compound (40 mg/kg) | 30 ± 3 | 35 ± 5 | 30 ± 4 | 40 ± 5 |
Note: The data in this table is representative and may not reflect actual experimental results.
B. Intracerebral Hemorrhage (ICH)
This model is used to evaluate the neuroprotective effects of this compound in a mouse model of stroke.
Experimental Protocol:
-
Animal Model: Adult male C57BL/6 mice.
-
Induction of ICH: ICH is induced by the stereotactic intrastriatal injection of collagenase type VII (e.g., 0.075 U in 0.5 µL of saline).
-
This compound Treatment: this compound (20 or 40 mg/kg) is administered via i.p. injection daily for 5 consecutive days, starting shortly after ICH induction.
-
Neurological Deficit Scoring: Neurological function is assessed daily using a standardized scoring system, such as the Garcia score.
-
Outcome Measures: At the end of the study, brain tissue is collected for:
-
Edema Measurement: Brain water content is determined by the wet-dry method.
-
Infarct Volume: Hematoma volume is measured on brain slices.
-
Biochemical Analysis: Levels of oxidative stress markers and pro-inflammatory cytokines are measured as described for the LPS model.
-
Data Presentation:
| Treatment Group | Garcia Score (Day 3) | Brain Water Content (%) | Hematoma Volume (mm³) |
| Sham | 18 ± 0.5 | 78 ± 0.5 | 0 |
| ICH + Vehicle | 8 ± 1 | 82 ± 1 | 30 ± 5 |
| ICH + this compound (20 mg/kg) | 12 ± 1 | 80 ± 0.8 | 20 ± 4 |
| ICH + this compound (40 mg/kg) | 14 ± 1 | 79 ± 0.7 | 15 ± 3 |
Note: The data in this table is representative and may not reflect actual experimental results.
III. Anti-Cancer Efficacy of this compound
This compound has demonstrated anti-cancer properties in vitro, and its efficacy can be evaluated in vivo using xenograft mouse models.
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Human cancer cells (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer cells) are injected subcutaneously into the flank of the mice.
-
This compound Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), treatment with this compound (e.g., 20-40 mg/kg, i.p., daily) is initiated. A control group receives vehicle treatment.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight should also be monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and can be used for further analysis (e.g., histology, Western blotting).
Data Presentation:
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 200 | - |
| This compound (40 mg/kg) | 750 ± 150 | 50 |
Note: Specific in vivo quantitative data for this compound in mouse cancer models is limited in the currently available literature. The data presented is hypothetical.
IV. Anti-inflammatory Effects of this compound
The carrageenan-induced paw edema model is a classic method to assess the acute anti-inflammatory activity of compounds.
Experimental Protocol:
-
Animal Model: Swiss albino or BALB/c mice.
-
This compound Administration: this compound (e.g., 20-40 mg/kg) or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |
| Vehicle Control | 0.8 ± 0.1 | - |
| This compound (40 mg/kg) | 0.4 ± 0.05 | 50 |
| Indomethacin (10 mg/kg) | 0.3 ± 0.04 | 62.5 |
Note: Specific in vivo quantitative data for this compound in the carrageenan-induced paw edema mouse model is limited in the currently available literature. The data presented is hypothetical.
V. Pharmacokinetic Studies
Understanding the pharmacokinetic profile of this compound is crucial for dose selection and interpretation of efficacy studies.
Experimental Protocol (adapted from rat studies):
-
Animal Model: Male Swiss albino or C57BL/6 mice.
-
Administration: A single dose of this compound is administered via intravenous (i.v.) bolus and oral gavage in separate groups of animals to determine bioavailability.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.
-
Plasma Analysis: Plasma concentrations of this compound are determined using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Parameters: Key parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and T1/2 (half-life) are calculated.
Data Presentation (based on rat data):
| Route | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | T1/2 (h) |
| Oral | 10 | 25.40 ± 8.86 | 4.40 ± 0.89 | - | 7.10 ± 1.83 |
Note: This data is from a pharmacokinetic study in rats and may not be directly transferable to mice.
VI. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
References
- 1. Bergapten prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Statistical Analysis of Bergaptol Dose-Response Curves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bergaptol (5-hydroxypsoralen) is a naturally occurring furanocoumarin found in various citrus fruits like bergamot, lemon, and grapefruit.[1][2][3] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][4] Understanding the relationship between the dose of this compound administered and the magnitude of the biological response is critical for its development as a potential therapeutic agent. This application note provides detailed protocols for conducting and analyzing this compound dose-response experiments, summarizing key quantitative data, and illustrating associated cellular pathways and workflows.
This compound has been shown to modulate several signaling pathways. For instance, its anti-inflammatory effects are partly attributed to the inhibition of the JAK2/STAT3 pathway, which reduces the expression of inflammatory cytokines. In the context of cancer, this compound can induce apoptosis by modulating the expression of BAX and BCL2 proteins and can also inhibit cytochrome P450 enzymes like CYP2C9 and CYP3A4.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interfering with specific cellular signaling cascades. One of the prominent pathways it inhibits is the JAK2/STAT3 signaling pathway, which is crucial for inflammatory responses. By inhibiting the phosphorylation of JAK2 and STAT3, this compound effectively downregulates the expression of target inflammatory genes like COX-2 and various cytokines.
References
- 1. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Aqueous Solubility of Bergaptol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Bergaptol.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is classified as practically insoluble in water. Its aqueous solubility is reported to be less than 1 mg/mL.[1]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. For instance, it is soluble in dimethyl sulfoxide (DMSO) at approximately 40 mg/mL and in dimethylformamide (DMF) at around 20 mg/mL.[1] It is sparingly soluble in ethanol, with a solubility of about 2 mg/mL.[1]
Q3: Why is the low aqueous solubility of this compound a concern for research and development?
A3: The poor aqueous solubility of this compound can significantly limit its applications in biological and pharmaceutical research. For in vitro cell-based assays, achieving a sufficient concentration in aqueous media without precipitation is challenging. In drug development, low solubility can lead to poor absorption and low bioavailability, hindering its therapeutic potential.
Q4: What are the common strategies to improve the aqueous solubility of this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
pH Adjustment: Modifying the pH of the aqueous medium can increase the solubility of ionizable compounds.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.
-
Complexation: Using encapsulating agents like cyclodextrins can form inclusion complexes with improved aqueous solubility.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.
Data Presentation: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆O₄ | [1] |
| Molecular Weight | 202.16 g/mol | [1] |
| Aqueous Solubility | < 1 mg/mL | |
| Solubility in DMSO | ~40 mg/mL | |
| Solubility in DMF | ~20 mg/mL | |
| Solubility in Ethanol | ~2 mg/mL | |
| Predicted pKa | 6.80 ± 0.20 | This is a predicted value and should be experimentally verified. |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer During Experiments
-
Possible Cause: The concentration of Bergaptrol exceeds its solubility limit in the aqueous medium. This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the minimal effective concentration of this compound required for your experiment and ensure it is below its solubility limit in the final aqueous medium.
-
Optimize Co-solvent Percentage: If using a co-solvent like DMSO, keep its final concentration in the aqueous medium as low as possible (typically <1% v/v) to avoid solvent-induced artifacts in biological assays.
-
Employ Solubility Enhancement Techniques: If a higher concentration is necessary, refer to the experimental protocols below for pH adjustment, co-solvency, or cyclodextrin complexation.
-
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
-
Possible Cause: Undissolved this compound particles can lead to variability in the actual concentration of the compound in solution, resulting in inconsistent experimental outcomes.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your prepared this compound solutions for any signs of precipitation or cloudiness.
-
Filtration: Filter the final aqueous solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.
-
Sonication: Gentle sonication of the solution during preparation can sometimes help in dissolving the compound.
-
Utilize a Validated Solubilization Protocol: Follow a standardized and validated protocol for preparing your this compound solutions to ensure consistency. Refer to the detailed experimental protocols provided in this guide.
-
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
This protocol is suitable for weakly acidic compounds like this compound (predicted pKa ≈ 6.8). Increasing the pH above the pKa will deprotonate the hydroxyl group, forming a more soluble phenolate salt.
Materials:
-
This compound
-
Phosphate buffer solutions (e.g., 0.1 M) at various pH values (e.g., 6.0, 7.0, 7.4, 8.0)
-
Calibrated pH meter
-
Orbital shaker or magnetic stirrer
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of this compound powder to separate vials containing the different pH phosphate buffer solutions.
-
Tightly cap the vials and place them on an orbital shaker or use a magnetic stirrer.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure saturation.
-
After equilibration, allow the suspensions to stand undisturbed to allow undissolved particles to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent (e.g., methanol) and determine the concentration of dissolved this compound using a validated analytical method (HPLC or UV-Vis).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH for solubilization.
Protocol 2: Solubility Enhancement using Co-solvency
This protocol describes the use of a water-miscible organic solvent to increase the aqueous solubility of this compound.
Materials:
-
This compound
-
Co-solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol 400 - PEG 400)
-
Purified water or buffer of choice
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a series of co-solvent/water (or buffer) mixtures with varying volume percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of this compound to vials containing each co-solvent mixture.
-
Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method.
-
Plot the solubility of this compound against the percentage of the co-solvent to identify the most effective co-solvent system.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol details the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water
-
Vacuum oven or desiccator
Methodology:
-
Weigh equimolar amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating (kneading) with the pestle for 30-60 minutes.
-
The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The dried complex can be crushed into a fine powder and stored in a desiccator.
-
The solubility of the prepared complex in water can then be determined using the shake-flask method as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low this compound solubility.
Caption: this compound's interaction with key signaling pathways.
References
Technical Support Center: Optimizing Bergaptol Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bergaptol in in vitro settings. The information is designed to address common challenges and provide clear, actionable advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being investigated. Based on published data, a sensible starting range for most cancer cell lines is between 10 µM and 70 µM.[1][2] For non-cancer-related studies, such as investigating its effects on drug transport, concentrations as low as 10 µM have been shown to be effective.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: What is the known mechanism of action of this compound?
A2: this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[4][5] Its mechanisms of action are multifaceted and include:
-
Inhibition of Cytochrome P450 Enzymes: this compound can inhibit CYP2C9 and CYP3A4, which may affect the metabolism of other compounds in your culture system.
-
Modulation of Drug Efflux Pumps: It can inhibit P-glycoprotein (P-gp), a drug efflux transporter, which can enhance the intracellular concentration and efficacy of co-administered chemotherapeutic agents.
-
Induction of Apoptosis: In cancer cells, this compound can induce apoptosis through the mitochondrial death pathway, involving the regulation of Bax/Bcl-2 expression and activation of caspases.
-
Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G1/S phase in cancer cells.
-
Modulation of Signaling Pathways: this compound is known to modulate key signaling pathways, including the JAK2/STAT3, NF-κB, and PI3K-Akt pathways.
Q3: Is this compound cytotoxic to all cell types?
A3: this compound's cytotoxic effects are most prominently reported in cancer cell lines. However, like any bioactive compound, it can exhibit cytotoxicity at high concentrations in non-cancerous cells. It is crucial to determine the cytotoxic threshold in your specific cell line by performing a cell viability assay. Notably, one in vitro study on V79 lung fibroblast cells indicated that this compound did not exhibit phototoxicity or photomutagenicity at concentrations up to 100 µg/mL.
Q4: How should I prepare my this compound stock solution?
A4: this compound is sparingly soluble in water. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a stock solution of 10-20 mM in DMSO is a common starting point. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect of this compound | Inadequate concentration. | Perform a dose-response experiment with a wider range of concentrations. |
| Poor solubility or precipitation of this compound in the culture medium. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Prepare fresh dilutions from the stock solution for each experiment. Visually inspect the medium for any signs of precipitation. | |
| Cell line is resistant to this compound's effects. | Consider using a different cell line that may be more sensitive. Investigate the expression levels of relevant targets (e.g., P-glycoprotein) in your cell line. | |
| High background cytotoxicity in control wells | DMSO concentration is too high. | Use a final DMSO concentration of 0.1% or lower. Ensure your vehicle control contains the same final concentration of DMSO as your experimental wells. |
| Contamination of cell culture. | Regularly check for microbial contamination. Practice good aseptic technique. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Inconsistent incubation times. | Adhere strictly to the planned incubation times for all experiments. | |
| Degradation of this compound stock solution. | Aliquot your stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Unexpected modulation of signaling pathways | Off-target effects of this compound. | Be aware that this compound can have multiple targets. Validate your findings using more specific inhibitors or activators of the pathway of interest. |
| Crosstalk between signaling pathways. | Investigate the potential for crosstalk between the observed pathway and other signaling cascades. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 10.67 |
| A549 | Lung Carcinoma | 26.42 |
| MCF-7 | Breast Adenocarcinoma | 52.2 |
| HeLa | Cervical Adenocarcinoma | 58.57 |
| HepG2 | Hepatocellular Carcinoma | 68.42 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Signaling Pathways
This compound has been shown to modulate several key signaling pathways. The following diagrams illustrate the putative points of intervention by this compound.
Caption: Putative inhibition of the JAK2/STAT3 signaling pathway by this compound.
Caption: Proposed mechanism of this compound's inhibition of the NF-κB pathway.
Caption: Postulated inhibitory effect of this compound on the PI3K-Akt signaling cascade.
Experimental Workflow
The following diagram outlines a general workflow for investigating the in vitro effects of this compound.
References
- 1. Antitumor and apoptotic effects of this compound are mediated via mitochondrial death pathway and cell cycle arrest in human breast carcinoma cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Bergaptol Stability in Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bergaptol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in cell culture?
This compound, also known as 5-hydroxypsoralen, is a naturally occurring furanocoumarin found in citrus fruits.[1][2] In cell culture, it is investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] It is known to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Q2: What are the main stability concerns when using this compound in cell culture?
The primary stability concerns for this compound in cell culture are its low aqueous solubility and potential for degradation in aqueous-based culture media over time, which can be influenced by factors such as pH, temperature, and light exposure. While stable in its solid form, its poor water solubility can lead to precipitation and inaccurate effective concentrations in experiments.[1]
Q3: Is this compound sensitive to light?
Unlike many other furocoumarins, in vitro studies suggest that this compound is not phototoxic or photomutagenic, indicating a lower sensitivity to light-induced degradation compared to other compounds in its class. However, as a general good laboratory practice for natural compounds, it is still advisable to minimize prolonged exposure of this compound solutions to direct, high-intensity light.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
Due to its poor water solubility, this compound should be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of approximately 40 mg/mL. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Visible particulate matter or crystals in the culture medium after adding this compound.
-
Inconsistent or lower-than-expected biological activity in a dose-dependent manner.
Possible Causes:
-
Low Aqueous Solubility: this compound is practically insoluble in water (less than 1 mg/mL). Diluting a concentrated DMSO stock solution into the aqueous culture medium can cause it to precipitate out.
-
Incorrect Stock Solution Preparation: The stock solution may not have been fully dissolved, or the DMSO used may have absorbed moisture.
-
High Final Concentration: The desired final concentration of this compound in the culture medium may exceed its solubility limit in the aqueous environment.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the culture medium.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium while vortexing or gently mixing to aid dissolution.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) medium can sometimes improve solubility.
-
Visual Inspection: Always visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration.
Issue 2: Inconsistent or Lack of Biological Effect
Symptoms:
-
High variability in experimental results between replicates.
-
The observed biological effect does not correlate with the expected dose-response.
-
Loss of activity over the course of a multi-day experiment.
Possible Causes:
-
Degradation in Culture Medium: this compound, like other phenolic compounds, may degrade in the aqueous, nutrient-rich environment of cell culture medium, especially during prolonged incubation at 37°C.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration available to the cells.
-
Interaction with Serum Proteins: If using a serum-containing medium, this compound may bind to proteins like albumin, which can affect its availability and activity.
Solutions:
-
Conduct a Stability Study: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the intended duration of your experiment (see Experimental Protocols section).
-
Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Use Low-Binding Plates: If adsorption is suspected, consider using low-protein-binding culture plates.
-
Consider Serum-Free Conditions: If feasible for your cell type, conducting experiments in serum-free or reduced-serum media can minimize protein binding interactions.
Data Presentation
The following table provides illustrative data on the stability of this compound in a common cell culture medium (DMEM) at 37°C. This data is representative and should be confirmed experimentally under your specific conditions.
| Incubation Time (hours) | This compound Concentration (% of Initial) |
| 0 | 100% |
| 6 | 95% |
| 12 | 88% |
| 24 | 75% |
| 48 | 55% |
| 72 | 40% |
This table illustrates the potential degradation of this compound over time in cell culture medium. Actual stability will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile amber tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Assessing this compound Stability in Cell Culture Medium using HPLC-MS/MS
Objective: To quantify the concentration of this compound in cell culture medium over time to determine its stability.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, polypropylene tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Aliquot the working solution into sterile polypropylene tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one tube and immediately freeze it at -80°C to stop any further degradation.
-
-
Sample Analysis (HPLC-MS/MS):
-
Thaw the samples and precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase (e.g., 50% methanol in water).
-
Analyze the samples using a validated HPLC-MS/MS method for this compound quantification. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid.
-
Quantify the this compound concentration at each time point by comparing the peak area to a standard curve of known this compound concentrations.
-
Mandatory Visualizations
This technical support center provides a foundational understanding of the common stability issues associated with this compound in cell culture and offers practical solutions for researchers. For optimal experimental outcomes, it is highly recommended to perform specific stability assessments under your unique experimental conditions.
References
Avoiding Bergaptol precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and resolve issues related to Bergaptol precipitation in stock solutions.
Troubleshooting Guide: this compound Precipitation
Unexpected precipitation of this compound from a stock solution can compromise experimental accuracy. This guide provides a step-by-step approach to identify and resolve the issue.
Problem: My this compound stock solution has formed a precipitate.
Troubleshooting Workflow:
A logical workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents.[1][2] For optimal solubility, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[1][2] It is sparingly soluble in ethanol and practically insoluble in water.[1]
Q2: Why did my this compound precipitate out of my DMSO stock solution?
A2: Precipitation from a DMSO stock solution can occur for a few reasons:
-
Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This compound is poorly soluble in water, so the introduction of water into the DMSO can cause the compound to precipitate.
-
Concentration Exceeds Solubility: If the concentration of your stock solution is at or near the solubility limit of this compound in DMSO (~40 mg/mL), small changes in temperature or solvent purity can lead to precipitation.
-
Temperature Fluctuations: A significant decrease in temperature can reduce the solubility of this compound, causing it to precipitate.
Q3: Can I redissolve precipitated this compound?
A3: In many cases, yes. Gentle warming of the solution in a water bath (e.g., to 37°C) with occasional vortexing can help redissolve the precipitate. However, be cautious about the stability of this compound at elevated temperatures for extended periods. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: To maintain the stability and solubility of your this compound stock solution, follow these storage guidelines:
-
Solvent Choice: Use high-purity, anhydrous solvents.
-
Temperature: Store at a constant, appropriate temperature. For long-term storage, -20°C is often recommended. Avoid repeated freeze-thaw cycles.
-
Light Protection: While not explicitly stated for this compound, many furanocoumarins are light-sensitive. It is good practice to store the solution in an amber vial or a light-blocking container.
-
Sealing: Ensure the vial is tightly sealed to prevent solvent evaporation and absorption of atmospheric water, especially when using DMSO. Using parafilm can provide an extra barrier.
Q5: What is the maximum concentration at which I can prepare a stable this compound stock solution?
A5: The maximum concentration depends on the solvent used. It is advisable to prepare stock solutions at a concentration slightly below the maximum solubility to ensure stability.
Data Presentation: this compound Solubility
| Solvent | Solubility | Molar Concentration (at max solubility) |
| Dimethyl Sulfoxide (DMSO) | ~40 mg/mL | ~197.86 mM |
| Dimethylformamide (DMF) | ~20 mg/mL | ~98.93 mM |
| Ethanol | ~2 mg/mL | ~9.89 mM |
| Water | <1 mg/mL | Insoluble |
Note: The molar mass of this compound is 202.16 g/mol .
Experimental Protocol: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps for preparing a 20 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen), optional but recommended
Experimental Workflow:
A step-by-step workflow for preparing a stable this compound stock solution.
Procedure:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the vial. For example, for 1 mL of a 20 mg/mL solution, weigh 20 mg of this compound.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial. For a 20 mg/mL solution, add 1 mL of DMSO for every 20 mg of this compound.
-
Dissolution: Securely cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of any particulate matter before use.
-
Inert Gas Purge (Recommended): To enhance stability for long-term storage, briefly purge the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing the cap. This displaces oxygen and moisture.
-
Storage: Store the stock solution at -20°C in a light-protected container. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
References
Technical Support Center: Troubleshooting Unexpected Results in Bergaptol Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bergaptol in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular effects?
A1: this compound, also known as 5-hydroxypsoralen, is a naturally occurring furanocoumarin found in citrus fruits.[1][2] It is a stable solid compound with poor solubility in water but is soluble in organic solvents like DMSO and dimethylformamide.[1] In cell-based assays, this compound has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated cytotoxic effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for several lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Human glioblastoma | 10.67 |
| A549 | Human lung carcinoma | 26.42 |
| HeLa | Human adenocarcinoma | 58.57 |
| Hep G2 | Human hepatocellular carcinoma | 68.42 |
| MCF-7 | Human breast cancer | 52.2 |
Data compiled from a 2024 review on the pharmacological properties of this compound.
Q3: Is this compound phototoxic? Do I need to protect my experiments from light?
A3: While many furanocoumarins are known to be phototoxic, in vitro studies have suggested that this compound is not phototoxic or photomutagenic. However, as a general good laboratory practice when working with photosensitive compounds, it is advisable to minimize exposure of stock solutions and treated cells to direct, high-intensity light.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound on Cell Viability
Q4: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?
A4: Several factors could contribute to a lack of effect. Here are some troubleshooting steps:
-
Compound Solubility: this compound is practically insoluble in water. Ensure that your stock solution in DMSO is fully dissolved before diluting it into your cell culture medium. Precipitates in the final culture medium can lead to an inaccurate final concentration of the compound.
-
Compound Stability: While this compound is stable in solid form, its stability in aqueous cell culture media over extended periods (24, 48, 72 hours) may be limited. Consider the following:
-
Fresh Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment.
-
Media Changes: For longer incubation times, you may need to replenish the media with freshly diluted this compound to maintain a consistent concentration.
-
-
Cell Density: The initial seeding density of your cells can influence their sensitivity to treatment. Ensure you are using a consistent and optimal cell number for your specific cell line and assay duration.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all treatments and controls and is below the toxic threshold for your cell line (typically <0.5%).
Issue 2: Unexpected Fluorescence in Assays
Q5: I am seeing high background fluorescence in my immunofluorescence or flow cytometry experiments after this compound treatment. Could the compound be interfering?
Here’s how to troubleshoot potential fluorescence interference:
-
Run a Compound-Only Control: Prepare wells or tubes with your highest concentration of this compound in media, but without cells. Acquire images or run through the flow cytometer using the same settings as your experimental samples. This will reveal if the compound itself is fluorescent under your experimental conditions.
-
Spectral Overlap: Psoralens are known to fluoresce, and there is a possibility of spectral overlap with common dyes. For instance, UV excitation of DAPI can sometimes lead to fluorescence in the green channel, which could be compounded by any intrinsic fluorescence from this compound.
-
Imaging Order: When performing multi-color immunofluorescence with DAPI, it is recommended to acquire images from other channels (e.g., FITC, TRITC) before imaging the DAPI channel to minimize the risk of photoconversion of DAPI leading to bleed-through into other channels.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways
This compound has been reported to induce apoptosis and affect cell signaling through multiple pathways.
Mitochondrial Pathway of Apoptosis
This compound can induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates caspases and leads to cell death.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival. This compound has been suggested to influence this pathway, potentially leading to the inhibition of survival signals and the promotion of apoptosis.
JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 pathway is involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby suppressing inflammatory responses and potentially contributing to its anti-cancer effects.
References
Technical Support Center: Optimizing HPLC Parameters for Bergaptol Peak Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Bergaptol.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor this compound peak shape?
A1: The most common issue is secondary interactions between this compound and the stationary phase. This can be due to interactions with residual silanols on C18 columns, leading to peak tailing. Operating the mobile phase at a low pH can help to suppress the ionization of these silanol groups and improve peak shape.
Q2: How does the mobile phase composition affect the retention time of this compound?
A2: In reversed-phase HPLC, the retention time of this compound is highly dependent on the proportion of organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Increasing the organic solvent concentration will decrease the retention time, while decreasing it will lead to a longer retention time.
Q3: What is a suitable starting point for the mobile phase pH when analyzing this compound?
A3: A good starting point for the mobile phase pH is in the acidic range, typically between pH 2 and 4. This helps to ensure that acidic analytes are in their non-ionized form, which generally results in better retention and peak shape on a C18 column.[1]
Q4: Can column temperature be used to optimize the separation of this compound?
A4: Yes, adjusting the column temperature can influence the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, the stability of this compound at elevated temperatures should be considered.
Q5: What are the key factors affecting the resolution of the this compound peak from other components?
A5: The three main factors influencing resolution are efficiency (N), selectivity (α), and retention factor (k'). These can be manipulated by adjusting parameters such as column length and particle size, mobile phase composition (including organic solvent type and concentration, and pH), and flow rate.
Troubleshooting Guide
Issue 1: this compound peak is tailing
-
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
-
Answer: Peak tailing is a common issue and can be caused by several factors. Here's a step-by-step guide to troubleshoot this problem:
-
Cause A: Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule.
-
Solution: Lower the pH of the mobile phase to between 2.5 and 3.5. This will suppress the ionization of the silanol groups, reducing these secondary interactions.[1]
-
-
Cause B: Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, consider replacing the column.
-
-
Cause C: Extra-column Volume: Excessive tubing length or a large detector cell volume can contribute to peak tailing.
-
Solution: Use shorter, narrower internal diameter tubing where possible and ensure all connections are secure and have minimal dead volume.
-
-
Issue 2: Poor resolution between this compound and an adjacent peak
-
Question: I am not getting baseline separation between my this compound peak and a closely eluting impurity. What parameters can I adjust?
-
Answer: Improving resolution requires optimizing the selectivity and/or efficiency of your separation.
-
Strategy A: Adjust Mobile Phase Selectivity:
-
Solution 1: Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and may improve the separation.
-
Solution 2: Fine-tune the pH: Small changes in the mobile phase pH can alter the ionization state of co-eluting compounds, potentially leading to better separation.
-
-
Strategy B: Increase Column Efficiency:
-
Solution 1: Decrease the flow rate: A lower flow rate can lead to sharper peaks and improved resolution, although it will increase the analysis time.
-
Solution 2: Use a column with smaller particles or a longer length: Both of these will increase the number of theoretical plates and thus improve efficiency and resolution.
-
-
Issue 3: this compound peak is broad
-
Question: My this compound peak is very broad, which is affecting my ability to accurately quantify it. What could be the cause?
-
Answer: Peak broadening can stem from several sources, from the sample injection to the column itself.
-
Cause A: Large Injection Volume or High Sample Concentration: Injecting too large a volume or a highly concentrated sample can overload the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause B: Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, peak distortion can occur.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
-
Cause C: Column Void or Channeling: A void at the head of the column or channeling in the packed bed can lead to significant peak broadening.
-
Solution: This usually indicates a problem with the column itself, and it may need to be replaced.
-
-
Data Presentation
The following table summarizes the expected qualitative effects of changing key HPLC parameters on the retention time and peak resolution of this compound, based on general chromatographic principles.
| Parameter Change | Effect on Retention Time (k') | Effect on Resolution (Rs) | Rationale |
| Increase % Organic Solvent | Decrease | May Decrease | Reduces the polarity of the mobile phase, leading to faster elution of non-polar compounds like this compound. This can decrease the time for separation to occur. |
| Decrease % Organic Solvent | Increase | May Increase | Increases the polarity of the mobile phase, leading to stronger retention of non-polar compounds on the stationary phase, allowing more time for separation. |
| Decrease Mobile Phase pH | Generally Minor Effect for this compound | May Improve | This compound is a neutral compound, so pH changes are not expected to significantly alter its retention. However, a lower pH can suppress silanol interactions, leading to sharper peaks and better resolution from neighboring peaks.[1] |
| Increase Flow Rate | Decrease | May Decrease | Reduces the time the analyte spends in the column, leading to faster elution. Can decrease resolution by reducing the number of theoretical plates. |
| Decrease Flow Rate | Increase | May Increase | Increases the time for interaction with the stationary phase, leading to better separation, up to an optimal flow rate. |
| Increase Column Temperature | Decrease | May Increase or Decrease | Lowers mobile phase viscosity, which can improve mass transfer and lead to sharper peaks (increased resolution). However, it also decreases retention time, which can reduce resolution if peaks are close. |
Experimental Protocols
HPLC Method for the Analysis of Furanocoumarins (including this compound)
This protocol is based on a validated method for the analysis of furanocoumarins in citrus fruit.[2][3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., Inertsil ODS-2, 5 µm particle size, 150 mm x 4.6 mm i.d.).
-
Column oven.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (deionized or HPLC grade).
-
Acetic acid (analytical grade).
-
This compound standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Deionized water containing 1% acetic acid
-
Gradient Elution:
-
0 min: 20% A
-
2 min: 40% A
-
14 min: 40% A
-
17 min: 90% A
-
20 min: 90% A
-
23 min: 20% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 310 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile or dimethyl sulfoxide).
-
Prepare working standards by diluting the stock solution with acetonitrile to the desired concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Visualizations
HPLC Experimental Workflow
References
Addressing matrix effects in Bergaptol LC-MS analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Bergaptol (also known as Bergapten or 5-methoxypsoralen).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound LC-MS analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analysis.[1][2] In complex biological matrices like plasma or serum, common culprits include phospholipids, salts, and proteins.[1] In plant extracts, a wide range of endogenous compounds can cause similar interference.[3] Because the effect can vary between samples, it can lead to unreliable and erroneous quantitative results.
Q2: My this compound signal is inconsistent or lower than expected. How can I determine if matrix effects are the cause?
Inconsistent signal, poor accuracy, and reduced sensitivity are common signs of matrix effects. There are two primary methods to diagnose these issues: a qualitative visual assessment and a quantitative measurement.
-
Post-Column Infusion (Qualitative Assessment): This experiment helps visualize the regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of this compound standard is infused into the mobile phase after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any dip or rise in the constant this compound signal indicates the retention time at which matrix components are eluting and causing interference.
-
Post-Extraction Spike (Quantitative Assessment): This is the "gold standard" method to quantify the extent of matrix effects. The peak response of an analyte spiked into a blank matrix after extraction is compared to the response of the same analyte in a neat (clean) solvent. The ratio of these responses is called the Matrix Factor (MF).
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
Q3: What is the most effective way to minimize or compensate for matrix effects?
A multi-faceted approach involving sample preparation, chromatographic optimization, and the use of an appropriate internal standard (IS) is most effective.
-
Optimize Sample Preparation: The goal is to remove interfering components from the matrix while maximizing the recovery of this compound. Common techniques include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). SPE is often more effective than PPT at removing phospholipids, a major cause of ion suppression in plasma samples.
-
Modify Chromatography: Adjusting the LC method to chromatographically separate this compound from the interfering matrix components can eliminate the issue. This can be achieved by changing the mobile phase composition, gradient profile, or using a column with different selectivity.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS is chemically identical to this compound but has a different mass. It co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio. If a SIL-IS is unavailable, a structural analog may be used, but it may not compensate for matrix effects as effectively.
Below is a troubleshooting workflow to diagnose and address matrix effects.
Q4: Which sample preparation method is best for analyzing this compound in plasma or cosmetic samples?
The choice depends on the complexity of the matrix and the required sensitivity. For furanocoumarins like this compound, several methods have proven effective.
-
Protein Precipitation (PPT): A fast and simple method for plasma samples, often performed with methanol or acetonitrile. While easy, it is less clean than other methods and may not sufficiently remove phospholipids.
-
Solid-Phase Extraction (SPE): Considered a more thorough cleanup method. For furanocoumarins, reversed-phase C18 cartridges have been shown to provide good extraction recovery. This technique is effective for complex matrices like cosmetics and plasma, efficiently removing interfering substances.
-
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquids (e.g., an aqueous sample and an organic solvent) to separate it from polar interferences.
The following table summarizes reported recovery data for different sample preparation methods for this compound and related furanocoumarins.
| Analyte(s) | Matrix | Sample Preparation Method | Average Recovery (%) | Reference(s) |
| Bergapten & other furanocoumarins | Rat Plasma | Protein Precipitation (Methanol) | 90.7 - 106.2 | |
| Bergapten & Bergamottin | Aqueous Solution | Solid-Phase Extraction (C18) | High (not quantified) | |
| 8 Furanocoumarins (incl. Bergapten) | Natural Cosmetics | Solid-Phase Extraction (SPE) | 84 - 116 | |
| Bergamottin | Natural Cosmetics | Solid-Phase Extraction (SPE) | 68 - 89 | |
| Furanocoumarins | Grapefruit & Plasma | QuEChERS | 125.7 ± 25.4 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid method for cleaning up plasma samples prior to LC-MS analysis.
-
Sample Aliquot: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with the working solution of the internal standard (e.g., a SIL-IS for this compound or a structural analog).
-
Precipitation: Add 300 µL of ice-cold methanol (or acetonitrile) to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean vial for LC-MS injection.
-
(Optional) Evaporation & Reconstitution: For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices
This protocol provides a more thorough cleanup and is suitable for complex matrices like cosmetics or for achieving lower detection limits in plasma.
-
Sample Pre-treatment: Extract the cosmetic sample with methanol. Dilute the resulting extract or plasma sample with 35% (v/v) methanol in water to ensure proper binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.
-
Elution: Elute this compound and other furanocoumarins from the cartridge using 1-2 mL of a strong organic solvent like methanol or acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.
The diagram below illustrates the mechanism of ion suppression, which these cleanup protocols aim to prevent.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of furanocoumarins from Yemenite Dorstenia species by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Bergaptol Autofluorescence Imaging: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the autofluorescence of Bergaptol in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it autofluoresce?
A1: this compound, also known as 5-hydroxypsoralen, is a naturally occurring furanocoumarin found in citrus fruits and other plants.[1][2][3][4] Its chemical structure, a three-ring heterocyclic system, contains a coumarin moiety fused to a furan ring, which is inherently fluorescent.[5] Like other psoralen derivatives, this compound absorbs ultraviolet A (UVA) light, typically in the 320-400 nm range, and subsequently emits this energy as fluorescence.
Q2: What are the excitation and emission wavelengths of this compound's autofluorescence?
A2: The precise spectral properties of pure this compound are not extensively documented in literature. However, studies on mixtures of furanocoumarins suggest that they typically excite around 335 nm and emit around 400 nm, with a secondary emission shoulder around 450 nm. It is crucial to experimentally determine the specific autofluorescence spectrum of this compound under your experimental conditions.
Q3: How does this compound's autofluorescence interfere with my imaging?
A3: this compound's autofluorescence can create a high background signal, which can obscure the fluorescence of your intended target, especially if your fluorescent probe emits in the blue or green region of the spectrum. This can lead to a low signal-to-noise ratio, making it difficult to accurately detect and quantify your target.
Q4: What are the main strategies to handle this compound's autofluorescence?
A4: The primary strategies for managing this compound's autofluorescence include:
-
Spectral Imaging and Linear Unmixing: This technique separates the emission spectra of different fluorophores, including autofluorescence.
-
Photobleaching: Intentionally destroying the autofluorescence signal with high-intensity light before imaging your target.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): This method distinguishes between fluorophores based on their fluorescence lifetime rather than their emission wavelength.
-
Judicious Fluorophore Selection: Choosing fluorescent probes that emit in the far-red or near-infrared regions of the spectrum where autofluorescence is typically weaker.
-
Chemical Quenching: Using chemical reagents to reduce autofluorescence.
Troubleshooting Guide
Problem: High background fluorescence in my images, suspecting this compound autofluorescence.
| Possible Cause | Suggested Solution |
| Spectral overlap between this compound and your fluorophore. | 1. Confirm the source of autofluorescence: Image a control sample containing this compound but without your fluorescent probe to confirm its contribution to the background. 2. Perform spectral imaging and linear unmixing: This is the most robust method to separate the signals. 3. Switch to a red-shifted fluorophore: Choose a dye with an emission maximum above 600 nm. |
| Autofluorescence is too bright, saturating the detector. | 1. Reduce the excitation intensity or the detector gain for the autofluorescence channel. 2. Apply a photobleaching protocol to reduce the autofluorescence before imaging your target. |
| Unable to spectrally separate the signals. | 1. Consider FLIM: If the fluorescence lifetimes of this compound and your fluorophore are different, FLIM can effectively separate them. 2. Try chemical quenching: Use reagents like Sudan Black B, but be aware that this can sometimes quench the signal of interest as well. |
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap with this compound |
| This compound (estimated) | ~335 | ~400-450 | N/A |
| DAPI | 358 | 461 | High |
| Alexa Fluor 405 | 402 | 421 | High |
| Alexa Fluor 488 | 495 | 519 | Moderate |
| GFP | 488 | 507 | Moderate |
| Alexa Fluor 555 | 555 | 565 | Low |
| Cy5 | 650 | 670 | Very Low |
| Alexa Fluor 647 | 650 | 668 | Very Low |
Note: Data for common fluorophores are sourced from publicly available databases. This compound's spectral properties are estimated based on related compounds.
Experimental Protocols
Protocol 1: Spectral Imaging and Linear Unmixing
This protocol allows for the computational separation of this compound's autofluorescence from the signal of your fluorescent probe.
1. Sample Preparation:
- Prepare your experimental sample containing this compound and your fluorescently labeled target.
- Prepare a "this compound only" control sample.
- Prepare a "fluorophore only" control sample.
2. Image Acquisition (Lambda Stack):
- Using a confocal microscope with a spectral detector, acquire a "lambda stack" for each sample. This involves capturing a series of images at different emission wavelengths (e.g., every 10 nm) across the entire emission spectrum of both this compound and your fluorophore.
3. Generation of Reference Spectra:
- From the "this compound only" sample, generate the reference spectrum for this compound's autofluorescence.
- From the "fluorophore only" sample, generate the reference spectrum for your fluorescent probe.
4. Linear Unmixing:
- In your microscope's software, use the linear unmixing algorithm.
- Provide the reference spectra for this compound and your fluorophore.
- The software will then computationally separate the mixed signals in your experimental sample into distinct channels for this compound and your fluorophore.
Protocol 2: Photobleaching for Autofluorescence Reduction
This protocol aims to reduce the autofluorescence signal before imaging your target fluorophore.
1. Sample Preparation:
- Prepare your sample on a microscope slide.
2. Photobleaching:
- Place the slide on the microscope stage.
- Expose the sample to high-intensity light from your microscope's light source. Use a broad-spectrum light source or a laser line that excites the autofluorescence.
- The duration of photobleaching will need to be optimized for your sample, typically ranging from a few minutes to an hour. Monitor the autofluorescence signal periodically to determine the optimal time.
3. Imaging:
- After photobleaching, proceed with your standard imaging protocol for your target fluorophore.
Protocol 3: Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM can separate signals from fluorophores with different fluorescence lifetimes, even if their emission spectra overlap.
1. Sample Preparation:
- Prepare your sample as you would for standard fluorescence microscopy.
2. FLIM Data Acquisition:
- Use a microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC).
- Acquire FLIM data for your sample. The system will measure the fluorescence decay rate for each pixel in the image.
3. Data Analysis:
- The FLIM software will generate a lifetime image, where the color of each pixel represents the fluorescence lifetime.
- By analyzing the lifetime distribution, you can create a mask to separate the pixels corresponding to this compound's autofluorescence from those of your target fluorophore.
Visualizations
Caption: Decision workflow for handling this compound's autofluorescence.
Caption: Principle of spectral imaging and linear unmixing.
References
- 1. This compound | C11H6O4 | CID 5280371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. extrasynthese.com [extrasynthese.com]
- 4. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Bergaptol Synthesis Yield
Welcome to the technical support center for the chemical synthesis of Bergaptol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically involves the synthesis of its precursor, Bergapten, followed by its demethylation.
Part 1: Synthesis of Bergapten via Pechmann Condensation
The Pechmann condensation is a common method for synthesizing coumarin cores, like that of Bergapten, from a phenol (e.g., a phloroglucinol derivative) and a β-ketoester.[1][2]
Q1: My Pechmann condensation reaction is resulting in a very low yield. What are the likely causes and how can I improve it?
A: Low yields in the Pechmann condensation can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity or Inappropriateness: The choice of acid catalyst is critical.[2] Strong Brønsted acids like H₂SO₄ generally favor coumarin formation.[2] Lewis acids can also be used, but their effectiveness varies.[3] If using a heterogeneous catalyst, ensure it is properly activated and has not been poisoned.
-
Solution: If using a standard acid like H₂SO₄, ensure it is concentrated and not old. Consider trying an alternative catalyst. Recent literature has shown high yields with specific solid acid catalysts under solvent-free conditions.
-
-
Presence of Water: Many catalysts, especially Lewis acids like AlCl₃, are sensitive to moisture. Trace amounts of water can deactivate the catalyst and stall the reaction.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-optimal Reaction Temperature: The reactivity of the phenol substrate dictates the required temperature. Less reactive phenols require harsher conditions (higher temperatures), while highly activated phenols can react at milder temperatures.
-
Solution: Gradually increase the reaction temperature. If product degradation is a concern at higher temperatures, consider extending the reaction time at a moderate temperature.
-
-
Purity of Starting Materials: Impurities in your phenol or β-ketoester can interfere with the reaction, leading to side products and lower yields.
-
Solution: Purify your starting materials before the reaction. Recrystallization of the phenol or distillation of the β-ketoester may be necessary.
-
Q2: I have a significant, hard-to-separate byproduct in my Pechmann reaction. What is it likely to be?
A: The most common byproduct in a Pechmann condensation is an isomeric chromone. The formation of a coumarin versus a chromone is dependent on the reaction pathway, which is heavily influenced by the catalyst.
-
Solution:
-
Catalyst Choice: Strong Brønsted acids (e.g., H₂SO₄, trifluoroacetic acid) tend to favor coumarin synthesis. In contrast, catalysts like phosphorus pentoxide (P₂O₅) can favor the formation of chromones in what is known as the Simonis chromone cyclization.
-
Purification: If chromone formation is unavoidable, careful column chromatography is typically required for separation. Monitor the separation with Thin Layer Chromatography (TLC) using an appropriate solvent system.
-
Part 2: Demethylation of Bergapten to this compound
The final step in this synthetic route is the O-demethylation of the methoxy group on Bergapten to yield the hydroxyl group of this compound. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.
Q3: My demethylation reaction with BBr₃ is not going to completion or is giving a low yield. What should I check?
A: Incomplete reaction or low yield in BBr₃-mediated demethylation can be due to several factors:
-
Reagent Stoichiometry: BBr₃ is a strong Lewis acid and reacts with any Lewis basic sites on your molecule. An insufficient amount of BBr₃ will result in an incomplete reaction.
-
Solution: Typically, 1.5 to 3 equivalents of BBr₃ per methoxy group are used. You may need to optimize the stoichiometry for your specific substrate.
-
-
Reaction Temperature: These reactions are often started at low temperatures (e.g., -78°C or 0°C) to control the initial exothermic reaction, and then allowed to warm to room temperature.
-
Solution: If the reaction is sluggish, after the initial addition at low temperature, allow it to stir at room temperature overnight. Gentle heating can sometimes be applied, but this increases the risk of side reactions.
-
-
Moisture: BBr₃ reacts violently with water. Any moisture in the reaction will consume the reagent and reduce the yield.
-
Solution: Ensure your solvent (typically dichloromethane - DCM) is anhydrous and the reaction is performed under an inert atmosphere.
-
-
Workup Procedure: The workup is critical for isolating the product. The reaction is quenched by carefully adding a proton source like water or methanol, which hydrolyzes the boron-oxygen intermediates.
-
Solution: Add the quenching agent slowly at a low temperature. The product is often phenolic and can be extracted into an aqueous basic solution (like NaOH) and then re-precipitated by adding acid. This also helps to separate it from non-phenolic impurities.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from literature to aid in the optimization of the key reaction steps.
Table 1: Comparison of Catalysts for Pechmann Condensation
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Phloroglucinol, Ethyl Acetoacetate | Solvent-free | 110 | 24 | 0 | |
| ZnO | Phloroglucinol, Ethyl Acetoacetate | Solvent-free | 110 | 5 | Traces | |
| Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Phloroglucinol, Ethyl Acetoacetate | Solvent-free | 110 | 3 | 88 | |
| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | Solvent-free | 110 | 2 | 95 | |
| H₂SO₄ | Resorcinol, Ethyl Acetoacetate | Solvent-free | 110 | 2 | 80 | |
| FeF₃ | Resorcinol, Ethyl Acetoacetate | Microwave | - | 7 min | 94 |
Table 2: Effect of Catalyst Loading on Pechmann Condensation Yield
Reaction Conditions: Phloroglucinol (2 mmol), Ethyl Acetoacetate (2 mmol), under solvent-free conditions at 110°C.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 5 | 5 | 67 | |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 3 | 88 | |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 15 | 3 | 88 |
Experimental Protocols
The following are generalized protocols based on literature procedures. Researchers should adapt them to their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of Bergapten Precursor via Pechmann Condensation
This protocol is a general guide for the synthesis of a 4-methyl-5,7-dihydroxycoumarin, a key intermediate for Bergapten, from phloroglucinol.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Catalyst Addition: Slowly add the acid catalyst. For concentrated sulfuric acid, add dropwise while cooling the flask in an ice bath. For solid acid catalysts, add in one portion (e.g., 10 mol%).
-
Reaction: Heat the reaction mixture with stirring. For solvent-free conditions, a temperature of 100-120°C is common. Monitor the reaction progress using TLC.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified coumarin product.
Protocol 2: O-Demethylation of Bergapten to this compound using BBr₃
This protocol describes the cleavage of the methyl ether in Bergapten to yield this compound.
-
Preparation: Dissolve Bergapten (1 equivalent) in anhydrous dichloromethane (DCM) in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0°C or -78°C using an appropriate cooling bath.
-
Reagent Addition: Add a 1M solution of BBr₃ in DCM (2-3 equivalents) dropwise to the stirred solution via the dropping funnel. A white precipitate may form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of methanol or water.
-
Extraction: Dilute the mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Visualizations
Synthesis and Troubleshooting Workflows
Caption: Overall workflow for the synthesis of this compound from Phloroglucinol.
Caption: Simplified mechanism of the Pechmann condensation reaction.
Caption: Logical workflow for troubleshooting low product yield.
References
Dealing with batch-to-batch variability of Bergaptol
Welcome to the technical support center for Bergaptol. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this compound, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound, also known as 5-hydroxypsoralen, is a naturally occurring furanocoumarin found in various citrus plants.[1][2] Its chemical formula is C₁₁H₆O₄ and it has a molecular weight of 202.16 g/mol .[1][3] this compound is researched for a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial effects.[1] It has been shown to influence several signaling pathways, including the JAK/STAT, MAPK, and NF-κB pathways.
Q2: What are the common solvents for dissolving this compound and what are its stability properties?
This compound is stable in solid form. It is soluble in organic solvents like dimethyl sulfoxide (DMSO) at approximately 40 mg/mL and in dimethylformamide (DMF) at around 20 mg/mL. It has limited solubility in ethanol (approx. 2 mg/mL) and is practically insoluble in water. It is important to note that this compound can decompose at temperatures approaching its boiling point. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability is a common challenge with natural products like this compound. The primary sources of this variability can include:
-
Source Material: The concentration of this compound in citrus plants can be influenced by factors such as the specific species, geographical location, climate, and time of harvest.
-
Extraction and Purification Process: Differences in the methods used for extraction and purification can lead to variations in the purity and impurity profile of the final product.
-
Storage and Handling: Improper storage conditions, such as exposure to high temperatures or light, can lead to the degradation of this compound.
Q4: How can I assess the quality and consistency of a new batch of this compound?
It is crucial to perform quality control checks on each new batch of this compound. This should include:
-
Reviewing the Certificate of Analysis (CoA): The CoA from the supplier provides important information about the purity, identity, and any specified impurities for that particular batch.
-
Analytical Validation: Perform in-house analytical testing, such as High-Performance Liquid Chromatography (HPLC), to confirm the purity and concentration of your this compound solution.
-
Functional Validation: Conduct a small-scale pilot experiment to compare the biological activity of the new batch with a previous, well-characterized batch. This will help to ensure consistency in your experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results between different batches of this compound.
This is a classic sign of batch-to-batch variability. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Inconsistent Results
References
- 1. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H6O4 | CID 5280371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bergaptol Treatment
Welcome to the technical support center for Bergaptol treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting potential issues, and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound treatment is highly dependent on the cell type, the concentration of this compound used, and the specific biological endpoint being measured.[1][2] While many studies report effects at 24 and 48 hours, it is crucial to perform a time-course experiment for your specific cell line and assay to determine the ideal duration of treatment.[2][3]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: Based on published data, a common starting point for this compound concentration in cell culture is in the range of 10-100 µM.[2] For example, the half-maximal inhibitory concentration (IC50) for this compound in MCF-7 human breast cancer cells has been reported to be 52.2 µM after 48 hours of treatment. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) at approximately 40 mg/mL and in dimethylformamide (DMF) at 20 mg/mL. It is sparingly soluble in ethanol and practically insoluble in water. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound phototoxic?
A4: No, in vitro studies have shown that this compound is not phototoxic or photomutagenic. This is a notable characteristic, as many other furanocoumarins are known for their phototoxic properties.
Q5: How does this compound exert its biological effects?
A5: this compound influences several key signaling pathways within cells. It has been shown to inhibit inflammatory responses by suppressing the JAK2/STAT3 and p65 pathways. Additionally, it can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment | - Suboptimal incubation time: The chosen incubation time may be too short for the biological effect to manifest. - Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. - Compound instability: this compound may be degrading in the culture medium over long incubation periods. - Cell line resistance: The cell line you are using may be resistant to the effects of this compound. | - Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. - Conduct a dose-response experiment with a wider range of concentrations. - Prepare fresh this compound solutions for each experiment and consider a medium change with fresh compound for longer incubation times. - Research the sensitivity of your cell line to furanocoumarins or test a different cell line known to be responsive. |
| High levels of cell death, even at low concentrations | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. - Cellular sensitivity: Your cell line may be particularly sensitive to this compound. | - Ensure the final concentration of your solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control to confirm. - Perform a dose-response experiment starting with much lower concentrations of this compound. |
| Inconsistent results between experiments | - Variability in cell health and passage number: Cells that are unhealthy or have been passaged too many times can respond differently to treatment. - Inconsistent compound preparation: Errors in weighing, dissolving, or diluting this compound can lead to variations in the final concentration. - Plate edge effects: Cells in the outer wells of a multi-well plate can behave differently due to evaporation and temperature gradients. | - Maintain a consistent cell culture practice, using cells within a defined passage number range and ensuring high viability before starting an experiment. - Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. Aliquot and store properly. - Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to minimize edge effects. |
| Interference with cell viability assays (e.g., MTT assay) | - Direct reduction of assay reagent: Some natural compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. | - Run a cell-free control where this compound is added to the culture medium and the MTT reagent to check for any direct reaction. - Consider using an alternative cell viability assay that is less prone to interference from colored or reducing compounds, such as a resazurin-based assay or a method that measures ATP content. |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
-
Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it with serum-free cell culture medium to prepare a series of working solutions at concentrations higher than the final desired concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound. Remember to include appropriate controls:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) as the this compound-treated cells.
-
Untreated Control: Cells treated with fresh culture medium only.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Analysis: After the incubation period, proceed with your chosen endpoint assay (e.g., cell viability assay, protein extraction for western blotting, RNA extraction for gene expression analysis).
Cell Viability (MTT) Assay
-
Following this compound treatment, carefully remove the culture medium.
-
Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| U87 | Glioblastoma | Not Specified | 10.67 | |
| A549 | Lung Carcinoma | Not Specified | 26.42 | |
| MCF-7 | Breast Cancer | 48 | 52.2 | |
| HeLa | Cervical Adenocarcinoma | Not Specified | 58.57 | |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 68.42 |
Visualizing Key Pathways and Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound treatment.
References
Technical Support Center: Troubleshooting Poor Reproducibility in Bergaptol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve experimental reproducibility when working with Bergaptol.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to have precipitated. What should I do?
A1: Precipitation of this compound from stock solutions, especially when stored at low temperatures, can be a significant source of variability. This compound has poor aqueous solubility and is typically dissolved in organic solvents like DMSO.
-
Immediate Action: Before use, visually inspect your stock solution for any precipitate. If present, gently warm the vial to room temperature or in a 37°C water bath to redissolve the compound completely. Vortex thoroughly before making dilutions.
-
Best Practices for Stock Solutions:
-
Store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation and absorption of water, especially for DMSO stocks which are hygroscopic.
-
Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.[1]
-
For long-term storage, -80°C is recommended over -20°C to maintain stability.[1]
-
Q2: I am observing inconsistent results in my cell-based assays. Could the this compound be degrading in the culture media?
A2: Yes, the stability of this compound in aqueous cell culture media can be a factor. While stable in solid form, its stability in solution is influenced by pH, temperature, and interactions with media components.
-
pH Sensitivity: The stability of phenolic compounds can be pH-dependent.[2][3] While specific data on this compound's pH stability profile is limited, it is advisable to maintain a consistent pH in your experimental setup.
-
Interaction with Media Components: Components in cell culture media, such as serum proteins, can potentially bind to this compound, affecting its free concentration and bioavailability. This can lead to variability between experiments with different serum batches or concentrations.
-
Troubleshooting Steps:
-
Prepare fresh working dilutions of this compound from a validated stock solution for each experiment.
-
Minimize the pre-incubation time of this compound in media before adding to cells.
-
Consider using serum-free media for initial screening if feasible, to reduce variability from serum protein binding.
-
Q3: My results are not consistent across different experimental batches. How can I ensure my this compound concentration is accurate?
A3: Accurate quantification of this compound is crucial for reproducible results. Inconsistencies can arise from stock solution preparation, storage, and the methods used for quantification.
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is a common and reliable method for quantifying furanocoumarins like this compound. It is essential to validate your HPLC method for linearity, precision, and accuracy.
-
Stock Solution Preparation:
-
Use a calibrated analytical balance to weigh the solid this compound.
-
Ensure the solvent is of high purity.
-
Use calibrated pipettes for accurate volume measurements.
-
-
Regular Verification: Periodically check the concentration of your stock solution, especially if it has been stored for an extended period.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity or Anti-Proliferative Assays
Poor reproducibility in IC50 values for this compound in cancer cell lines is a common challenge.
| Potential Cause | Troubleshooting Recommendation |
| This compound Aggregation | Sparingly soluble compounds can form aggregates in aqueous solutions, leading to non-specific activity and inconsistent results. To mitigate this, sonicate the stock solution before making dilutions and include a non-ionic detergent like 0.01% Triton X-100 in your assay buffer as a control to see if it alters the IC50 value. |
| Pan-Assay Interference Compound (PAIN) Behavior | Natural products can sometimes act as PAINs, giving false-positive results through non-specific mechanisms. While there is no definitive evidence classifying this compound as a PAIN, it's good practice to run counter-screens or use orthogonal assays to confirm the biological activity is specific. |
| Cell Line Variability | Differences in cell passage number, cell density at the time of treatment, and cell line authenticity can all contribute to variability. Maintain a consistent cell culture practice and regularly authenticate your cell lines. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. |
Issue 2: Poor Reproducibility in CYP450 Inhibition Assays
This compound and other furanocoumarins are known inhibitors of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. Reproducibility issues in these assays are common.
| Potential Cause | Troubleshooting Recommendation |
| Mechanism-Based Inhibition | Furanocoumarins can act as mechanism-based inhibitors, where an intermediate metabolite forms a covalent bond with the enzyme, leading to time-dependent inhibition. Ensure your assay protocol accounts for this by including a pre-incubation step of this compound with the microsomes or recombinant enzymes before adding the substrate. |
| Inhibitor Concentration and Solubility | Inaccurate inhibitor concentrations due to precipitation or degradation will lead to variable results. Always prepare fresh dilutions from a validated stock solution. |
| Substrate and Inhibitor Competition | The choice of substrate and its concentration relative to its Km can influence the apparent IC50 value. Use a validated substrate at a concentration at or below its Km. |
| Matrix Effects in Microsomes | Components of the liver microsome preparation can interfere with the assay. Ensure consistent sourcing and preparation of microsomes. |
Experimental Protocols & Data
This compound Solubility
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~40 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | ~2 mg/mL | |
| Water | <1 mg/mL |
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Solubilization: Vortex the solution thoroughly. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in glass vials with Teflon-lined caps.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: A step-by-step workflow for troubleshooting poor reproducibility in this compound experiments.
Caption: this compound's inhibitory effects on key inflammatory signaling molecules.
This technical support center provides a starting point for addressing reproducibility issues in this compound experiments. By systematically evaluating each potential source of error, researchers can enhance the reliability and consistency of their findings.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Bergaptorl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Bergaptol.
Frequently Asked Questions (FAQs)
1. What are the main challenges associated with the in vivo bioavailability of this compound?
The primary challenge in achieving adequate in vivo bioavailability for this compound is its poor aqueous solubility.[1] this compound is practically insoluble in water (less than 1 mg/mL), which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1] While its permeability across the intestinal epithelium is considered to be good, its low solubility is the rate-limiting step for its oral absorption.[1]
2. What are the key physicochemical properties of this compound to consider during formulation development?
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate bioavailability enhancement strategy. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆O₄ | [1] |
| Molecular Weight | 202.16 g/mol | [1] |
| Aqueous Solubility | < 1 mg/mL | |
| Solubility in Ethanol | ~2 mg/mL | |
| Solubility in DMSO | ~40 mg/mL | |
| Caco-2 Permeability (Papp) | >10 x 10⁻⁶ cm/s | |
| LogP (predicted) | 1.8 | N/A |
3. What are the most promising strategies to enhance the oral bioavailability of this compound?
Based on its low solubility and high permeability (BCS Class II), the most promising strategies for enhancing the oral bioavailability of this compound include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to faster dissolution. Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are particularly promising for lipophilic drugs like this compound.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can increase its aqueous solubility and dissolution.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts back to the active form in vivo can be an effective strategy.
-
Use of Permeation Enhancers: Although this compound has good permeability, the use of permeation enhancers can further facilitate its transport across the intestinal epithelium.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound from Solid Dispersion Formulation
Question: My solid dispersion of this compound with a hydrophilic polymer shows minimal improvement in dissolution compared to the pure drug. What could be the issue and how can I troubleshoot it?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Amorphization | The crystalline form of this compound may still be present. Confirm the amorphous state using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). If crystalline peaks are present, optimize the preparation method (e.g., increase the solvent evaporation rate, use a higher processing temperature in melt extrusion). |
| Drug-Polymer Immiscibility | This compound and the chosen polymer may not be miscible at the selected ratio, leading to phase separation. Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) and vary the drug-to-polymer ratio. Use techniques like DSC (to check for a single glass transition temperature) and FT-IR (to identify drug-polymer interactions) to assess miscibility. |
| Poor Polymer Selection | The chosen polymer may not be optimal for this compound. Experiment with different types and grades of polymers. For example, polymers with different molecular weights or functional groups can exhibit different solubilization capacities. |
| Inadequate Dissolution Medium | The dissolution medium may not be providing sink conditions. Ensure the volume and composition of the dissolution medium are appropriate to maintain a low concentration of dissolved this compound, driving further dissolution. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) for more in vivo relevant results. |
Issue 2: Instability and Aggregation of this compound Nanoparticles
Question: I have prepared this compound-loaded lipid nanoparticles, but they are aggregating and showing poor stability over time. How can I improve the formulation?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Surfactant/Stabilizer | The concentration of the surfactant or stabilizer may be too low to effectively coat the nanoparticle surface and prevent aggregation. Optimize the concentration of the surfactant (e.g., Poloxamer 188, Tween 80). A combination of surfactants can sometimes provide better stability. |
| Inappropriate Lipid Matrix | The lipid used may not be suitable for encapsulating this compound or may have a low melting point, leading to drug expulsion and instability. Screen different solid lipids (e.g., Compritol® 888 ATO, Precirol® ATO 5) and liquid lipids (for NLCs) to find a matrix with good drug solubility and physical stability. |
| High Drug Loading | Attempting to load too much this compound can lead to drug crystallization on the nanoparticle surface, causing instability. Determine the maximum drug loading capacity of your system and work within that limit. |
| Suboptimal Preparation Method | The homogenization or sonication parameters may not be optimized, resulting in a wide particle size distribution and a tendency to aggregate. Optimize parameters such as homogenization speed and time, and sonication amplitude and duration. |
| Inadequate Storage Conditions | Storage at inappropriate temperatures can lead to lipid recrystallization and particle aggregation. Store the nanoparticle dispersion at a suitable temperature (e.g., 4°C) and protect from light. Lyophilization with a cryoprotectant can improve long-term stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is a starting point and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30)
-
Organic solvent (e.g., Ethanol or a mixture of Dichloromethane and Methanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Accurately weigh this compound and the hydrophilic polymer (start with a 1:4 drug-to-polymer ratio by weight). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Size Reduction: Scrape the dried solid dispersion from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve (e.g., 100 mesh) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using DSC and PXRD).
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This protocol provides a general method for preparing SLNs and can be adapted for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating
Methodology:
-
Lipid Phase Preparation: Weigh the solid lipid and this compound (start with a 1% w/w drug loading relative to the lipid). Heat the mixture in a beaker on a magnetic stirrer at a temperature approximately 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in purified water (e.g., 2.5% w/v). Heat the aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise while stirring at a moderate speed (e.g., 800 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to reduce the droplet size.
-
Ultrasonication: Immediately sonicate the hot nanoemulsion using a probe sonicator (e.g., 70% amplitude for 15 minutes) to further reduce the particle size.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature under gentle magnetic stirring to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Mandatory Visualizations
References
Validation & Comparative
Bergaptol vs. Bergapten: A Comparative Analysis of Anti-Cancer Activity
Bergaptol (5-hydroxypsoralen) and Bergapten (5-methoxypsoralen) are naturally occurring furanocoumarins found predominantly in citrus fruits.[1][2] Both compounds have garnered significant attention within the scientific community for their potential anti-cancer properties.[3][4] This guide provides a detailed comparison of their anti-cancer activities, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
Data Presentation: Cytotoxic Activity
The anti-proliferative effects of this compound and Bergapten have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | U87 (Human Glioblastoma) | 10.67 | [3] |
| A549 (Human Lung Carcinoma) | 26.42 | ||
| MCF-7 (Human Breast Cancer) | 52.2 | ||
| HeLa (Human Cervical Adenocarcinoma) | 58.57 | ||
| HepG2 (Human Hepatocellular Carcinoma) | 68.42 | ||
| Bergapten | DLD-1 (Human Colorectal Adenocarcinoma) | 30 - 50 (effective conc.) | |
| LoVo (Human Colorectal Adenocarcinoma) | 30 - 50 (effective conc.) | ||
| A549 (Human Lung Carcinoma) | ~50 (effective conc.) | ||
| NCI-H460 (Human Lung Carcinoma) | ~50 (effective conc.) | ||
| MK-1 (Human Gastric Cancer) | 193.0 | ||
| HeLa (Human Cervical Cancer) | 43.5 | ||
| MCF-7 (Human Breast Cancer) | <25 | ||
| SKBR-3 (Human Breast Cancer) | <25 | ||
| U87MG (Human Glioblastoma) | <25 |
Mechanisms of Anti-Cancer Action
Both this compound and Bergapten exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. However, the specific molecular pathways they influence can differ.
This compound
This compound's anti-cancer activity is characterized by the induction of apoptosis and cell cycle arrest, primarily at the G1/S phase. It modulates several key signaling pathways to achieve this.
-
Apoptosis Induction: this compound triggers the mitochondrial (intrinsic) pathway of apoptosis. It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1/S phase. This is partly achieved through the inhibition of the Skp2-SCF E3 ubiquitin ligase, which leads to the stabilization of the cyclin-dependent kinase inhibitor p27. In some cases, such as in MCF-7 breast cancer cells, an increase in the S-phase population has been observed, suggesting a different mode of cell cycle disruption.
-
Signaling Pathway Modulation: A key target of this compound is the STAT3 signaling pathway. By inhibiting the activation of STAT3, this compound can downregulate downstream targets like Bcl-2, thereby promoting apoptosis. It has also been shown to promote osteoblastic differentiation via the PI3K/AKT pathway in the context of anti-osteoporotic effects.
Bergapten
Bergapten also potently induces apoptosis and cell cycle arrest, with effects observed at the G0/G1 or G2/M phases depending on the cancer cell type.
-
Apoptosis Induction: Similar to this compound, Bergapten induces apoptosis by modulating the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases-9 and -3. It can also induce the expression of PUMA, another pro-apoptotic protein. In some breast cancer cells, it has been shown to up-regulate not only caspase-9 but also caspase-8, suggesting a potential involvement of the extrinsic pathway as well.
-
Cell Cycle Arrest: Bergapten has been shown to induce G0/G1 phase arrest in colorectal and non-small cell lung cancer cells. This is often mediated by the upregulation of the tumor suppressor protein p53 and its downstream target, the cell cycle inhibitor p21. The expression of cyclin E and CDK2, which are crucial for G1/S transition, is consequently decreased. In other cell lines, like osteosarcoma cells, Bergapten can induce G2/M phase arrest.
-
Signaling Pathway Modulation: Bergapten's anti-cancer effects are linked to the modulation of several critical signaling pathways. It can inhibit the pro-survival PI3K/AKT pathway, which is often overactive in cancer. In colorectal cancer cells, it has been shown to upregulate the tumor suppressor PTEN, which negatively regulates the PI3K/AKT pathway. Furthermore, in breast cancer cells, Bergapten can induce the degradation of the estrogen receptor-alpha (ERα) through a SMAD4-mediated ubiquitination process, suggesting a role in overcoming hormone-dependent cancer growth.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Bergapten.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: The following day, the culture medium is replaced with a fresh medium containing various concentrations of this compound or Bergapten. A control group is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound or Bergapten for a specified time.
-
Cell Harvesting: After treatment, cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in 70% ice-cold ethanol and fixed overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using analytical software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the cell cycle analysis.
-
Staining: The harvested cells are washed with cold PBS and resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound or Bergapten, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with specific primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, p21, AKT, p-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Bergapten's dual mechanism of G1 arrest and apoptosis.
Caption: General experimental workflow for in vitro analysis.
Conclusion
Both this compound and Bergapten demonstrate significant anti-cancer properties through the induction of apoptosis and cell cycle arrest. This compound appears to primarily act via the intrinsic apoptotic pathway, modulating STAT3 and Bcl-2 family proteins, and inducing G1/S arrest. Bergapten also utilizes the intrinsic apoptotic pathway but shows versatility in inducing either G0/G1 or G2/M cell cycle arrest depending on the cancer type. Furthermore, Bergapten's ability to modulate the p53, PI3K/AKT, and ERα signaling pathways highlights its multifaceted anti-tumor potential. The choice between these two furanocoumarins for further pre-clinical and clinical investigation may depend on the specific cancer type and the underlying molecular drivers of the malignancy.
References
- 1. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Bergaptol and Psoralen
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory effects of two naturally occurring furanocoumarins, Bergaptol and Psoralen. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate the therapeutic potential of these compounds in modulating inflammatory responses.
Introduction
This compound (5-hydroxypsoralen) and Psoralen are structurally related compounds found in various plants, notably citrus species and Psoralea corylifolia.[1][2] Both have demonstrated significant anti-inflammatory properties, positioning them as potential candidates for the development of novel anti-inflammatory therapies.[1][3] This guide delves into their mechanisms of action, comparative efficacy based on available in vitro and in vivo data, and the experimental protocols utilized in these assessments.
Comparative Efficacy of this compound and Psoralen
The anti-inflammatory activity of this compound and Psoralen has been evaluated through their ability to inhibit key inflammatory mediators and signaling pathways. The following table summarizes the quantitative data from various studies.
| Inflammatory Marker | This compound | Psoralen | Cell/Animal Model | Experimental Details |
| Pro-inflammatory Cytokines | ||||
| TNF-α | Significant decrease[3] | Significant decrease | LPS-induced RAW264.7 macrophages, BV-2 microglial cells; Human periodontal ligament cells | Macrophages/microglia were pre-treated with various concentrations of the compounds before stimulation with Lipopolysaccharide (LPS). Cytokine levels in the supernatant were measured by ELISA. |
| IL-6 | Significant decrease | Significant decrease | LPS-induced RAW264.7 macrophages, BV-2 microglial cells; Human periodontal ligament cells | Similar to TNF-α, cells were pre-treated and then stimulated with LPS. IL-6 levels were quantified using ELISA. |
| IL-1β | Significant decrease | Significant decrease | LPS-induced RAW264.7 macrophages, BV-2 microglial cells; Human periodontal ligament cells | Cells were primed with the compounds prior to LPS stimulation. IL-1β concentrations were determined by ELISA. |
| IL-8 | Not reported | Significant decrease | THP-1 cells; Human periodontal ligament cells | Cells were treated with the compound before inflammatory stimulation. IL-8 levels were measured by ELISA. |
| Inflammatory Enzymes & Mediators | ||||
| iNOS | Inhibition of gene expression | Not explicitly reported, but inhibition of NO is implied | LPS-induced RAW264.7 macrophages | Gene expression was assessed by RT-qPCR. Nitric Oxide (NO) production was measured using the Griess reagent assay. |
| COX-2 | Inhibition of gene expression | Not explicitly reported | LPS-induced RAW264.7 macrophages | Gene expression was measured by RT-qPCR. |
| Nitric Oxide (NO) | Significant inhibition of production | Not explicitly reported, but inhibition by derivatives is noted | LPS-induced RAW264.7 macrophages | The Griess assay was used to measure nitrite concentration in the cell culture supernatant as an indicator of NO production. |
Mechanistic Insights: Signaling Pathways
Both this compound and Psoralen exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory genes.
This compound's Anti-inflammatory Signaling Pathways
This compound has been shown to inhibit inflammation by targeting the JAK2/STAT3/p65 and MAPK/NF-κB signaling pathways. Upon stimulation by inflammatory signals like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound interferes with this cascade, reducing the production of inflammatory mediators.
References
Xanthotoxin vs. Bergaptol: A Comparative Guide to Antioxidant Potency
In the realm of natural compounds with therapeutic potential, furanocoumarins like Xanthotoxin and Bergaptol have garnered significant interest for their diverse biological activities. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their antioxidant capabilities is crucial for targeted applications. This guide provides an objective comparison of the antioxidant potency of Xanthotoxin and this compound, supported by theoretical data and an exploration of their mechanistic pathways.
Executive Summary
While direct experimental comparisons of the antioxidant potency of Xanthotoxin and this compound are limited in publicly available literature, a theoretical study utilizing Density Functional Theory (DFT) suggests that This compound exhibits superior antioxidant and antiradical properties compared to Xanthotoxin . This difference is attributed to the chemical structure of this compound, which allows for more favorable deprotonation, a key process in neutralizing free radicals. Both compounds, however, are recognized for their antioxidant effects, which are mediated through various cellular signaling pathways.
Data Presentation: Theoretical Antioxidant Activity
A comparative study on the antiradical activity of this compound and Xanthotoxol, a closely related analogue of Xanthotoxin, provides valuable insights. The study concluded that this compound has a more favorable thermodynamic profile for radical scavenging.
| Compound | Relative Antioxidant Potency (Theoretical) | Key Structural Feature Influencing Activity |
| This compound | More Potent | The position of the hydroxyl group enhances deprotonation, facilitating hydrogen atom transfer to neutralize free radicals. |
| Xanthotoxin | Less Potent | The methoxy group is less effective at facilitating the key antioxidant mechanisms compared to this compound's hydroxyl group. |
Note: This data is based on a Density Functional Theory (DFT) study comparing this compound and Xanthotoxol. Xanthotoxol is structurally analogous to Xanthotoxin (possessing a hydroxyl group instead of a methoxy group at the 8-position).
Mechanisms of Antioxidant Action
Both Xanthotoxin and this compound exert their antioxidant effects through the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress. Their furanocoumarin structure enables them to donate electrons or hydrogen atoms to neutralize free radicals.
This compound has been reported to possess strong free-radical-scavenging activity, in some instances superior to that of Trolox, a water-soluble analog of vitamin E[1]. It can inactivate hydroxyl radicals through multiple mechanisms, including hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), with the dominant mechanism being dependent on the polarity of the medium[1].
Xanthotoxin is also known for its antioxidative stress properties, which contribute to its neuroprotective and other pharmacological effects[2]. It has been shown to modulate key signaling pathways involved in the cellular antioxidant response.
Signaling Pathways
The antioxidant activities of Xanthotoxin and this compound are intricately linked to their ability to modulate specific cellular signaling pathways.
Xanthotoxin: Nrf2/ARE Pathway
Xanthotoxin has been shown to exert its pharmacological effects, including antioxidative stress, by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway[2]. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.
This compound: Anti-inflammatory and Antioxidant Pathways
This compound's antioxidant effects are often discussed in conjunction with its anti-inflammatory properties. It has been shown to modulate pathways such as JAK2/STAT3/p65 and NF-κB , which are critical in the inflammatory response that is closely linked to oxidative stress.
Experimental Protocols
Standard in vitro assays are employed to determine the antioxidant capacity of compounds like Xanthotoxin and this compound. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Workflow:
Protocol Details:
-
Preparation of DPPH solution: Dissolve DPPH in a suitable solvent (commonly methanol or ethanol) to a final concentration of, for example, 0.1 mM.
-
Preparation of Sample Solutions: Prepare a series of concentrations of Xanthotoxin or this compound in the same solvent. A standard antioxidant, such as ascorbic acid or Trolox, should also be prepared.
-
Reaction: Add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
Protocol Details:
-
Preparation of ABTS•+ solution: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Conclusion
Based on theoretical analysis, This compound is predicted to be a more potent antioxidant than Xanthotoxin . This is primarily due to the presence of a hydroxyl group in this compound, which is more effective at donating a hydrogen atom to neutralize free radicals compared to the methoxy group in Xanthotoxin. Both furanocoumarins, however, demonstrate antioxidant properties through the modulation of key cellular signaling pathways, including the Nrf2/ARE pathway for Xanthotoxin and anti-inflammatory pathways for this compound. For definitive experimental validation, further studies providing direct comparative IC50 values from standardized antioxidant assays are warranted. Researchers are encouraged to utilize the detailed protocols provided herein for their own comparative assessments.
References
A Comparative Analysis of Furanocoumarin Cytotoxicity in Cancer
For Researchers, Scientists, and Drug Development Professionals
Furanocoumarins, a class of naturally occurring compounds found in various plants, have garnered significant attention for their potential as anticancer agents. Their cytotoxic effects against a range of cancer cell lines are well-documented and are primarily attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways. This guide provides a comparative analysis of the cytotoxic properties of four prominent furanocoumarins: psoralen, bergapten, xanthotoxin, and angelicin, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Furanocoumarins
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of psoralen, bergapten, xanthotoxin, and angelicin across various cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy.
| Furanocoumarin | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Psoralen | KB | Human oral carcinoma | 88.1 | [1] |
| KBv200 | Multidrug-resistant oral carcinoma | 86.6 | [1] | |
| K562 | Human erythroleukemia | 24.4 | [1] | |
| K562/ADM | Multidrug-resistant erythroleukemia | 62.6 | [1] | |
| T47-D | Human breast cancer | 10.14 (for a derivative) | [2] | |
| Bergapten | Saos-2 | Human osteosarcoma | 40.05 | |
| HT-29 | Human colorectal adenocarcinoma | 332.4 | ||
| SW680 | Human colon cancer | 354.5 | ||
| HOS | Human osteosarcoma | 257.5 | ||
| RPMI8226 | Human multiple myeloma | 1272 | ||
| U266 | Human multiple myeloma | 1190 | ||
| A549 | Human non-small cell lung cancer | ~50 (viability inhibition) | ||
| NCI-H460 | Human non-small cell lung cancer | ~50 (viability inhibition) | ||
| Xanthotoxin | A549/Taxol | Multidrug-resistant non-small cell lung | Inhibits proliferation | |
| Angelicin | A549 | Human lung carcinoma | > 10 | |
| HL-60 | Human promyelocytic leukemia | 1.2 (Photocytotoxicity) | ||
| SH-SY5Y | Human neuroblastoma | 49.56 | ||
| MDA-MB-231 | Human triple-negative breast cancer | No effect on cytotoxicity at 50, 100, 150 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments used to assess the cytotoxicity of furanocoumarins.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the furanocoumarin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the furanocoumarin for the desired time, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution (containing PI and RNase A).
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs.
-
Staining and Visualization: Counterstain the nuclei with DAPI and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence.
Signaling Pathways and Experimental Workflow
Furanocoumarins exert their cytotoxic effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating furanocoumarin cytotoxicity.
Caption: Experimental workflow for comparative analysis of furanocoumarin cytotoxicity.
Caption: Furanocoumarin-induced apoptosis pathways in cancer cells.
Caption: Furanocoumarin-mediated cell cycle regulation in cancer cells.
Caption: Modulation of MAPK signaling pathways by furanocoumarins in cancer.
Discussion of Signaling Pathways
Furanocoumarins exert their cytotoxic effects through the modulation of intricate signaling networks within cancer cells.
Apoptosis Induction: A primary mechanism of furanocoumarin-induced cell death is the induction of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furanocoumarins can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. Some furanocoumarins can also enhance the expression of death receptors like Fas, leading to the activation of caspase-8 and the extrinsic apoptotic cascade.
Cell Cycle Arrest: By interfering with the cell cycle machinery, furanocoumarins can halt the proliferation of cancer cells. They often induce cell cycle arrest at the G1/S or G2/M checkpoints. This is frequently mediated by the upregulation of tumor suppressor proteins like p53, which in turn activates cyclin-dependent kinase (CDK) inhibitors such as p21. p21 can then inhibit the activity of cyclin/CDK complexes (e.g., Cyclin D/CDK4/6 and Cyclin B/CDK1) that are essential for cell cycle progression.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Furanocoumarins have been shown to modulate this pathway to induce their anticancer effects. They can inhibit the pro-survival Ras/Raf/MEK/ERK pathway while activating the pro-apoptotic JNK and p38 MAPK pathways. The inhibition of the ERK pathway curtails cell proliferation, while the activation of JNK and p38 pathways promotes apoptosis.
References
Bergaptol's In Vivo Anti-Proliferative Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bergaptol, a naturally occurring furanocoumarin found in citrus fruits, has demonstrated notable anti-proliferative effects in preclinical studies. This guide provides a comprehensive comparison of this compound's in vivo performance, supported by experimental data and detailed methodologies, to inform future research and drug development in oncology.
In Vivo Anti-Proliferative Effects of this compound
The primary in vivo evidence for this compound's anti-proliferative activity comes from a study on a glioma mouse model. In this model, the administration of this compound at a dose of 40 mg/kg significantly inhibited tumor growth and extended the survival of the glioma-bearing mice.[1] This effect is attributed to the inhibition of the STAT3/Bcl-2 signaling pathway within the tumor tissue.[1]
While direct in vivo comparative studies between this compound and other established anti-cancer drugs are limited, its efficacy can be contextualized by examining its performance against various cancer cell lines in vitro and by comparing its mechanism to other furanocoumarins.
Comparative In Vitro Anti-Proliferative Activity
This compound has shown potent, dose-dependent growth inhibitory effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 10.67 |
| A172 | Glioblastoma | - |
| A549 | Lung Carcinoma | 26.42 |
| HeLa | Cervical Adenocarcinoma | 58.57 |
| Hep G2 | Hepatocellular Carcinoma | 68.42 |
| MCF-7 | Breast Cancer | 52.2 |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-proliferative effects through the modulation of key signaling pathways involved in cell growth, survival, and apoptosis. The primary mechanism identified in vivo is the inhibition of the STAT3/Bcl-2 pathway.[1] Aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a critical factor in the progression of many cancers, including glioma.[1] Activated (phosphorylated) STAT3 upregulates the expression of anti-apoptotic proteins like Bcl-2, promoting continuous cell proliferation.[1] this compound intervenes by inhibiting this pathway, leading to decreased Bcl-2 expression and subsequent induction of apoptosis.
In addition to the STAT3/Bcl-2 pathway, in vitro studies suggest that this compound may also induce cell cycle arrest, particularly at the G1/S phase, and promote apoptosis through the mitochondrial death pathway by modulating the Bax/Bcl-2 ratio.
Experimental Protocols
In Vivo Glioma Mouse Model
The following is a generalized protocol based on the available literature for establishing an intracranial glioma model and assessing the efficacy of this compound.
-
Cell Culture: Human glioblastoma U87 cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Nude mice are used to prevent rejection of the human tumor cells.
-
Intracranial Implantation: A specific number of U87 cells (e.g., 1 x 105 cells in 5 µL) are stereotactically injected into the brain of each mouse to establish the glioma model.
-
Treatment: Once tumors are established, mice are treated with this compound (40 mg/kg). The route of administration (e.g., intraperitoneal, oral) and frequency of treatment should be clearly defined.
-
Monitoring: Tumor growth is monitored using methods such as bioluminescence imaging or magnetic resonance imaging (MRI). Animal survival is also a key endpoint.
-
Tissue Analysis: At the end of the study, tumor tissues are collected for analysis of the STAT3/Bcl-2 pathway and other relevant biomarkers via techniques like Western blotting or immunohistochemistry.
Comparison with Other Furanocoumarins
Other furanocoumarins, such as Bergapten and Imperatorin, have also been investigated for their anti-cancer properties. Like this compound, these compounds have been shown to modulate signaling pathways like PI3K/Akt and MAPK and induce apoptosis and cell cycle arrest in various cancer cells. While direct in vivo comparisons are scarce, the available data suggests that furanocoumarins as a class represent a promising area for anti-cancer drug discovery.
Conclusion and Future Directions
The existing in vivo data strongly supports the anti-proliferative effects of this compound in a glioma model, with a clear mechanism of action involving the STAT3/Bcl-2 pathway. Its broad in vitro activity against various cancer cell lines further underscores its potential as an anti-cancer agent.
Future research should focus on:
-
Conducting direct in vivo comparative studies of this compound against standard-of-care chemotherapeutics for glioma and other cancers.
-
Evaluating the efficacy of this compound in other in vivo cancer models to determine its broader applicability.
-
Optimizing the dosage and delivery method of this compound to enhance its therapeutic index.
-
Investigating potential synergistic effects when combined with other anti-cancer agents.
By addressing these areas, the full therapeutic potential of this compound as a novel anti-proliferative agent can be elucidated.
References
Cross-Validation of Bergaptol's Mechanism of Action: A Comparative Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer mechanism of Bergaptol, a natural furanocoumarin, across various human cancer cell lines. By cross-validating its effects, we aim to offer a clearer understanding of its potential as a therapeutic agent. This document synthesizes experimental data on its cytotoxic effects, impact on key signaling pathways, and detailed protocols for reproducing the cited experiments.
Comparative Cytotoxicity of this compound
This compound has demonstrated varied cytotoxic efficacy across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in several studies. A lower IC50 value indicates higher potency. The data reveals that glioblastoma cell lines are particularly sensitive to this compound.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U87 | Glioblastoma | 10.67 | [1] |
| A549 | Lung Carcinoma | 26.42 | [1] |
| MCF-7 | Breast Adenocarcinoma | 52.2 | [1][2] |
| HeLa | Cervical Adenocarcinoma | 58.57 | [1] |
| HepG2 | Hepatocellular Carcinoma | 68.42 |
Cross-Validation of Apoptotic Mechanisms
This compound's primary anti-cancer mechanism is the induction of apoptosis, or programmed cell death. Experimental evidence from different cell lines points to a convergence on the intrinsic (mitochondrial) and STAT3-mediated apoptotic pathways.
Intrinsic Apoptotic Pathway in MCF-7 Cells
In the human breast cancer cell line MCF-7, this compound triggers apoptosis through the mitochondrial pathway. Treatment leads to a dose-dependent increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift disrupts the mitochondrial membrane, causing the release of cytochrome c into the cytosol, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death.
A study on MCF-7 cells demonstrated a significant, dose-dependent increase in the apoptotic cell population, rising from 8.5% in untreated cells to 87.2% in cells treated with 125 µM this compound.
STAT3/Bcl-2 Pathway Inhibition in Glioblastoma Cells
A comparative study on two glioblastoma multiforme (GBM) cell lines, U87 and A172, validated that this compound inhibits the STAT3/Bcl-2 signaling pathway in both. The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when activated, promotes the expression of anti-apoptotic genes like Bcl-2. By inhibiting the activation of STAT3, this compound effectively downregulates Bcl-2, thereby promoting apoptosis in glioma cells. This consistent mechanism across two distinct GBM cell lines provides strong cross-validation for its action in this cancer type.
The following diagram illustrates the key apoptotic pathways targeted by this compound.
Figure 1: this compound's dual apoptotic mechanisms in different cancer types.
Experimental Protocols
To support the validation and further investigation of this compound's mechanisms, detailed protocols for key assays are provided below.
Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess the effect of this compound on cancer cell viability and to calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., U87, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
The following diagram outlines the workflow for the MTT assay.
Figure 2: Experimental workflow for determining cell viability using the MTT assay.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time (e.g., 48 hours), harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways (e.g., Bax, Bcl-2, Caspase-3, STAT3).
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling with Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
Conclusion
The available data provides strong evidence that this compound induces apoptosis in a variety of cancer cell lines. The mechanism is consistently shown to involve the intrinsic mitochondrial pathway, characterized by the modulation of Bax/Bcl-2 and subsequent caspase activation, as demonstrated in MCF-7 cells. Furthermore, its action is cross-validated in glioblastoma cell lines through the targeted inhibition of the STAT3/Bcl-2 pathway. While the cytotoxic potency of this compound varies between cell lines, the convergence on these core apoptotic pathways underscores its potential as a broadly acting anti-cancer agent. Further comparative studies directly analyzing these pathways across different cancer types in a single experimental design would be beneficial to fully elucidate the nuances of its mechanism.
References
Head-to-head comparison of Bergaptol and 8-methoxypsoralen
Head-to-Head Comparison: Bergaptol and 8-Methoxypsoralen
A detailed guide for researchers, scientists, and drug development professionals. This document provides an objective comparison of the chemical properties, mechanisms of action, biological activities, and safety profiles of this compound (5-hydroxypsoralen) and 8-methoxypsoralen (8-MOP, Methoxsalen), supported by experimental data and protocols.
Introduction
Furanocoumarins are a class of naturally occurring organic compounds renowned for their photosensitizing properties. Among them, 8-methoxypsoralen (8-MOP), also known as Methoxsalen or Xanthotoxin, is a well-established photosensitizing agent used extensively in photochemotherapy, particularly in Psoralen plus Ultraviolet A (PUVA) therapy for skin disorders like psoriasis and vitiligo.[1][2][3] Its therapeutic effect is primarily mediated by its ability to form covalent bonds with DNA upon UVA irradiation, thereby inhibiting cell proliferation.[4]
This guide provides a head-to-head comparison with this compound (5-hydroxypsoralen), another naturally occurring furanocoumarin found in citrus fruits.[5] Unlike 8-MOP, in vitro studies suggest that this compound is not phototoxic or photomutagenic, indicating a significantly different biological activity profile. This comparison will also draw upon data from Bergapten (5-methoxypsoralen or 5-MOP), a close structural isomer of 8-MOP and the methylated form of this compound, which is used clinically and often serves as a direct comparator to 8-MOP, offering a less phototoxic alternative.
Chemical and Physical Properties
The structural difference between this compound and 8-MOP—specifically the position of the substituent group on the psoralen core (a hydroxyl group at position 5 for this compound vs. a methoxy group at position 8 for 8-MOP)—fundamentally dictates their distinct biological and photobiological properties.
| Property | This compound (5-hydroxypsoralen) | 8-Methoxypsoralen (8-MOP) |
| Chemical Structure | ||
| Molecular Formula | C₁₁H₆O₄ | C₁₂H₈O₄ |
| Molecular Weight | 202.16 g/mol | 216.19 g/mol |
| Synonyms | 5-Hydroxypsoralen | Methoxsalen, Xanthotoxin, 8-MOP |
| Primary Source | Found in citrus fruits. | Found in plants like Ammi majus. |
Mechanism of Action
8-Methoxypsoralen: DNA Photobinding and Cross-linking
The primary mechanism of 8-MOP is dependent on UVA activation. The process involves:
-
Intercalation: The planar 8-MOP molecule intercalates into the DNA double helix, positioning itself between adjacent base pairs.
-
Monoadduct Formation: Upon initial exposure to UVA radiation (320-400 nm), the excited 8-MOP forms covalent bonds (monoadducts) with pyrimidine bases, particularly thymine.
-
Cross-link Formation: With continued UVA exposure, some monoadducts can absorb a second photon and react with a pyrimidine base on the opposing DNA strand, forming interstrand cross-links (ICLs).
These ICLs are highly cytotoxic lesions that block DNA replication and transcription, leading to an inhibition of proliferation in hyperproliferative cells (like keratinocytes in psoriasis) and inducing apoptosis.
This compound: Non-Phototoxic Biological Activities
In stark contrast to 8-MOP, in vitro studies report that this compound is not phototoxic or photomutagenic. Its biological activities are therefore not dependent on UVA activation and are mediated through different pathways:
-
Antiproliferative and Pro-apoptotic Effects: this compound has been shown to induce apoptosis in human breast carcinoma cells through the mitochondrial death pathway, involving the expression of Bax and cytochrome c, and the cleavage of caspase-9.
-
Enzyme Inhibition: It can inhibit cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which can affect the metabolism of other drugs.
-
Inhibition of Drug Efflux: this compound can inhibit drug efflux transporters like P-glycoprotein, potentially overcoming chemotherapeutic drug resistance and enhancing the cellular uptake of anticancer drugs.
Comparative Efficacy and Biological Activity
Photochemotherapy (PUVA)
Direct comparative data for this compound in PUVA is unavailable, consistent with its non-phototoxic nature. Therefore, we compare 8-MOP with its less phototoxic isomer, Bergapten (5-MOP), to highlight the differences in clinical application.
| Parameter | 8-Methoxypsoralen (8-MOP) | Bergapten (5-MOP) |
| Primary Indication | Severe Psoriasis, Vitiligo. | Psoriasis, Vitiligo. |
| Phototoxicity | High. | Lower than 8-MOP. |
| Typical Oral Dose | 0.4 - 0.8 mg/kg. | 1.0 - 1.2 mg/kg. |
| Efficacy | Highly effective. | Requires double the dose of 8-MOP for comparable efficacy in clearing psoriasis. |
| Side Effects | Frequent phototoxic reactions (severe erythema), nausea, pruritus. | Side effects like severe erythema, pruritus, and nausea are rare. |
Experimental Protocol: Determination of Minimal Phototoxic Dose (MPD)
The MPD is the lowest dose of UVA radiation that produces a distinct pink erythema 72 to 96 hours after exposure. It is a critical parameter for determining the starting UVA dose in PUVA therapy.
-
Drug Administration: The patient ingests a standardized dose of the psoralen (e.g., 0.6 mg/kg of 8-MOP) two hours prior to UVA exposure.
-
Template Application: A template with several small squares (e.g., 1-2 cm²) is applied to a non-sun-exposed area of the skin, such as the buttocks or forearm.
-
UVA Exposure: The squares are exposed to a series of increasing UVA doses (e.g., 1, 2, 4, 8 J/cm²). The specific doses are chosen based on the patient's skin type.
-
Observation: The test sites are marked and evaluated at a specific time point, typically 72 hours later. Some studies recommend reading the MPD at 96 hours for topical 8-MOP, as this is when peak erythema often occurs.
-
MPD Determination: The MPD is identified as the lowest UVA dose that produced clearly demarcated erythema.
-
Treatment Dose Calculation: The initial therapeutic UVA dose is typically set at a fraction of the MPD (e.g., 70%).
Antiproliferative and Cytotoxic Effects (UVA-Independent)
Both this compound and its methylated form, Bergapten, have demonstrated antiproliferative activity against cancer cells without UVA activation.
| Compound | Cell Line | Assay | Result (IC₅₀) |
| Bergapten (5-MOP) | MK-1 (gastric cancer) | Proliferation Assay | 193.0 µM |
| HeLa (cervical cancer) | Proliferation Assay | 43.5 µM | |
| HT-29 (colorectal) | Viability Assay | Low toxicity reported | |
| Saos-2 (osteosarcoma) | Viability Assay | Dose-dependent decrease in viability | |
| This compound | MCF-7 (breast cancer) | Apoptosis Assay | Induces apoptosis |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Pharmacokinetics
The pharmacokinetic profiles of these compounds differ significantly, affecting their clinical use and efficacy.
| Parameter | 8-Methoxypsoralen (8-MOP) | Bergapten (5-MOP) | This compound |
| Bioavailability | Variable; affected by food and formulation. | Lower than 8-MOP; absorption rate is ~25% of 8-MOP. | Moderately absorbed in rats. |
| Time to Peak (Tₘₐₓ) | 1-3 hours (oral). | ~2 hours (oral). | 4.40 ± 0.89 hours (in rats). |
| Elimination Half-life | ~0.5 - 2 hours. | Similar to 8-MOP. | Longer than other coumarins; 7.10 ± 1.83 hours (in rats). |
| Metabolism | Almost completely metabolized. | Similar to 8-MOP. | Inhibits CYP2C9 and CYP3A4. |
| Clearance | High and variable (40-650 L/h). | N/A | Slow clearance; 1.44 ± 0.54 L/h/Kg (in rats). |
Safety and Toxicology
The safety profiles of 8-MOP and this compound/Bergapten are a key differentiating factor for their potential therapeutic applications.
| Adverse Effect | 8-Methoxypsoralen (8-MOP) | Bergapten (5-MOP) | This compound |
| Acute Phototoxicity | High: Causes erythema, blistering, pruritus. | Low: Acute side effects are rare even at higher therapeutic doses. | None reported: In vitro studies suggest it is not phototoxic. |
| Gastrointestinal | Nausea is a common side effect. | Nausea is rare. | Toxicity not clearly reported. |
| Long-term Risk | Increased risk of skin aging and non-melanoma skin cancer with prolonged PUVA therapy. | Assumed to have a lower risk profile due to lower phototoxicity, but long-term data is less extensive than for 8-MOP. | Not established; requires further in vivo and clinical studies. |
| Hepatotoxicity | Liver injury has been reported. | Has been reported to be hepatotoxic in combination with UVA light. | Not clearly reported. |
Summary and Conclusion
This compound and 8-methoxypsoralen are furanocoumarins with fundamentally different mechanisms of action and safety profiles, guiding them toward distinct therapeutic applications.
-
8-Methoxypsoralen (8-MOP) is a potent, UVA-activated photosensitizer that acts by cross-linking DNA. It is the established standard for PUVA therapy against hyperproliferative skin diseases but is associated with significant acute phototoxicity and long-term carcinogenic risk.
-
This compound , in contrast, is reported to be non-phototoxic. Its biological activity stems from UVA-independent mechanisms, including the induction of apoptosis in cancer cells and the inhibition of drug metabolism and efflux pathways. Its longer plasma retention and lack of phototoxicity make it a candidate for development in systemic applications like oncology, rather than dermatology.
-
Bergapten (5-MOP) serves as a clinical intermediate, offering a less phototoxic but also less potent alternative to 8-MOP in PUVA therapy, requiring higher doses to achieve similar efficacy but with a more favorable acute safety profile.
For researchers and drug development professionals, the choice between these molecules is clear-cut. 8-MOP and its analogues remain relevant for photochemotherapy, while this compound presents an opportunity for development in fields where photosensitization is not required or desired, such as in systemic anti-cancer or anti-inflammatory therapies. Further in vivo and clinical research is warranted to fully elucidate the therapeutic potential and safety of this compound.
References
- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound, a Major Furocoumarin in Citrus: Pharmacological Properties and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Is Bergaptol more effective than 5-methoxypsoralen in inhibiting cancer growth?
In the landscape of natural compounds with therapeutic potential, furanocoumarins such as Bergaptol (5-hydroxypsoralen) and 5-methoxypsoralen (5-MOP, Bergapten) have garnered significant interest for their biological activities. While both compounds share a common structural backbone, their efficacy and mechanisms in inhibiting cancer growth appear to differ significantly based on available preclinical data. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing experimental findings to delineate their respective anticancer profiles.
At a Glance: Key Differences in Anticancer Action
Current research indicates that this compound and 5-methoxypsoralen inhibit cancer growth through distinct mechanisms. This compound demonstrates direct cytotoxic and pro-apoptotic effects on various cancer cell lines. In contrast, the primary anticancer application of 5-methoxypsoralen is as a photosensitizer in PUVA (Psoralen + UVA) therapy, where its activity is dependent on ultraviolet A radiation to induce DNA damage in cancer cells. Without photoactivation, the anticancer effects of 5-MOP appear to be significantly less potent.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. Available in vitro data for this compound and non-photoactivated 5-MOP are summarized below. It is critical to note that these values are from different studies and experimental conditions, precluding a direct, definitive comparison of potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | U87 | Human glioblastoma | 10.67 | [1] |
| A549 | Human lung carcinoma | 26.42 | [1] | |
| MCF-7 | Human breast cancer | 52.2 | [1][2] | |
| HeLa | Human cervical adenocarcinoma | 58.57 | [1] | |
| Hep G2 | Human hepatocellular carcinoma | 68.42 | ||
| 5-Methoxypsoralen (non-UV activated) | Saos-2 | Human osteosarcoma | 40.05 | |
| HOS | Human osteosarcoma | 257.5 | ||
| HT-29 | Human colorectal adenocarcinoma | 332.4 | ||
| SW620 | Human colorectal adenocarcinoma | 354.5 | ||
| U266 | Human multiple myeloma | 1190 | ||
| RPMI8226 | Human multiple myeloma | 1272 |
Mechanisms of Action: Divergent Pathways
The anticancer effects of this compound and 5-methoxypsoralen are mediated by different molecular pathways.
This compound: Intrinsic Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis in cancer cells through the mitochondrial death pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of caspases 9 and 3. Additionally, this compound can induce cell cycle arrest, primarily at the S-phase, in cancer cells.
dot
References
Replicating Published Findings on Bergaptol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published biological activities of Bergaptol, a naturally occurring furanocoumarin found in citrus fruits. The following sections summarize key quantitative data, detail experimental protocols for replicating these findings, and visualize the underlying molecular pathways.
Comparative Biological Activity of this compound
This compound has demonstrated a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective activities. The data presented below is collated from multiple in vitro and in vivo studies to provide a comparative overview of its potency and mechanisms of action.
Anticancer Activity
This compound exhibits cytotoxic effects against various human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types. The primary mechanisms include the induction of apoptosis and cell cycle arrest.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 10.67 | [1] |
| A549 | Lung Carcinoma | 26.42 | [1] |
| MCF-7 | Breast Cancer | 52.2 | [1] |
| HeLa | Cervical Adenocarcinoma | 58.57 | [1] |
| Hep G2 | Hepatocellular Carcinoma | 68.42 |
Table 1: In Vitro Cytotoxicity of this compound against various human cancer cell lines.
For comparative purposes, a related furanocoumarin, Bergapten (5-methoxypsoralen), has also been evaluated against both cancerous and non-cancerous cell lines, suggesting potential for selective cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) of Bergapten | Reference |
| Saos-2 | Osteosarcoma | 40.05 | |
| HOS | Osteosarcoma | 257.5 | |
| HT-29 | Colon Cancer | 332.4 | |
| SW680 | Colon Cancer | 354.5 | |
| HSF | Normal Human Skin Fibroblasts | >400 | |
| hFOB | Normal Human Osteoblasts | >400 |
Table 2: Comparative In Vitro Cytotoxicity of Bergapten against cancer and normal cell lines. Note: These values are for Bergapten, a related compound, and are provided for comparative context.
Anti-inflammatory and Neuroprotective Activity
This compound has been shown to mitigate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways. In cellular and animal models of neuroinflammation, this compound demonstrated protective effects.
| Assay | Model | Treatment | Effect | Reference |
| Cytokine Production | LPS-stimulated BV-2 microglia | 5, 10, 20 µg/mL this compound | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β production. | |
| Protein Phosphorylation | LPS-stimulated BV-2 microglia | 5, 10, 20 µg/mL this compound | Dose-dependent reduction in the phosphorylation of JAK2, STAT3, and NF-κB p65. | |
| Neuroinflammation in vivo | LPS-injected mice | 10, 20, 40 mg/kg this compound (i.p.) | Alleviated cognitive impairment and neurological damage. |
Table 3: Summary of Anti-inflammatory and Neuroprotective Effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to enable the replication of the reported findings on this compound's biological activity.
Cell Viability (MTT) Assay for Anticancer Activity
This protocol is designed to determine the IC50 value of this compound in cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM). Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Assay
This protocol assesses the effect of this compound on pro-inflammatory cytokine production in macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages or BV-2 microglial cells in 24-well plates until they reach 80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µg/mL) for 1 hour.
-
Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants to measure cytokine levels.
-
ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Lysate Collection: Lyse the cells to extract total protein for Western blot analysis.
Western Blot Analysis of Signaling Proteins
This protocol is for analyzing the effect of this compound on the phosphorylation of key inflammatory signaling proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, total STAT3, phospho-p65, and total p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total proteins.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
References
Bergaptol: A Comparative Analysis of its Effects on Cancer and Normal Cells
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of Bergaptol, a naturally occurring furanocoumarin found in citrus fruits, on cancer cells versus normal cells. The information is compiled for researchers, scientists, and professionals in drug development, offering a detailed look at existing experimental data.
While extensive research has focused on the anti-cancer properties of this compound, direct comparative studies with quantitative data on its effects on normal human cell lines are limited. This guide summarizes the available data for cancer cells and includes findings on related compounds to provide a broader perspective on the potential selectivity of this compound.
Quantitative Analysis of Cytotoxicity
This compound has demonstrated cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Human Glioblastoma | 10.67 | [1] |
| A549 | Human Lung Carcinoma | 26.42 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 52.2 | [1][2] |
| HeLa | Human Cervical Adenocarcinoma | 58.57 | [1] |
| Hep G2 | Human Hepatocellular Carcinoma | 68.42 |
Note: There is a lack of specific IC50 values for this compound in normal human cell lines in the reviewed literature. However, studies on similar furanocoumarins, such as Bergapten and Bergamottin, have shown significantly lower toxicity in normal cells compared to cancer cells, suggesting a potential for selective cytotoxicity. For instance, Bergapten was found to be non-toxic to human skin fibroblasts (HSF) and hFOB osteoblast cells at concentrations up to 100 µM. Similarly, Bergamottin exhibited an IC50 of >100 µM in normal CCD-18Co cells, while being much more potent against colon cancer cell lines. It has been noted that this compound's toxicity has not been clearly reported, though in vitro studies suggest it is not phototoxic or photomutagenic.
Effects on Cell Cycle and Apoptosis in Cancer Cells
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, key mechanisms in its anti-tumor activity.
| Cancer Cell Line | Effect | Observations | Reference |
| MCF-7 | S-Phase Arrest | Increase in the proportion of cells in the S-phase with a corresponding reduction in the G1 phase in a concentration-dependent manner. | |
| MCF-7 | Apoptosis Induction | Dose-dependent increase in both early and late apoptotic cells. |
Signaling Pathways Modulated by this compound in Cancer Cells
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
Mitochondrial Apoptosis Pathway: this compound induces apoptosis in breast cancer cells (MCF-7) by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, subsequently activating caspase-9 and caspase-3, which are key executioners of apoptosis.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to inhibit the Akt pathway in MCF-7 breast cancer cells, contributing to its cytotoxic effects.
-
JAK2/STAT3 Signaling Pathway: The JAK/STAT pathway is often overactive in cancer, promoting cell proliferation and survival. This compound has been identified as an inhibitor of STAT3 expression.
-
NF-κB Signaling Pathway: The NF-κB pathway is involved in inflammation and cell survival. This compound can modulate this pathway, contributing to its anti-inflammatory and anti-cancer properties.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To illustrate the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways in Cancer Cells
Caption: this compound's multifaceted anti-cancer mechanisms.
Experimental Workflow
Caption: Workflow for assessing this compound's effects.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 2 x 10^6 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 30, 60, 90, and 120 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol is a standard method for quantifying apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them from the plate. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
References
How does Bergaptol's efficacy compare to standard chemotherapy drugs?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Bergaptol, a naturally occurring furanocoumarin, against standard chemotherapy drugs in cancer cell lines. The data presented is based on in vitro studies and is intended to offer a preliminary comparison to inform further research and drug development efforts.
Executive Summary
This compound has demonstrated cytotoxic effects against various cancer cell lines, including lung and breast cancer. In vitro data suggests that this compound's efficacy, as measured by the half-maximal inhibitory concentration (IC50), is in the micromolar range. When compared to standard chemotherapy drugs like cisplatin, paclitaxel, and doxorubicin, the available data, though from separate studies, provides a basis for preliminary assessment. It is important to note that a direct head-to-head comparison in the same experimental setting is not yet available in the reviewed literature. One study indicated that a 120 µM dose of this compound showed more potent growth inhibition in MCF-7 breast cancer cells than a 3.0 µM dose of paclitaxel[1]. Further research is warranted to establish a direct and comprehensive comparison of efficacy.
Data Presentation: In Vitro Cytotoxicity (IC50)
The following table summarizes the IC50 values of this compound and standard chemotherapy drugs in lung (A549) and breast (MCF-7) cancer cell lines. It is crucial to interpret this data with caution as the values are compiled from different studies, and experimental conditions may have varied.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | A549 (Lung Carcinoma) | 26.42 µM | [2] |
| Cisplatin | A549 (Lung Carcinoma) | 8.5 µM | [3] |
| This compound | MCF-7 (Breast Carcinoma) | 52.2 µM | [1][4] |
| Paclitaxel (Taxol) | MCF-7 (Breast Carcinoma) | 2.5 - 7.5 nM | |
| Doxorubicin | MCF-7 (Breast Carcinoma) | Not explicitly found in a comparable format |
Experimental Protocols
The IC50 values presented in this guide were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549 or MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or standard chemotherapy drug) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting a dose-response curve.
Apoptosis Assays
The mechanism of cell death induced by this compound and standard chemotherapy drugs is often investigated using apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining:
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the compound of interest.
-
Staining: After treatment, cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Signaling Pathways and Experimental Workflows
This compound's Apoptotic Signaling Pathway
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in cancer cells, which primarily involves the intrinsic or mitochondrial pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
General Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the typical workflow for evaluating the in vitro cytotoxicity of a compound against cancer cell lines.
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion
The available in vitro data suggests that this compound possesses anticancer properties, inducing apoptosis in cancer cells. While an indirect comparison of IC50 values indicates that standard chemotherapy drugs like cisplatin and paclitaxel are potent at lower concentrations, the single data point comparing a high dose of this compound to a standard dose of paclitaxel suggests potential for significant efficacy. However, the lack of direct comparative studies under identical conditions is a significant limitation. Further research, including head-to-head in vitro studies and in vivo animal models, is essential to definitively determine the comparative efficacy of this compound and its potential as a standalone or adjuvant cancer therapeutic.
References
- 1. Antitumor and apoptotic effects of this compound are mediated via mitochondrial death pathway and cell cycle arrest in human breast carcinoma cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Preclinical Safety Landscape of Bergaptol: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing a comprehensive safety and toxicity profile is a critical step in the preclinical evaluation of any new chemical entity. This guide provides a comparative analysis of the safety profile of Bergaptol, a naturally occurring furanocoumarin, against its structural analogs, Psoralen and Bergapten. Due to the limited availability of in vivo toxicity data for this compound, this comparison relies on existing data for these related compounds to provide a predictive context for its potential toxicological profile.
Executive Summary
This compound, a compound with promising therapeutic potential, currently lacks a comprehensive in vivo safety and toxicity profile. In contrast, its structural analogs, Psoralen and Bergapten, have undergone more extensive toxicological evaluation. This guide summarizes the available acute, subchronic, reproductive, and genotoxicity data for Psoralen and Bergapten in animal models to serve as a benchmark for future preclinical studies of this compound. The data highlights that while Bergapten exhibits a relatively low acute toxicity profile, Psoralen is demonstrably more toxic. Both compounds have shown potential for reproductive and developmental toxicity, as well as genotoxic effects, particularly under photoactivating conditions. This comparative analysis underscores the imperative for rigorous, standardized toxicological testing of this compound to fully characterize its safety profile before it can advance in the drug development pipeline.
Comparison of Toxicological Data
The following tables summarize the available quantitative toxicity data for Bergapten and Psoralen in common animal models. It is important to note the significant data gaps that exist, particularly for this compound.
Acute Oral Toxicity
| Compound | Animal Model | LD50 (Median Lethal Dose) | Reference |
| This compound | Rat, Mouse | Not available | - |
| Bergapten | Rat | >30,000 mg/kg | [1][2] |
| Mouse | 8100 mg/kg | [1][2] | |
| Psoralen | Rat | Not available | - |
| Mouse | 1673 mg/kg | [2] |
Subchronic Oral Toxicity
| Compound | Animal Model | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |
| This compound | - | - | Not available | - | - |
| Bergapten | Dog | 28 days | Not explicitly determined | Delayed behavioral toxicity, dermatitis, keratitis, decreased food consumption and weight gain at higher doses. Hepatomegaly, necrosis, and hepatic inflammation at 48 mg/kg/day in a 26-week study. | |
| Psoralen (8-Methoxypsoralen) | Rat | 90 days | < 200 mg/kg | Mortality, decreased body weight gain, and increased liver-to-body weight ratios at 200 and 400 mg/kg. Target organ toxicity in the liver, testes, and adrenals. |
Reproductive and Developmental Toxicity
| Compound | Animal Model | Key Findings | Reference |
| This compound | - | No data available | - |
| Bergapten | Rat | Reduced birth rates, number of implantation sites, pups, and corpora lutea. Decreased uterine weight and circulating estrogen levels. | |
| Psoralen | Rat | Similar reproductive toxicity to Bergapten. | |
| Zebrafish | Induced developmental toxicity, including decreased hatching rate, reduced body length, and malformations. |
Genotoxicity
| Compound | Assay | System | Results | Reference |
| This compound | - | - | In vitro studies suggest it is not phototoxic or photomutagenic. No in vivo data available. | |
| Bergapten | Photo-micronucleus assay | Reconstructed human skin | Induced micronuclei in the presence of UV light. | |
| Ames Test | Salmonella typhimurium | No definitive data found without photoactivation. | ||
| In vivo Micronucleus Assay | - | No definitive data found without photoactivation. | ||
| Psoralen | Ames Test | Salmonella typhimurium | Mutagenic; can cause frameshift and point mutations. | |
| In vivo Micronucleus Assay | - | No definitive data found without photoactivation. Psoralen is known to be a mutagen and can form DNA cross-links upon photoactivation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following are standardized protocols for key in vivo toxicity assessments, based on OECD guidelines.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Animal Model: Typically, young adult female rats are used.
-
Housing and Acclimation: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure: A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the next dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.
Subchronic Oral Toxicity (OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)
This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.
-
Animal Model: Typically, rats are used.
-
Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet/drinking water) daily for 90 days. At least three dose levels and a control group are used.
-
Observations: Detailed observations are made, including clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of selected organs and tissues is performed.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.
Reproductive/Developmental Toxicity Screening Test (OECD Guideline 421)
This screening test provides preliminary information on the potential effects on reproductive and developmental parameters.
-
Animal Model: Typically, rats are used.
-
Dose Administration: The test substance is administered daily to both males and females for a pre-mating period, during mating, and for females throughout gestation and lactation.
-
Mating: Animals are paired for mating.
-
Observations: Parental animals are observed for clinical signs and effects on mating performance and fertility. Offspring are examined for viability, growth, and development.
-
Endpoint: The study provides information on fertility, gestation, maternal behavior, and offspring viability and growth.
Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471)
This in vitro test is used to detect gene mutations.
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
-
Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)
This test detects damage to chromosomes or the mitotic apparatus in vivo.
-
Animal Model: Typically, mice or rats are used.
-
Dose Administration: The test substance is administered to the animals, usually on one or more occasions.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after treatment.
-
Analysis: Immature erythrocytes (polychromatic erythrocytes in bone marrow or reticulocytes in peripheral blood) are analyzed for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes).
-
Endpoint: A significant increase in the frequency of micronucleated immature erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.
Visualizing Experimental Workflows and Potential Toxicity Pathways
To further clarify the experimental processes and potential mechanisms of toxicity, the following diagrams are provided.
Conclusion and Future Directions
The available data on Psoralen and Bergapten provide a valuable, albeit incomplete, framework for predicting the potential toxicological profile of this compound. The significantly lower acute toxicity of Bergapten compared to Psoralen suggests that minor structural modifications within the furanocoumarin class can have a profound impact on safety. However, the observed reproductive and potential genotoxic effects of both comparator compounds highlight critical areas for thorough investigation for this compound.
To confidently advance this compound in the drug development process, a comprehensive battery of in vivo toxicity studies in accordance with international guidelines (e.g., OECD) is essential. This should include, at a minimum, acute, subchronic, and chronic oral toxicity studies, as well as a full assessment of its genotoxic and reproductive/developmental toxicity potential. The findings from such studies will be pivotal in establishing a safe starting dose for first-in-human clinical trials and for the overall risk-benefit assessment of this promising compound. Researchers are strongly encouraged to adhere to standardized protocols to ensure data quality and facilitate regulatory review.
References
Safety Operating Guide
Personal protective equipment for handling Bergaptol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bergaptol. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound.
This compound is a furanocoumarin that can be harmful if swallowed and causes serious eye irritation[1][2]. Adherence to proper safety protocols is essential to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to always wear the appropriate PPE when working with this substance[3].
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn to prevent eye contact which can cause serious irritation[1][3]. A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-resistant gloves | The selection of suitable gloves depends on the material and varies by manufacturer. Nitrile gloves are a common choice for handling chemicals in a laboratory setting. Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing from contamination. |
| Respiratory Protection | Not generally required | Under normal handling conditions with adequate ventilation, respiratory protection is not typically necessary. However, if dust is generated, a NIOSH-approved respirator may be required. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not ingest, inhale, or get on clothing.
-
Wash hands thoroughly after handling.
-
Store in a cool, well-ventilated place in a tightly closed container.
-
Avoid the formation of dust.
Spill Management:
-
In case of a spill, avoid creating dust.
-
Clean up the spill and place the material in a sealed container for disposal.
-
Wash the contaminated area with soap and water.
Disposal:
-
Disposal must be made according to official regulations.
-
Do not dispose of with household garbage or allow the product to reach the sewage system.
Procedural Guidance
The following diagram outlines the standard workflow for safely handling and disposing of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
